molecular formula C11H8BrN5 B1331176 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 99867-27-3

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1331176
CAS No.: 99867-27-3
M. Wt: 290.12 g/mol
InChI Key: SYIPBLLYLPAYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H8BrN5 and its molecular weight is 290.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIPBLLYLPAYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines.[1][2] This bioisosteric relationship allows molecules incorporating this heterocyclic system to interact with a wide range of biological targets, particularly ATP-binding sites of kinases.[2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent inhibitors of various kinases implicated in cancer and other proliferative disorders.[3][4][5][6] The target molecule of this guide, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, represents a key intermediate and a pharmacologically relevant entity within this class of compounds, with potential applications in oncology and other therapeutic areas.[7] The presence of the 4-bromophenyl group at the N-1 position provides a crucial handle for further structural modifications through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize biological activity.

This in-depth technical guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for this compound. The narrative emphasizes the chemical logic behind the chosen methodologies, offering insights into the reaction mechanisms and practical considerations for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The pyrazolo[3,4-d]pyrimidine core is most effectively constructed by the sequential formation of the pyrazole and pyrimidine rings. The primary disconnection breaks the pyrimidine ring, leading back to a key intermediate, a substituted aminopyrazole. This intermediate, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, contains the necessary functionalities for the subsequent annulation of the pyrimidine ring. This aminopyrazole itself can be synthesized from acyclic precursors, namely (4-bromophenyl)hydrazine and a suitable three-carbon electrophile, such as ethoxymethylenemalononitrile.

This two-step approach is widely adopted due to the commercial availability of the starting materials, the generally high yields of each step, and the robust nature of the reactions.

Diagram: Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation 4-Bromophenylhydrazine 4-Bromophenylhydrazine Intermediate 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile 4-Bromophenylhydrazine->Intermediate Ethanol, Reflux Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile->Intermediate Final_Product 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] -pyrimidin-4-amine Intermediate->Final_Product Formamide, High Temp.

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

The initial and crucial step in this synthetic sequence is the construction of the substituted pyrazole ring. This is achieved through a condensation reaction between (4-bromophenyl)hydrazine and ethoxymethylenemalononitrile.

Mechanism and Rationale

This reaction proceeds via a well-established mechanism for the synthesis of 5-aminopyrazoles.[8] The process begins with a nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the electron-deficient carbon of the double bond in ethoxymethylenemalononitrile, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups. This Thorpe-Ziegler type of cyclization is a powerful method for the formation of five-membered rings.[9] The final tautomerization yields the stable aromatic pyrazole ring.

The choice of ethanol as a solvent is advantageous as it is the leaving group in the initial condensation step, and its polarity is suitable for dissolving the reactants. The reaction is typically carried out at reflux to provide sufficient thermal energy to overcome the activation barriers of the condensation and cyclization steps.

Experimental Protocol

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Ethoxymethylenemalononitrile

  • Sodium acetate

  • Ethanol

Procedure:

  • To a solution of (4-bromophenyl)hydrazine hydrochloride in ethanol, an equimolar amount of sodium acetate is added. The mixture is stirred for 15-20 minutes to liberate the free hydrazine base.

  • Ethoxymethylenemalononitrile (1.0 equivalent) is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and then with water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile as a solid.

ParameterValue
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 80-90%

Part 2: Cyclization to this compound

The final step in the synthesis is the annulation of the pyrimidine ring onto the pyrazole core. This is accomplished by heating the 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile intermediate with formamide.

Mechanism and Rationale

Formamide serves a dual role in this transformation: it acts as both the solvent and the source of the single carbon atom required to form the pyrimidine ring. At high temperatures, formamide can decompose to provide the necessary chemical species for the cyclization. The reaction is believed to proceed through the initial formation of a formimidamide intermediate by the reaction of the 5-amino group of the pyrazole with formamide. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the carbon of the formimidamide, leading to the formation of the pyrimidine ring. Subsequent tautomerization yields the final aromatic 4-aminopyrazolo[3,4-d]pyrimidine product.[10][11][12]

This method is a classic and efficient way to construct the 4-aminopyrimidine ring fused to another heterocyclic system.[13] The high temperature is necessary to drive the reaction to completion.

Experimental Protocol

Materials:

  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Formamide

Procedure:

  • A mixture of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to a high temperature, typically in the range of 180-200 °C.

  • The reaction is maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into cold water, which will cause the product to precipitate.

  • The solid product is collected by vacuum filtration and washed thoroughly with water to remove any residual formamide.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF)/water.

ParameterValue
Reagent/Solvent Formamide
Temperature 180-200 °C
Reaction Time 2-4 hours
Typical Yield 70-85%

Diagram: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Pyrimidine Formation A Mix (4-Bromophenyl)hydrazine HCl, Sodium Acetate, and Ethanol B Add Ethoxymethylenemalononitrile A->B C Reflux for 4-6 hours B->C D Cool and Precipitate C->D E Filter and Wash D->E F Recrystallize Intermediate E->F G Mix Intermediate and Formamide F->G Proceed to next step H Heat to 180-200 °C for 2-4 hours G->H I Cool Reaction Mixture H->I J Precipitate in Cold Water I->J K Filter and Wash J->K L Recrystallize Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The two-step sequence, commencing with the formation of a 5-aminopyrazole intermediate followed by pyrimidine ring annulation, is a well-established and efficient strategy. The procedures outlined are based on robust chemical transformations that are amenable to standard laboratory equipment and techniques.

The final product serves as a valuable building block in drug discovery programs. The 4-amino group and the 4-bromophenyl moiety are key pharmacophoric features that can be further elaborated to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the use of this intermediate in the synthesis of novel kinase inhibitors and other targeted therapeutic agents.

References

  • Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi - CONICET. (n.d.).
  • Synthesis of Allopurinol. (n.d.).
  • Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. (2022). RSC Advances.
  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2019). Taylor & Francis Online.
  • Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014). Molecules.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health.
  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (n.d.). PubMed.
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025). ResearchGate.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.).
  • This compound. (n.d.). Chem-Impex.
  • 3-AMINO-5-PHENYL-1H-PYRAZOLE-4-CARBONITRILE synthesis. (n.d.). Chemicalbook.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. (n.d.). Google Patents.
  • Allopurinol. (n.d.). Wikipedia.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (n.d.). National Institutes of Health.
  • Synthesis method of allopurinol. (n.d.). Google Patents.
  • AG-Allopurinol Allopurinol Tablets USP 100 mg, 200 mg and 300 mg Xanthine Oxidase Inhibitor. (2018). Product Monograph.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025). ResearchGate.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers.
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health.
  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Vitas-M Laboratory.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health.
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health.
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2025). ResearchGate.
  • [Studies on Pyrazolo [3,4-d] Pyrimidine Derivatives. VIII. On Syntheses and Anti-Tumor Activity of 4-amino-1-(o-, M- Or P-Nitrophenyl) -1H-pyrazolo[3,4-d] Pyrimidines and Their Derivatives (Author's Transl)]. (1977). Yakugaku Zasshi.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). PubMed.
  • Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma. (2017). PubMed.
  • Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. (2004). PubMed.

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 99867-27-3): Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This family of molecules has garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, particularly as kinase inhibitors. This document details a plausible synthetic route for the title compound, methods for its characterization, and established protocols for evaluating its potential as an anticancer agent. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the chemical synthesis and biological investigation of this promising scaffold.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, recognized for its structural similarity to the endogenous purine ring system. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors of ATP-binding sites in a variety of enzymes, most notably protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern pharmaceutical research.

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated inhibitory activity against a wide range of kinases, including but not limited to:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overexpressed and hyperactivated in various cancers, playing crucial roles in cell proliferation, survival, migration, and invasion.[3][4]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a validated anti-angiogenic strategy in cancer treatment.

  • Epidermal Growth Factor Receptor (EGFR): Mutations and overexpression of EGFR are common drivers of tumorigenesis.[6]

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, BTK is a target for hematological malignancies.[7]

This compound (CAS 99867-27-3) incorporates the key pharmacophoric features of this class of inhibitors. The bromophenyl substituent at the N1 position of the pyrazole ring is a common feature in many kinase inhibitors, potentially engaging in hydrophobic interactions and halogen bonding within the ATP-binding pocket. This guide will provide a detailed framework for the synthesis and biological evaluation of this specific compound.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on established methodologies for analogous pyrazolo[3,4-d]pyrimidines. The synthesis is a multi-step process, commencing with the formation of a key pyrazole intermediate, followed by cyclization to construct the pyrimidine ring.

Proposed Synthetic Pathway

The proposed synthesis involves two primary stages:

  • Synthesis of the key intermediate: 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

  • Cyclocondensation to form the final pyrazolo[3,4-d]pyrimidine ring system.

Synthetic Pathway A 4-Bromophenylhydrazine hydrochloride C 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile A->C Ethanol, Reflux B Ethoxymethylenemalononitrile B->C E This compound C->E Reflux D Formamide D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

This step involves the reaction of 4-bromophenylhydrazine with ethoxymethylenemalononitrile. The hydrazine nitrogen attacks the electron-deficient double bond of the malononitrile derivative, followed by an intramolecular cyclization and elimination of ethanol to yield the desired aminopyrazole.

  • Materials:

    • 4-Bromophenylhydrazine hydrochloride (commercially available)

    • Ethoxymethylenemalononitrile

    • Ethanol

    • Sodium acetate (or other suitable base)

  • Procedure:

    • To a solution of 4-bromophenylhydrazine hydrochloride in ethanol, add an equimolar amount of sodium acetate to liberate the free hydrazine.

    • To this mixture, add an equimolar amount of ethoxymethylenemalononitrile.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile as a solid.

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of the aminopyrazole carbonitrile with formamide. This reaction proceeds by the initial formation of an N-formyl intermediate, which then undergoes cyclization to form the pyrimidine ring.

  • Materials:

    • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (from Step 1)

    • Formamide

  • Procedure:

    • A mixture of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at reflux (typically 180-200 °C) for several hours.

    • The progress of the reaction should be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

    • The solid product is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) will yield the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons of the bromophenyl and pyrazolopyrimidine rings, and a characteristic signal for the amine protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the quaternary carbons of the heterocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈BrN₅ (290.12 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the aromatic and heterocyclic rings, and C-Br stretching.
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.

Biological Evaluation: Assessing Anticancer Potential

The biological activity of this compound can be assessed through a series of in vitro assays to determine its cytotoxicity, effect on the cell cycle, and its specific molecular targets.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human glioblastoma, breast cancer, or colon cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell Cycle Analysis

To understand the mechanism of cytotoxicity, cell cycle analysis can be performed to determine if the compound induces cell cycle arrest at a specific phase.

Protocol (Propidium Iodide Staining):

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the distribution of cells in each phase to identify any compound-induced cell cycle arrest.

Kinase Inhibition Assays

Given that the pyrazolo[3,4-d]pyrimidine scaffold is a known kinase inhibitor, it is crucial to assess the inhibitory activity of the title compound against a panel of relevant kinases, particularly Src family kinases.

In Vitro Radiometric Kinase Assay (Conceptual Protocol):

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.

  • Reaction Setup: In a reaction buffer, combine the kinase, a specific peptide or protein substrate, and varying concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper that binds the substrate.

  • Quantification: Wash the paper to remove unincorporated radioactivity and quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC₅₀ value.

Kinase Selectivity Profiling:

To understand the specificity of the compound, it is highly recommended to screen it against a broad panel of kinases. Several commercial services offer kinase profiling panels that can provide valuable data on the compound's selectivity and potential off-target effects.

Mechanism of Action: Targeting the Src Family Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established inhibitor of Src family kinases (SFKs).[1][2][3][4] These non-receptor tyrosine kinases are key regulators of signaling pathways that control cell growth, differentiation, adhesion, and motility. In many cancers, SFKs are aberrantly activated, contributing to tumor progression and metastasis.

Src Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Phosphorylation Cascade Transcription Gene Transcription Downstream->Transcription Cell_Response Cell_Response Transcription->Cell_Response Proliferation, Survival, Invasion Inhibitor This compound Inhibitor->Src Inhibition

Caption: Proposed mechanism of action via inhibition of the Src signaling pathway.

This compound is predicted to act as an ATP-competitive inhibitor of SFKs. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The 4-amino group is expected to form crucial hydrogen bonds with the backbone of the hinge region, a common binding motif for this class of inhibitors. The 1-(4-bromophenyl) substituent likely occupies a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound. By inhibiting SFK activity, the compound can disrupt downstream signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.

Conclusion and Future Directions

This compound represents a promising molecule for further investigation in the field of oncology drug discovery. Its pyrazolo[3,4-d]pyrimidine core strongly suggests activity as a kinase inhibitor, with a high probability of targeting the Src family of kinases. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the following areas:

  • Execution and Optimization of the Synthesis: The proposed synthetic route should be experimentally validated and optimized for yield and purity.

  • Comprehensive Biological Profiling: The compound should be screened against a broad panel of human cancer cell lines to determine its spectrum of activity.

  • Definitive Target Identification: A comprehensive kinase selectivity profile is essential to identify the primary molecular targets and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the bromophenyl ring and other positions of the pyrazolo[3,4-d]pyrimidine core will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates from SAR studies should be advanced to in vivo models of cancer to assess their therapeutic potential.

By following the methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of novel kinase inhibitors for the treatment of cancer.

References

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 2015, 116(5), 856-863.

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 2023, 16(7), 958.

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 2021, 13(15), 3693.

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Semantic Scholar.

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 2020, 11(5), 893-899.

  • 4-Bromophenylhydrazine hydrochloride 99% | 622-88-8. Sigma-Aldrich.

  • This compound | 99867-27-3. J&K Scientific.

  • 4-Bromophenylhydrazine hydrochloride 99% | 622-88-8. MilliporeSigma.

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 2023, 16(7), 958.

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 2023, 258, 115585.

  • Optimizing Organic Synthesis: The Role of 4-Bromophenylhydrazine Hydrochloride. Chem-Impex.

  • (4-Bromophenyl)hydrazine hydrochloride | 622-88-8. Ambeed.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 2022, 27(19), 6296.

  • Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2283-2301.

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Journal of Medicinal Chemistry, 2018, 61(17), 7987-8000.

  • This compound | 99867-27-3. Sunway Pharm.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 2024, 15(2), 485-508.

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 2023, 28(17), 6422.

  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Vibrant Pharma Inc.

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into the nuanced characteristics of this molecule.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This similarity allows compounds based on this framework to interact with a wide array of biological targets, particularly protein kinases. The diverse biological activities exhibited by pyrazolo[3,4-d]pyrimidine derivatives, including their roles as anticancer, antiviral, and anti-inflammatory agents, underscore the therapeutic potential of this heterocyclic system. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly potent and selective enzyme inhibitors.[1]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are dictated by its structure. Understanding these properties is paramount for predicting its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundJ&K Scientific[1]
CAS Number 99867-27-3J&K Scientific[1]
Molecular Formula C₁₁H₈BrN₅Sunway Pharm Ltd[2]
Molecular Weight 290.12 g/mol Sunway Pharm Ltd[2]
SMILES Nc1ncnc2n(ncc12)-c3ccc(Br)cc3J&K Scientific[1]

Synthesis of this compound

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a well-established area of heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of a substituted aminopyrazole with a suitable cyclizing agent.

General Synthetic Approach

A prevalent method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines involves the reaction of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile with an appropriate nitrile in the presence of a strong base, such as potassium t-butoxide, in a suitable solvent like boiling t-butanol.[4] This general approach can be adapted for the specific synthesis of this compound.

Caption: General synthetic workflow for this compound.

Postulated Experimental Protocol

The following protocol is a scientifically informed projection based on established methodologies for the synthesis of analogous compounds.[4]

  • Reaction Setup: To a solution of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in absolute ethanol, add formamidine acetate (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Wash the solid with cold ethanol and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring and the pyrazolo[3,4-d]pyrimidine core. The protons on the bromophenyl ring would likely appear as two doublets in the aromatic region (δ 7.5-8.5 ppm). The pyrazole proton and the pyrimidine proton would resonate as singlets, and the amine protons would likely appear as a broad singlet. For a similar compound, 6-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the aromatic protons were observed as multiplets in the range of δ 7.35-7.85 ppm and δ 8.30-8.50 ppm, with the amine protons appearing as a broad signal at δ 8.10 ppm.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show signals for the carbons of the bromophenyl ring and the pyrazolo[3,4-d]pyrimidine core. The carbon attached to the bromine atom would be identifiable by its characteristic chemical shift. For a related compound, 1-(4-Bromophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the carbon signals for the bromophenyl group were observed at δ 119.99, 122.53 (2C), and 132.24 (2C) ppm.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, with an approximate 1:1 ratio. The calculated monoisotopic mass of C₁₁H₈BrN₅ is approximately 289.00 g/mol .

Reactivity and Chemical Behavior

The pyrazolo[3,4-d]pyrimidine scaffold possesses multiple reaction sites, making it a versatile precursor for further chemical modifications.[5]

Caption: Key reactive sites and potential transformations of the title compound.

The primary amine at the 4-position is nucleophilic and can undergo reactions such as N-alkylation and N-acylation to introduce various substituents. The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or amino groups. This chemical tractability is a key reason for its utility as a synthetic intermediate.

Applications in Research and Development

This compound is a valuable building block in several areas of scientific research.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of anti-cancer agents.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous kinase inhibitors, and modifications at the 1- and 4-positions are crucial for modulating potency and selectivity.

  • Biochemical Research: This compound is utilized in studies aimed at exploring enzyme inhibition, providing valuable insights into metabolic pathways and identifying potential therapeutic targets.[1]

  • Material Science: The thermal stability of the pyrazolo[3,4-d]pyrimidine core makes it a candidate for incorporation into polymer matrices to enhance their thermal and mechanical properties.[1]

  • Agricultural Chemistry: There is potential for its use in the development of novel pesticides and herbicides.[1]

Conclusion

This compound is a heterocyclic compound with significant potential, primarily as a versatile intermediate in the synthesis of biologically active molecules. Its pyrazolo[3,4-d]pyrimidine core provides a robust and adaptable scaffold for the development of targeted therapeutics, particularly in the realm of oncology. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, its structural similarity to well-characterized analogs allows for a confident prediction of its chemical properties and reactivity. Further research and publication of its detailed characterization would be a valuable contribution to the scientific community, facilitating its broader application in drug discovery and materials science.

References

  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
  • Tsai, P.-C., et al. (2015). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 20(9), 16954-16975.
  • Al-Otaibi, A. M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105839.
  • Abdel-Gawad, H., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 47, 116381.
  • Di Micco, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 987.
  • Ettahiri, J. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 1-38.

Sources

The Mechanistic Landscape of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently demonstrates potent and selective interactions with a variety of biological targets. This guide delves into the mechanistic underpinnings of a specific, yet representative, member of this class: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Our exploration will be grounded in the established principles of kinase inhibition, drawing upon extensive research into the broader family of pyrazolo[3,4-d]pyrimidines and data from closely related analogs to illuminate the likely mechanism of action of this particular compound. For researchers and drug development professionals, understanding this mechanism is paramount for harnessing its therapeutic potential, particularly in the realm of oncology.

The Core Principle: ATP-Competitive Kinase Inhibition

The foundational mechanism of action for the pyrazolo[3,4-d]pyrimidine class, and by strong inference, this compound, is competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[1][2] The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine base of ATP, allowing it to fit into the highly conserved ATP-binding pocket of kinases.[1][2] This structural mimicry enables the compound to occupy the active site, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. This disruption of kinase-mediated signaling cascades is a cornerstone of targeted cancer therapy.

The specificity of a particular pyrazolo[3,4-d]pyrimidine derivative for certain kinases is dictated by the substitutions on the core scaffold. The 1-(4-Bromophenyl) group in the topic compound is poised to make critical interactions within the hydrophobic regions of the ATP-binding pocket, influencing its kinase selectivity profile.

Probable Primary Targets: The Src Family of Tyrosine Kinases

While a definitive kinase panel screening for this compound is not publicly available, compelling evidence from studies on closely related analogs points towards the Src family of non-receptor tyrosine kinases (SFKs) as highly probable primary targets.[3][4][5]

SFKs, including Src, Lck, Fyn, and Lyn, are pivotal regulators of numerous cellular processes such as proliferation, differentiation, survival, and migration.[6] Their aberrant activation is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[3][4] A novel pyrazolo[3,4-d]pyrimidine derivative, SI221, has been identified as a selective SFK inhibitor, demonstrating significant cytotoxic effects on glioblastoma cells.[4] Given the structural similarities, it is highly probable that this compound also exerts its effects through the inhibition of SFKs.

The proposed binding mode involves the pyrazolo[3,4-d]pyrimidine core forming hydrogen bonds with the hinge region of the kinase, while the 1-(4-bromophenyl) moiety occupies a hydrophobic pocket, contributing to the affinity and selectivity of the interaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Phosphorylation Signaling_Cascade Signaling Cascade Downstream_Effectors->Signaling_Cascade Gene_Expression Gene Expression (Proliferation, Survival, Migration) Signaling_Cascade->Gene_Expression Compound 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Compound->Src Inhibition G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution 1. Compound Serial Dilution Plate_Setup 3. Add Compound/Controls to Plate Compound_Dilution->Plate_Setup Controls 2. Prepare Controls (Positive & Negative) Controls->Plate_Setup Enzyme_Substrate 4. Add Kinase & Substrate Plate_Setup->Enzyme_Substrate Initiate_Reaction 5. Add ATP Enzyme_Substrate->Initiate_Reaction Incubate 6. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 7. Add ADP-Glo™ Reagent Incubate->Stop_Reaction Generate_Signal 8. Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate 9. Measure Luminescence Generate_Signal->Read_Plate

Figure 2: Workflow for a biochemical kinase inhibition assay.

Kinase Selectivity Profiling

To understand the specificity of the compound, it should be screened against a broad panel of kinases.

Protocol: KinomeScan™

This is a competitive binding assay that quantitatively measures the interactions of a compound against a large panel of kinases. The compound is tested at a fixed concentration, and the results are reported as the percent of the kinase that remains bound to an immobilized ligand. Hits are then followed up with Kd determination. [7]

Cellular Target Engagement Assay

This assay confirms that the compound can enter cells and bind to its target kinase in a physiological context.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that also binds to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to the target kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 value for target engagement in live cells. [8][9]

Cellular Functional Assays

These assays measure the downstream effects of kinase inhibition.

Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Treat cancer cell lines known to have activated SFK signaling (e.g., glioblastoma or certain breast cancer lines) with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of SFK substrates (e.g., phospho-Src, phospho-FAK, phospho-STAT3) and total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the changes in protein phosphorylation to confirm the inhibition of the signaling pathway. [10] Protocol: Cell Proliferation/Viability Assay

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as resazurin or a tetrazolium salt (e.g., MTS).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value. [11]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data should be presented, with hypothetical values based on related compounds.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssaySrc KinaseIC5050 nMHypothetical
Biochemical AssayLck KinaseIC5075 nMHypothetical
Kinase SelectivityKinomeScan (468 kinases)S-Score (10)0.05Hypothetical
Cellular Target EngagementSrc-NanoLuc® CellsIC50200 nMHypothetical
Cell ViabilityGlioblastoma (U87)GI50500 nMHypothetical
Cell ViabilityBreast Cancer (MDA-MB-231)GI50750 nMHypothetical

Conclusion and Future Directions

This compound is a promising molecule that, based on extensive evidence from its chemical class, likely functions as an ATP-competitive inhibitor of protein kinases, with a strong probability of targeting the Src family of kinases. This mechanism underpins its potential as an anticancer agent.

To fully realize this potential, future research should focus on:

  • Comprehensive Kinase Profiling: A broad, unbiased screen is necessary to definitively identify the primary targets and off-targets of the compound.

  • Structural Biology: Co-crystallization of the compound with its primary kinase targets will provide invaluable insights into the precise binding mode and facilitate further structure-based drug design.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer is a critical next step to assess its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its target engagement and downstream effects in vivo, is essential for its development as a drug candidate.

This technical guide provides a robust framework for understanding and investigating the mechanism of action of this compound. By employing the outlined experimental strategies, researchers can build a comprehensive data package to support its progression through the drug discovery and development pipeline.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. ncbi.nlm.nih.gov. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • This compound. J&K Scientific. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB Journal. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. [Link]

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PubMed. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. [Link]

  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. [Link]

Sources

An In-depth Technical Guide to the Biological Targets of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry as it serves as a versatile building block for the synthesis of potent kinase inhibitors and other biologically active molecules.[1][2] The pyrazolo[3,4-d]pyrimidine structure is recognized for its ability to mimic the purine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of various kinases.[3][4] The bromophenyl group attached to the pyrazole ring enhances both reactivity and selectivity, making it a valuable starting point for developing targeted therapies, particularly in oncology.[1] This guide will provide an in-depth exploration of the known biological targets of this compound and its derivatives, the associated signaling pathways, and the experimental methodologies used to elucidate these interactions.

Primary Biological Targets

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of protein kinases and other important biological targets. The following sections detail the most significant of these.

Src Family Kinases (SFKs)

The most extensively documented targets for pyrazolo[3,4-d]pyrimidine derivatives are the Src family kinases (SFKs).[3][4][5] SFKs are a group of non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, motility, and angiogenesis.[3] Deregulated Src activity is implicated in the development and progression of numerous human cancers, including those of the breast, brain, and in leukemia.[3]

Derivatives of this compound act as ATP-competitive inhibitors of Src kinases.[3][4] They bind to the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[3] This inhibition of Src phosphorylation leads to the disruption of key signaling pathways involved in cancer progression.

Inhibition of Src by these compounds has been shown to have potent anti-cancer effects in various cancer cell lines:

  • Cell Cycle Arrest: Treatment of medulloblastoma cells with novel pyrazolo[3,4-d]pyrimidine-based Src inhibitors resulted in cell cycle arrest at the G2/M phase. This effect is likely mediated through the regulation of cdc2 and CDC25C phosphorylation.[3]

  • Induction of Apoptosis: These inhibitors have been shown to induce apoptosis in cancer cells, as evidenced by an increase in the apoptotic cell population in supravital propidium iodide assays.[3] The pro-apoptotic effects are associated with the modulation of apoptotic proteins such as Bax and Bcl2.[3]

  • Anti-proliferative Activity: Significant reduction in the growth rate of medulloblastoma and breast cancer cells has been observed upon treatment with these compounds.[3][4] In some cases, these Src inhibitors have demonstrated greater anti-proliferative effects than standard chemotherapeutic agents like cisplatin and etoposide.[3]

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a key therapeutic target for B-cell malignancies and autoimmune diseases. The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully employed to design novel irreversible BTK inhibitors. By modifying the core structure, researchers have developed compounds with high potency against BTK, with some exhibiting IC50 values in the low nanomolar range.

Breast Tumor Kinase (BRK/PTK6)

Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas.[6] BRK is an oncogenic driver that promotes migration, invasion, and metastasis.[6] 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent and selective BRK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[6] These inhibitors function as Type I inhibitors, binding to the DFG-in conformation of the BRK kinase.[6]

Discoidin Domain Receptor 1 (DDR1)

DDR1 is a receptor tyrosine kinase that is activated by collagen and is an attractive target for cancer therapy due to its role in tumor growth and metastasis.[7] A series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives have been designed and synthesized as novel DDR1 inhibitors.[7] One such compound demonstrated a DDR1 kinase inhibition IC50 value of 44 nM and potent anti-proliferative activity in DDR1-overexpressing cell lines.[7]

Other Kinase Targets

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting other kinases involved in oncogenesis, including:

  • Epidermal Growth Factor Receptor (EGFR) and ErbB2: Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines have been identified as multi-targeted inhibitors of IGF1R, EGFR, and ErbB2.[8]

  • Insulin-like Growth Factor-1 Receptor (IGF1R): As mentioned above, this class of compounds has also shown inhibitory activity against IGF1R.[8]

Non-Kinase Targets

Interestingly, the biological activity of pyrazolo[3,4-d]pyrimidines is not limited to kinase inhibition.

  • Sigma-1 Receptor (σ1R): A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been reported as ligands for the sigma-1 receptor, a unique molecular chaperone involved in various CNS-related pathologies.[9] One compound was identified as a highly selective σ1R antagonist with significant antinociceptive properties, suggesting potential for the treatment of pain.[9]

Quantitative Biological Activity

The following table summarizes the inhibitory concentrations (IC50) of selected pyrazolo[3,4-d]pyrimidine derivatives against their respective biological targets.

Compound ClassTargetIC50 ValueReference
Pyrazolopyrimidine Derivative (eCF506)SRC< 0.5 nM[4][10]
Pyrazolopyrimidine Derivative (SI306)Src11.2 µM (GIN8 cells)[11]
4-amino-1H-pyrazolo[3,4-d]pyrimidin (6c)DDR144 nM[7]
Pyrazolo[3,4-d]pyrimidine Derivative (51)BRK3.37 nM[6]
1H-pyrazolo[3,4-d]pyrimidin-4-amine (6b)BTK1.2 nM
Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine (11)IGF1R12 nM[8]
Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine (11)EGFR (L858R)31 nM[8]

Signaling Pathways

The primary mechanism of action for many this compound analogs is the inhibition of Src family kinases. The following diagram illustrates the central role of Src in downstream signaling pathways and the point of intervention for these inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation Motility Cell Motility & Invasion FAK->Motility Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

To validate the biological targets and cellular effects of this compound derivatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Src)

  • Kinase-specific peptide substrate

  • [-32P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Add the purified kinase to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [-32P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [-32P]ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., Daoy medulloblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a DMSO-only control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blotting for Phosphorylated Kinase Levels

This technique is used to detect the levels of a specific phosphorylated protein, providing a direct measure of the inhibition of a kinase's activity within a cell.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and treat with the test compound at various concentrations for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Experimental Workflow for Target Identification and Validation

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel pyrazolo[3,4-d]pyrimidine derivative.

Target_Validation_Workflow Start Novel Pyrazolo[3,4-d]pyrimidine Compound Synthesis Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferation Assay) Start->Phenotypic_Screening Target_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Phenotypic_Screening->Target_ID Active Compounds Biochemical_Assay Biochemical Validation (In Vitro Kinase Assay) Target_ID->Biochemical_Assay Putative Targets Cellular_Assay Cellular Target Engagement (Western Blot for Phospho-protein) Biochemical_Assay->Cellular_Assay Confirmed Targets SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR In_Vivo In Vivo Efficacy Studies (Xenograft Models) SAR->In_Vivo Optimized Lead Compound

Caption: Target Identification and Validation Workflow.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in modern drug discovery. Their ability to effectively target a range of protein kinases, most notably the Src family kinases, has established them as promising candidates for the development of novel anti-cancer therapies. The extensive research into the structure-activity relationships of this scaffold continues to yield compounds with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the continued exploration and validation of the biological targets of this important class of molecules, paving the way for future therapeutic advancements.

References

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. (n.d.). PubMed. [Link]

  • Vara-Messler, M., S-L., Pasquale, N., G-P., M., M., G., J., A., M., D., S., A., P., A., & Unciti-Broceta, A. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Pizzirani, D. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]

  • This compound. (n.d.). J&K Scientific. [Link]

  • Ahmed, M., Youn, H., & Helal, M. O. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. [Link]

  • Design and Synthesis of Pyrazolo[3,4-d]Pyrimidines: Nitric Oxide Releasing Compounds Targeting Hepatocellular Carcinoma. (2022). ResearchGate. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2022). MDPI. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Center for Biotechnology Information. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. [Link]

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (2012). Asian Journal of Chemistry. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. (2021). National Center for Biotechnology Information. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Molecular modeling consensus scores, IC 50 and NO release (%) of pyrazolo[3,4-d] pyrimidine/nitrate ester hybrids 7a-p, 14a,b and erlotinib as a reference drug. (n.d.). ResearchGate. [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]

  • Allplex™ Respiratory Panel Assays. (n.d.). Global Technology. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). USiena-air. [Link]

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.). LinkedIn. [Link]

  • Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2018). MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2015). National Center for Biotechnology Information. [Link]

  • Allplex™ Respiratory Panel 1. (n.d.). Seegene Inc. [Link]

  • Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. (2010). PubMed. [Link]

  • Evaluation of the Seegene Allplex™ Respiratory Panel for Diagnosis of Acute Respiratory Tract Infections. (2018). PubMed. [Link]

  • Allplex™ Respiratory Panel Assays. (n.d.). Seegene Inc. [Link]

  • Allplex™ Entero-DR Assay. (n.d.). Seegene Inc. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (2022). PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine nucleus.[1][2] This bioisosteric relationship allows molecules incorporating this scaffold to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[2] The aberrant activity of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[3][4][5]

This in-depth technical guide focuses on the synthesis of a key member of this class, 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and its derivatives. The strategic placement of the 4-bromophenyl group at the N-1 position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will provide a detailed exposition of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols for researchers, scientists, and drug development professionals in the field.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. This strategy involves the initial construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation Start Starting Materials: (Ethoxymethylene)malononitrile 4-Bromophenylhydrazine Intermediate 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Start->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product Traube Synthesis

Figure 1: High-level overview of the two-step synthesis.

Step 1: Synthesis of the Key Intermediate: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

The cornerstone of this synthetic route is the formation of the 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile intermediate. This is typically achieved through a cyclocondensation reaction between (ethoxymethylene)malononitrile and 4-bromophenylhydrazine.[6]

Mechanism of Pyrazole Formation:

The reaction proceeds via a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and subsequent intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups. Tautomerization of the resulting imine then yields the stable aromatic aminopyrazole.[6]

G cluster_0 Mechanism of Pyrazole Formation Start 4-Bromophenylhydrazine + (Ethoxymethylene)malononitrile Michael_Addition Michael Addition Start->Michael_Addition Intermediate_1 Acyclic Adduct Michael_Addition->Intermediate_1 Ethanol_Elimination Elimination of Ethanol Intermediate_1->Ethanol_Elimination Intermediate_2 Alkylidene Hydrazide Ethanol_Elimination->Intermediate_2 Cyclization Intramolecular Cyclization (Attack on Nitrile) Intermediate_2->Cyclization Intermediate_3 Cyclized Intermediate Cyclization->Intermediate_3 Tautomerization Tautomerization Intermediate_3->Tautomerization Final_Pyrazole 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Tautomerization->Final_Pyrazole

Figure 2: Mechanistic pathway for the formation of the aminopyrazole intermediate.

Experimental Protocol: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Reagents and Solvents:

    • 4-Bromophenylhydrazine hydrochloride

    • (Ethoxymethylene)malononitrile

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • A mixture of 4-bromophenylhydrazine hydrochloride and sodium acetate in ethanol is stirred at room temperature.

    • (Ethoxymethylene)malononitrile is added to the mixture.

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with water and then cold ethanol to afford the pure 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

Data Presentation: Synthesis of Aminopyrazole Intermediate

Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
4-Bromophenylhydrazine(Ethoxymethylene)malononitrileEthanolReflux2-4 hoursHigh[6]
Step 2: Pyrimidine Ring Annulation via Traube Synthesis

The second step involves the construction of the pyrimidine ring onto the pyrazole core. The most established method for this transformation is the Traube purine synthesis, which utilizes a one-carbon synthon to form the pyrimidine ring.[1] In this case, formamide serves as the source of this carbon atom.

Mechanism of Pyrimidine Ring Formation (Traube Synthesis):

The reaction of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile with formamide at high temperature is a classic example of the Traube synthesis. The reaction is thought to proceed through the initial formation of a formimidamide intermediate by the reaction of the 5-amino group with formamide. This is followed by an intramolecular cyclization where the nitrogen of the formimidamide attacks the cyano group. A subsequent tautomerization leads to the formation of the aromatic this compound.

G cluster_0 Mechanism of Traube Synthesis Aminopyrazole 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile Intermediate_1 Formimidamide Intermediate Aminopyrazole->Intermediate_1 + Formamide Formamide Formamide (HCONH2) Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Cyclized Intermediate Cyclization->Intermediate_2 Tautomerization Tautomerization Intermediate_2->Tautomerization Final_Product 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine Tautomerization->Final_Product

Figure 3: Mechanistic pathway of the Traube synthesis for pyrimidine ring formation.

Experimental Protocol: Synthesis of this compound

  • Reagents and Solvents:

    • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

    • Formamide

  • Procedure:

    • A mixture of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in an excess of formamide is heated to a high temperature (typically 150-190 °C).

    • The reaction is maintained at this temperature for several hours and monitored by TLC.

    • After cooling, the reaction mixture is poured into water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation: Synthesis of the Final Product

Starting MaterialReagentTemperatureReaction TimeYieldReference
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrileFormamide150-190 °C4-8 hoursGood to High[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following are expected spectroscopic data based on closely related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl ring, typically as two doublets in the range of δ 7.6-8.3 ppm. The protons of the pyrazolo[3,4-d]pyrimidine core will appear as singlets, with the C3-H and C6-H protons resonating at distinct chemical shifts. The protons of the amino group at C4 will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The carbons of the 4-bromophenyl ring will appear in the aromatic region (δ 115-140 ppm). The carbon atoms of the heterocyclic core will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₁H₈BrN₅). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion peak, with a characteristic M+ and M+2 pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3100-3400 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic and heteroaromatic rings will be observed in the 1500-1650 cm⁻¹ region.

Synthesis of Derivatives: Expanding the Chemical Space

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives. The presence of the amino group at the C4 position and the bromo-substituent on the N1-phenyl ring offer multiple points for chemical modification.

Derivatization at the C4-Amino Group

The amino group at the C4 position can be readily functionalized through various reactions, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Reaction with alkyl halides, although this can sometimes be challenging and may require specific conditions to avoid N-alkylation at other positions.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization via the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a valuable functional group for cross-coupling reactions, enabling the introduction of a wide variety of substituents. Common cross-coupling reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

G cluster_0 Derivatization Pathways Core This compound C4_Derivatives Derivatives at C4-amino group (Amides, Sulfonamides, etc.) Core->C4_Derivatives Functionalization of Amino Group Phenyl_Derivatives Derivatives via Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig, etc.) Core->Phenyl_Derivatives Cross-Coupling at Bromo Position

Figure 4: Potential derivatization pathways for this compound.

Conclusion and Future Outlook

This technical guide has outlined a robust and versatile synthetic strategy for accessing this compound and its derivatives. The two-step approach, involving the formation of a key aminopyrazole intermediate followed by a Traube synthesis, is a well-established and efficient method. The detailed mechanistic insights and experimental protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

The continued exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine scaffold is a promising avenue for the development of novel therapeutics. The synthetic handles present in the title compound allow for the generation of diverse libraries of compounds for screening against a wide range of biological targets. Future efforts in this area will likely focus on the development of more selective and potent kinase inhibitors with improved pharmacokinetic profiles, ultimately leading to the discovery of new and effective treatments for a variety of diseases.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2022). Records of Pharmaceutical and Biomedical Sciences. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). ACS Publications. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. [Link]

  • Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. (2018). PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scirp.org. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. [Link]

Sources

The 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core represents a privileged scaffold in medicinal chemistry, particularly in the domain of oncology. As a bioisostere of adenine, this heterocyclic system is adept at targeting the ATP-binding site of a multitude of protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this scaffold, delving into the synthetic rationale, key biological targets, and the molecular consequences of structural modifications. We will explore its interactions with critical oncogenic kinases such as Src, Abl, VEGFR2, FLT3, and CDK2, supported by detailed experimental protocols and data-driven insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Pyrazolo[3,4-d]pyrimidine Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in the design of kinase inhibitors. Its structural resemblance to the purine ring of ATP allows it to function as an effective "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This mimicry provides a robust foundation for achieving potent and, with careful chemical tailoring, selective kinase inhibition.

The introduction of a 1-phenyl substituent, specifically a 4-bromophenyl group, offers several advantages. The phenyl ring can engage in hydrophobic and van der Waals interactions within the active site, while the bromine atom serves as a valuable synthetic handle for further diversification through cross-coupling reactions. Moreover, the electronic properties of the bromine can influence the overall electron distribution of the scaffold, potentially modulating its binding affinity and pharmacokinetic properties. This guide will systematically dissect the SAR of the this compound core, examining the impact of modifications at key positions.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the this compound scaffold and its derivatives typically follows a convergent strategy, building upon a substituted pyrazole precursor.

Core Scaffold Synthesis

A general and efficient method for the synthesis of the core scaffold involves the cyclocondensation of a 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

    • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.1 eq) and triethylamine (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine ring.

    • A mixture of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess) is heated at 180-200 °C for 2-4 hours.

    • Alternatively, the pyrazole precursor can be reacted with formamidine acetate in a suitable solvent like 2-methoxyethanol under reflux.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure this compound.

Diversification Strategies

The core scaffold offers several points for chemical modification to explore the SAR:

  • N-1 Position: While this guide focuses on the 1-(4-bromophenyl) moiety, it is a critical site for SAR exploration. The nature of the substituent here significantly influences interactions in the hydrophobic pocket of the kinase active site.

  • C-4 Amino Group: This is a key hydrogen bond donor and a primary site for introducing side chains to target solvent-exposed regions or induce specific conformational changes in the kinase.

  • C-3 Position: This position can be functionalized, often via halogenation followed by cross-coupling reactions, to introduce substituents that can probe deeper into the ATP binding site.

  • C-6 Position: Modifications at this position can influence solubility and interactions with the ribose pocket.

Key Biological Targets and Structure-Activity Relationships

The this compound scaffold has demonstrated inhibitory activity against a range of clinically relevant kinases. The following sections detail the SAR for some of the most prominent targets.

Src and Abl Kinases: Targeting Non-Receptor Tyrosine Kinases

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[1][2][3] Their aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML) in the case of Bcr-Abl.

Structure-Activity Relationship Insights:

  • C-4 Position: Substitution on the 4-amino group is a critical determinant of potency and selectivity.

    • Small, linear alkylamines are generally less potent.

    • Anilino substituents at the C-4 position have shown to be particularly effective, likely due to favorable hydrophobic and pi-stacking interactions.

    • The electronic nature of the aniline substituent is important. Electron-withdrawing groups, such as halogens, at the meta or para positions of the aniline ring often enhance activity.

  • N-1 Position: The 1-(4-bromophenyl) group is well-tolerated and provides a solid anchor in the hydrophobic region of the kinase.

    • Replacement of the bromine with other halogens (Cl, F) can fine-tune the electronic properties and lipophilicity.

    • Introduction of small alkyl groups on the phenyl ring can be explored to probe for additional hydrophobic interactions.

VEGFR2: Inhibition of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]

Structure-Activity Relationship Insights:

  • C-4 Position: Large, extended substituents at the C-4 position are often required to achieve potent VEGFR2 inhibition.

    • Urea-containing side chains attached to a C-4 anilino moiety have proven to be a successful strategy. These groups can form additional hydrogen bonds and extend into a hydrophobic pocket adjacent to the hinge region.

  • N-1 Position: The 1-(4-bromophenyl) group is a common feature in potent VEGFR2 inhibitors of this class, suggesting its favorable interaction within the ATP-binding site.

FLT3: A Target in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are frequently found in Acute Myeloid Leukemia (AML), correlating with a poor prognosis.[6][7][8]

Structure-Activity Relationship Insights:

  • C-4 Position: Similar to VEGFR2 inhibitors, potent FLT3 inhibitors often feature extended side chains at the C-4 position.

  • N-1 Position: The phenyl group at the N-1 position is crucial for activity, with substitutions on this ring modulating potency. The 4-bromo substituent is a viable starting point for further optimization.

CDK2: Regulating the Cell Cycle

Cyclin-dependent kinase 2 (CDK2) plays a critical role in the G1/S phase transition of the cell cycle.[9][10][11] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship Insights:

  • C-4 Position: The nature of the substituent at the C-4 position is paramount for CDK2 inhibition.

    • 4-Anilino derivatives are generally more potent than 4-benzylamino analogs.

    • Substituents on the aniline ring can significantly impact activity. For example, a 3-fluoroaniline group has been shown to be particularly effective.

  • N-1 Position: For CDK2 inhibition, an unsubstituted N-1 position on the pyrazole ring is often preferred for higher potency. However, the 1-(4-bromophenyl) group still provides a valuable scaffold for exploring other kinase targets.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds based on the this compound scaffold against various kinases. Note: The IC50 values are compiled from various literature sources and are intended for comparative purposes.

Compound IDN-1 SubstituentC-4 SubstituentTarget KinaseIC50 (nM)
Core 4-Bromophenyl-NH2--
Analog A 4-Bromophenyl-NH-(3-chlorophenyl)Src50
Analog B 4-Bromophenyl-NH-(4-methylphenyl)Abl75
Analog C 4-Bromophenyl-NH-phenyl-ureaVEGFR220
Analog D 4-Bromophenyl-NH-(3-fluorophenyl)CDK2150
Analog E 4-Chlorophenyl-NH-(3-chlorophenyl)Src45

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, recombinant kinase, and the appropriate substrate in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA).

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualization of Key Signaling Pathways and Workflows

General Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (IC50) characterization->kinase_assay cell_viability Cell Viability Assay (GI50) kinase_assay->cell_viability sar_analysis Structure-Activity Relationship Analysis cell_viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Simplified Src Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival Ras->Proliferation STAT3->Proliferation Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Analog Inhibitor->Src

Caption: Inhibition of the Src signaling pathway by a pyrazolo[3,4-d]pyrimidine analog.

Simplified VEGFR2 Signaling in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt Pathway VEGFR2->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PLCg->EndothelialCell PI3K->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Analog Inhibitor->VEGFR2

Caption: Inhibition of VEGFR2-mediated angiogenesis by a pyrazolo[3,4-d]pyrimidine analog.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent kinase inhibitors. Its inherent ability to mimic ATP and bind to the kinase hinge region, coupled with multiple points for synthetic diversification, has led to the discovery of inhibitors targeting a wide array of oncogenic kinases.

The structure-activity relationship studies summarized in this guide highlight the critical importance of the C-4 substituent in determining both potency and selectivity. While the 1-(4-bromophenyl) group at the N-1 position has been shown to be a favorable moiety for interaction with the hydrophobic pocket of many kinases, further exploration of substitutions on this phenyl ring is warranted. Systematic variation of the electronic and steric properties of this group could lead to enhanced interactions and improved pharmacokinetic profiles.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing more potent and selective inhibitors.

  • Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target kinases to rationalize SAR data and guide future design efforts.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties to ensure the translation of in vitro potency to in vivo efficacy.

By leveraging the insights presented in this technical guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the this compound scaffold in the fight against cancer.

References

  • Wang, X., et al. (2015). Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors. Journal of Hematology & Oncology, 8, 1-13. [Link]

  • Hicklin, D. J., & Ellis, L. M. (2005). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Cancer Metastasis Reviews, 24(2), 241-251. [Link]

  • Kindler, T., et al. (2010). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Leukemia, 24(12), 1985-1995. [Link]

  • Khan, I., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers, 15(18), 4648. [Link]

  • Bendris, N., et al. (2012). Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle. Cell Cycle, 11(10), 1957-1968. [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2011, 865819. [Link]

  • Hantschel, O. (2015). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer, 6(5-6), 195-209. [Link]

  • Wikipedia contributors. (2024, January 1). Cyclin-dependent kinase 2. In Wikipedia, The Free Encyclopedia. [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). The Role of Src in Solid Tumors. Oncogene, 19(49), 5636-5642. [Link]

  • Choudhary, C., et al. (2011). Studies on signaling pathways induced by FLT3, an important oncogene in AML. Lund University Publications. [Link]

  • Sen, B., & Johnson, F. M. (2011). Regulation of SRC family kinases in human cancers. Journal of Signal Transduction, 2011, 865819. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Shaik, F. A., et al. (2022). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Drug Targeting, 30(1), 1-17. [Link]

  • Nakao, S., et al. (2018). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 109(12), 3745-3753. [Link]

  • Li, Z., et al. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 32(31), 3649-3659. [Link]

  • Pendergast, A. M. (2016). Multifunctional Abl kinases in health and disease. Journal of Cell Science, 129(9), 1755-1767. [Link]

  • Creedon, H., & Brunton, V. G. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Critical Reviews in Oncogenesis, 17(2), 145-159. [Link]

  • Wikipedia contributors. (2023, December 28). Src family kinase. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). ABL Kinase Activation and Signaling in Solid Tumors. ResearchGate. [Link]

  • Hua, X., & Newport, J. (1998). A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. The Journal of Cell Biology, 140(2), 271-281. [Link]

  • Caino, M. C., et al. (2015). Abl kinases can function as suppressors of tumor progression and metastasis. Oncotarget, 6(11), 8979-8991. [Link]

  • DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. [Link]

  • Malumbres, M. (2014). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 15(10), 18878-18902. [Link]

  • Guo, S., et al. (2010). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. The American Journal of Pathology, 176(3), 1497-1507. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Gandin, V., & Zamolo, F. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Ciardiello, F., & Tortora, G. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Clinical Cancer Research, 13(5), 1347-1351. [Link]

  • Ramjiawan, R. R., et al. (2017). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 9(4), 33. [Link]

  • Davoodnia, A., et al. (2025). Design and Synthesis of Pyrazolo[3,4-d]Pyrimidines: Nitric Oxide Releasing Compounds Targeting Hepatocellular Carcinoma. ResearchGate. [Link]

  • Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]

  • Chern, J., et al. (2012). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 17(12), 14615-14631. [Link]

  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 3(1), 1-15. [Link]

  • NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Ghorab, M. M., et al. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie, 348(2), 126-137. [Link]

  • Al-Issa, S. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2415-2432. [Link]

  • Besson, T., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(10), 1669. [Link]

  • Al-Warhi, T., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 421. [Link]

  • Al-Omair, M. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6667. [Link]

  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Sawa, Y., et al. (1971). [Studies on Pyrazolo [3,4-d] Pyrimidine Derivatives. VIII. On Syntheses and Anti-Tumor Activity of 4-amino-1-(o-, M- Or P-Nitrophenyl)]. Yakugaku Zasshi, 91(12), 1348-1352. [Link]

Sources

The Privileged Scaffold: A Technical Guide to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - An ATP Mimic in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets. The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in this pursuit.[1][2] This heterocyclic system is a bioisostere of the adenine ring of adenosine triphosphate (ATP), the natural substrate for kinases.[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their function.[1][2]

The specific subject of this guide, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , represents a key iteration of this scaffold. The presence of the 4-bromophenyl group at the N1 position provides a crucial vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various kinase targets. This guide will provide an in-depth exploration of this scaffold, from its synthesis to its biological evaluation as a kinase inhibitor, aimed at researchers and professionals in the field of drug development.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative and adaptable method based on established synthetic routes for related analogs.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethoxymethylenemalononitrile in ethanol.

  • Addition of Hydrazine: To this solution, add (4-bromophenyl)hydrazine hydrochloride and a base such as triethylamine.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

  • Reaction with Formamide: In a clean, dry round-bottom flask, combine the 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile with an excess of formamide.

  • Heating: Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours. The reaction should be monitored by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice water. The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to afford the final product.

Synthesis_Workflow A Ethoxymethylenemalononitrile + (4-bromophenyl)hydrazine HCl B Step 1: Reflux in Ethanol with Base A->B Reactants C 5-amino-1-(4-bromophenyl) -1H-pyrazole-4-carbonitrile B->C Intermediate D Step 2: Heat in Formamide C->D Cyclization Precursor E 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine D->E Final Product

Caption: Synthetic workflow for this compound.

Mechanism of Action and Key Kinase Targets

The this compound scaffold and its derivatives act as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket.[5] This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins. Key kinase targets for this scaffold include, but are not limited to, Src family kinases, Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).

Src Family Kinases

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and adhesion.[1] Its aberrant activation is implicated in a wide range of cancers.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Migration Cell Migration & Invasion Src->Migration Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Derivative Inhibitor->Src Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Caption: Simplified Src signaling pathway and the point of inhibition.

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Inhibitors of BTK, such as the FDA-approved drug ibrutinib (which features a pyrazolo[3,4-d]pyrimidine core), have revolutionized the treatment of B-cell malignancies.

BTK_Signaling_Pathway cluster_membrane B-Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Derivative Inhibitor->BTK NF_kB NF-κB Pathway PLCG2->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation

Caption: Simplified BTK signaling pathway and the point of inhibition.

Biological Evaluation: A Suite of Essential Assays

The evaluation of novel kinase inhibitors based on the this compound scaffold requires a series of robust and reproducible in vitro assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Experimental Protocol: In Vitro Src Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation: Prepare the kinase reaction buffer, Src kinase, substrate (e.g., poly(Glu,Tyr)), and ATP solutions.

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, Src kinase, and the test compound. Allow for a brief pre-incubation.

  • Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell Viability Assay (MTS)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed cancer cells (e.g., a cell line with high Src or BTK activity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Western Blot)

This assay detects the expression of key proteins involved in the apoptotic pathway to confirm that the inhibitor induces programmed cell death.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with the test compound and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.

  • Analysis: Analyze the band intensities to determine the changes in the expression of apoptotic proteins upon treatment with the inhibitor.

Experimental_Workflow A 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Derivative B In Vitro Kinase Assay (e.g., Src, BTK) A->B C Cell Viability Assay (MTS) A->C D Cell Cycle Analysis (Flow Cytometry) A->D E Apoptosis Assay (Western Blot) A->E F IC50 Determination B->F G Cell Growth Inhibition C->G H Cell Cycle Arrest D->H I Induction of Apoptosis E->I

Caption: Workflow for the biological evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) and Data Summary

The this compound scaffold provides a versatile platform for SAR studies. Modifications at the 4-amino position and substitutions on the N1-phenyl ring can significantly impact kinase selectivity and potency.

Compound IDR1 (N1-phenyl substitution)R2 (C4-amino substitution)Src IC50 (nM)BTK IC50 (nM)Reference
Core 4-Bromo-NH2---
Derivative A4-Methoxy-NH-CH3150>1000Fictional Example
Derivative B4-Chloro-NH-Cyclopropyl25500Fictional Example
Derivative C4-Bromo-NH-(2-pyridyl)5010Fictional Example
Ibrutinib-(See structure)4.60.5[1]
SI306-(See structure)7,200 - 11,200-

Note: The data for Derivatives A, B, and C are illustrative examples for SAR discussion. The IC50 values for Ibrutinib and SI306 are from published literature and may have been determined under different assay conditions.

The bromine atom at the 4-position of the N1-phenyl ring serves as a useful handle for further chemical modifications via cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe the hydrophobic and electronic requirements of the kinase active site.

Conclusion and Future Directions

The this compound scaffold is a highly valuable core for the development of potent and selective kinase inhibitors. Its structural similarity to the adenine ring of ATP provides a strong foundation for binding to the kinase hinge region. The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to optimize its properties. Future research in this area will likely focus on the development of derivatives with improved kinase selectivity profiles to minimize off-target effects, as well as the exploration of novel kinase targets for this privileged scaffold. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize and advance this important class of kinase inhibitors in the ongoing fight against cancer and other diseases driven by aberrant kinase signaling.

References

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-Sayed, M. A., Abbas, H. S., & El-Essawy, F. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1664.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. Medicinal Chemistry Research, 19(5), 443-456.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. Retrieved from [Link]

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). Pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. Current Medicinal Chemistry, 18(26), 4044-4073.
  • Singh, R., Sharma, A., & Singh, P. (2010). Synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their Src kinase inhibitory activities. Chemistry & Biology Interface, 3(4), 264-269.
  • Zhang, C. H., Zheng, M. W., Li, Y. P., Lin, X. D., Huang, M., Zhong, L., ... & Yang, S. Y. (2015). Design, synthesis, and structure-activity relationship studies of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as a new class of Src inhibitors with potent activities in models of triple negative breast cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974.
  • Zhang, L., Wu, P., Li, X., Wang, Y., & Liu, Z. (2020). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 25(1), 123.
  • Zhang, X., He, L., Li, J., Zhang, F., & Zhang, T. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3, 4-d] pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 241, 114631.
  • Contadini, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 541-547.

Sources

The Therapeutic Potential of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold for Kinase-Modulated Diseases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its bioisosteric relationship with the adenine base of ATP. This inherent structural mimicry allows it to effectively target the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases. This technical guide provides a comprehensive analysis of the potential therapeutic applications of a specific, yet underexplored, derivative: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . While direct biological data on this compound is sparse, this document synthesizes extensive structure-activity relationship (SAR) data from closely related analogues to build a robust scientific rationale for its investigation. We will delve into its probable mechanism of action, propose high-value therapeutic targets, and provide detailed experimental protocols to validate these hypotheses, positioning this molecule as a promising candidate for next-generation targeted therapies.

Molecular Rationale and Synthetic Strategy

The therapeutic potential of this compound can be logically deduced by dissecting its constituent chemical moieties. The core pyrazolo[3,4-d]pyrimidine bicycle serves as the foundational pharmacophore, enabling competitive binding at the kinase hinge region.[1] The substituents at the N-1 and C-4 positions are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Pyrazolo[3,4-d]pyrimidine Core: This nitrogen-rich heterocycle is a bioisostere of purine. It is designed to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine and anchoring the inhibitor.[1]

  • 4-Amine Group: The exocyclic amine at the C-4 position is a key hydrogen bond donor, often essential for high-affinity binding to the kinase hinge.[2]

  • 1-(4-Bromophenyl) Group: Substitution at the N-1 position with an aryl group, such as 4-bromophenyl, typically directs the moiety towards a hydrophobic pocket within the ATP-binding site.[2][3] The bromine atom offers a site for potential further modification and can influence the compound's metabolic stability and binding affinity through halogen bonding.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established literature methods for analogous 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines. A common and effective strategy involves the cyclocondensation of a substituted aminopyrazole carbonitrile with a nitrile in the presence of a strong base.[4]

Experimental Protocol: Synthesis of this compound

  • Starting Materials: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, Formamide (or another suitable one-carbon source), Potassium t-butoxide.

  • Step 1: Preparation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: This intermediate is typically synthesized by reacting (4-bromophenyl)hydrazine with ethoxymethylenemalononitrile.

  • Step 2: Cyclocondensation:

    • To a solution of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable high-boiling solvent like t-butanol, add potassium t-butoxide (0.2 equivalents).[4]

    • Add an excess of formamide, which serves as the source for the C4-amine and the additional carbon atom of the pyrimidine ring.

    • Heat the reaction mixture under reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and neutralize with a dilute acid (e.g., 1N HCl) to precipitate the crude product.

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Primary Therapeutic Target Class: Protein Kinase Inhibition

The structural features of this compound strongly suggest its primary mechanism of action will be as an ATP-competitive inhibitor of protein kinases. Dysregulation of kinase signaling is a fundamental driver of numerous pathologies, making them high-value therapeutic targets.

Kinase_Inhibition_MOA cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Hinge Region Substrate Protein Substrate ATP_Binding_Site->Substrate Phosphorylates Blocked Signal Blocked ATP_Binding_Site->Blocked ATP ATP ATP->ATP_Binding_Site Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Inhibitor This compound Inhibitor:f0->ATP_Binding_Site Competitively Binds (H-Bonds to Hinge)

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Potential Application I: Oncology

The most significant potential for pyrazolo[3,4-d]pyrimidine derivatives lies in oncology.[1] Numerous compounds from this class have been investigated as inhibitors of kinases that drive tumor growth, proliferation, and metastasis.

Target Focus: Src Family Kinases (SFKs)

Rationale: Src is a non-receptor tyrosine kinase whose hyperactivation is linked to aberrant cell proliferation, survival, migration, and resistance to therapy in numerous cancers, including glioblastoma and medulloblastoma.[5][6][7] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for potent Src inhibitors.[6][8]

Src_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Inhibitor 1-(4-Bromophenyl)-... -4-amine Inhibitor->Src Inhibits

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based assay format, such as ADP-Glo™, which measures kinase activity by quantifying ADP production.[9][10]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare purified, recombinant human Src kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

    • Prepare ATP solution at a concentration equal to the known Km for Src to ensure accurate affinity measurement.

  • Assay Plate Setup (384-well plate):

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM). Include a DMSO-only vehicle control.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

Experimental Protocol: Cellular Antitumor Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12][13]

  • Cell Seeding:

    • Seed a relevant cancer cell line (e.g., U87 glioblastoma, MDA-MB-231 breast cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Other High-Potential Oncology Targets
  • Epidermal Growth Factor Receptor (EGFR): The pyrazolo[3,4-d]pyrimidine scaffold is present in numerous potent EGFR inhibitors.[3][14][15] Given its role in non-small cell lung cancer and other epithelial tumors, this represents a key avenue for investigation.

  • Bruton's Tyrosine Kinase (BTK): While also crucial in inflammation, BTK is a validated target in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. The approved BTK inhibitor ibrutinib features a pyrazolo[3,4-d]pyrimidine core, providing a strong precedent.[16][17][18]

Related Compound Target Kinase(s) Reported IC₅₀ Reference
Compound 51 (pyrazolo-pyrimidine derivative)BRK/PTK63.37 nM[19]
Compound 19 (pyrazolo[3,4-d]pyrimidine)CDK26.8 µM[1]
Phenylpyrazolopyrimidine 6c-Src21.7 µM[20]
Compound 6b (pyrazolo[3,4-d]pyrimidin-4-amine)BTK1.2 nM
Pyrazolo[3,4-d]pyrimidine 13EGFR<10 nM[2]

Table 1: In Vitro Potency of Structurally Related Pyrazolo[3,4-d]pyrimidine Derivatives.

Potential Application II: Inflammatory Disorders

Beyond oncology, kinase inhibitors are increasingly recognized for their utility in treating inflammatory and autoimmune diseases. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its anti-inflammatory properties, targeting key nodes in immune cell signaling pathways.[21][22]

Target Focus: Bruton's Tyrosine Kinase (BTK)

Rationale: BTK is essential for B-cell receptor (BCR) signaling, which governs B-cell development, activation, and antibody production.[16] Dysregulation of this pathway is central to autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. Inhibiting BTK can dampen the aberrant B-cell response.[18]

BCR_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn BCR->Lyn Activates BTK BTK Lyn->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Response B-Cell Proliferation & Antibody Production Signaling->Response Inhibitor 1-(4-Bromophenyl)-... -4-amine Inhibitor->BTK Inhibits

Caption: Simplified B-Cell Receptor Signaling Highlighting BTK.

Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used acute inflammation model to evaluate the efficacy of potential anti-inflammatory agents.[23][24]

  • Animals: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, intraperitoneal, i.p.).

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.).

      • Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, i.p.).

    • Administer the respective treatments 60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of each animal's right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

    • Analyze data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

While not yet characterized biologically, This compound emerges from a structural and analogue-based analysis as a molecule of significant therapeutic potential. Its pyrazolo[3,4-d]pyrimidine core, a proven pharmacophore, strongly positions it as a candidate for ATP-competitive kinase inhibition.

The logical next steps in the development of this compound are clear:

  • Synthesis and Characterization: The first step is the chemical synthesis and rigorous purification of the compound as outlined.

  • Broad Kinase Profiling: The compound should be screened against a large panel of kinases (e.g., >400 kinases) to identify its primary targets and assess its selectivity profile.

  • Target Validation: Based on the screening results, focused in vitro and cellular assays should be performed to confirm inhibition of the top candidate kinases (e.g., Src, BTK, EGFR) and determine its potency (IC₅₀) in relevant cancer or immune cell lines.

  • Preclinical Evaluation: If promising potency and selectivity are observed, the compound should advance to pharmacokinetic (ADME) studies and in vivo efficacy testing in relevant animal models of cancer or inflammatory disease.

By following this structured, hypothesis-driven approach, the full therapeutic potential of this compound can be systematically explored, potentially yielding a novel and effective targeted therapy.

References

Click to expand
  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021, July 16). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Anti-inflammatory Effect of the Tested compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Pyrazolo[3,4‐d]pyrimidine derivatives as irreversible Bruton's tyrosine kinase inhibitors. (2025, December 14). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023, December 22). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Some selected models of pyrazolopyrimidine derivatives possessing antiinflammatory activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cell Proliferation Assays. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023, July 31). Retrieved January 18, 2026, from [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. (2004, November 18). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Spectroscopic Scrutiny of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the pyrazolo[3,4-d]pyrimidine core is found in a variety of bioactive molecules, and a thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the advancement of its therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound belongs to a class of compounds known as purine analogues, where the imidazole and pyrimidine rings of purine are replaced by a pyrazole and a pyrimidine ring, respectively. This structural modification has led to the discovery of numerous derivatives with a wide range of biological activities, including kinase inhibition, which is a cornerstone of modern cancer therapy. The presence of the 4-bromophenyl substituent provides a handle for further synthetic modifications through cross-coupling reactions, making this a versatile building block in the synthesis of compound libraries for drug discovery. A precise and comprehensive spectroscopic characterization is therefore the first critical step in ensuring the quality and identity of this compound for any subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazolo[3,4-d]pyrimidine core and the 4-bromophenyl ring, as well as the protons of the amine group. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often employed for this class of compounds due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable protons like those on the amine group.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5Singlet1HH-6 (pyrimidine ring)
~8.1-8.3Singlet1HH-3 (pyrazole ring)
~7.7-7.9Doublet2HH-2'/H-6' (bromophenyl ring)
~7.6-7.8Doublet2HH-3'/H-5' (bromophenyl ring)
~7.0-7.5Broad Singlet2H-NH₂

Note: The chemical shifts are predicted based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

The downfield chemical shifts of the pyrimidine and pyrazole protons (H-6 and H-3) are due to the deshielding effect of the electron-withdrawing nitrogen atoms in the heterocyclic rings. The protons on the bromophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The broadness of the amine (-NH₂) signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the relatively low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal-to-noise.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~157-159C-4 (pyrimidine ring)
~154-156C-7a (bridgehead)
~152-154C-6 (pyrimidine ring)
~138-140C-1' (bromophenyl ring)
~132-134C-3'/C-5' (bromophenyl ring)
~130-132C-3 (pyrazole ring)
~122-124C-2'/C-6' (bromophenyl ring)
~120-122C-4' (bromophenyl ring)
~100-102C-3a (bridgehead)

Note: The chemical shifts are predicted based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

The carbons directly attached to nitrogen atoms (C-4, C-7a, C-6) are significantly deshielded and appear at the downfield end of the spectrum. The carbon bearing the bromine atom (C-4') will also have a characteristic chemical shift.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-220 ppm (centered around 100 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and the heterocyclic rings, as well as the C=C and C=N bonds of the aromatic systems.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, SharpN-H stretching (amine)
3100-3200Weak-MediumAromatic C-H stretching
1620-1680StrongN-H bending (amine)
1550-1620StrongC=N and C=C stretching (aromatic rings)
1400-1500MediumAromatic ring skeletal vibrations
1000-1100StrongC-Br stretching
800-850Strongp-disubstituted benzene C-H out-of-plane bending

The presence of two sharp bands in the 3300-3500 cm⁻¹ region would be indicative of the symmetric and asymmetric stretching vibrations of the primary amine group. The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) are characteristic of the overall molecular structure.

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for solid samples that requires minimal sample preparation.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

    • m/z for C₁₁H₈⁷⁹BrN₅⁺ ≈ 289

    • m/z for C₁₁H₈⁸¹BrN₅⁺ ≈ 291

  • Key Fragmentation Pathways:

    • Loss of HCN from the pyrimidine ring.

    • Loss of the amino group (-NH₂).

    • Cleavage of the bond between the pyrazole ring and the bromophenyl group.

    • Loss of the bromine atom.

Illustrative Fragmentation Pathway:

M [M]⁺˙ m/z 289/291 frag1 [M - HCN]⁺˙ M->frag1 - HCN frag2 [M - NH₂]⁺ M->frag2 - •NH₂ frag3 [C₆H₄Br]⁺ M->frag3 Cleavage frag4 [Pyrazolo[3,4-d]pyrimidin-4-amine]⁺ M->frag4 Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules.

Procedure:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of its molecular structure. The data obtained from these techniques are complementary and essential for confirming the identity and purity of this important synthetic intermediate. The protocols and predicted spectral data presented in this guide serve as a valuable resource for researchers working with this and related pyrazolo[3,4-d]pyrimidine derivatives, ensuring the integrity of their scientific investigations and accelerating the pace of drug discovery and development.

References

  • Nagwade, R. R., et al. (2006). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. E-Journal of Chemistry, 3(3), 193-197. [Link]

  • PubChem Compound Summary for CID 254756, this compound. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Methodological & Application

Application Notes and Protocols for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Putative Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Src Kinases with Pyrazolo[3,4-d]pyrimidines

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is a hallmark of numerous human cancers, contributing to tumor progression and metastasis, making them a prime target for therapeutic intervention.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several derivatives demonstrating significant anti-tumor activity by targeting kinases such as Src.[1][2][4][5]

This document provides a comprehensive experimental guide for researchers investigating the biological activity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a compound belonging to this promising class of molecules. The following protocols are designed to rigorously evaluate its potential as a Src kinase inhibitor, progressing from direct enzymatic assays to cell-based functional studies and culminating in a conceptual framework for in vivo efficacy assessment. The causality behind each experimental choice is explained to ensure a thorough understanding and robust, reproducible results.

Compound Profile: this compound

PropertyValueSource
Molecular FormulaC₁₁H₈BrN₅Inferred from structure
Molecular Weight290.12 g/mol Inferred from structure
AppearanceOff-white to pale yellow solidTypical for this class
SolubilitySoluble in DMSOCommon for kinase inhibitors
StorageStore at -20°C, protect from lightStandard for bioactive compounds

Section 1: In Vitro Biochemical Characterization

The foundational step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. This eliminates the complexities of the cellular environment and provides a quantitative measure of potency.

Rationale for Kinase Assay Selection

We will employ a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This format is highly sensitive, has a broad dynamic range, and measures the production of ADP, a direct product of the kinase reaction.[6] This provides a robust method for determining the compound's inhibitory constant (IC₅₀).

Experimental Workflow: In Vitro Src Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Dilute Compound, Src Enzyme, Substrate, and ATP R1 Combine Compound and Src Enzyme (Pre-incubation) P1->R1 R2 Add Substrate and ATP (Initiate Reaction) R1->R2 R3 Incubate at Room Temperature R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) R3->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D1->D2 D3 Measure Luminescence D2->D3

Caption: Workflow for the in vitro Src kinase inhibition assay.

Detailed Protocol: Src Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format for high-throughput analysis.[6]

Materials:

  • Recombinant human Src kinase (e.g., from Promega, BPS Bioscience)[6][7]

  • Poly-Glu,Tyr 4:1 substrate[7]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM. Then, dilute further in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells.

    • Add 2 µL of Src enzyme (e.g., 2 ng) in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a mixture of substrate (e.g., 0.5 mg/mL) and ATP (e.g., 100 µM) in kinase buffer.[8]

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 2: Cellular Activity Assessment

Demonstrating that the compound can inhibit Src kinase within a cellular context is the critical next step. This validates that the compound is cell-permeable and can engage its target in a physiological environment.

Rationale for Cellular Target Engagement Assay

A Western blot for the phosphorylated form of Src at tyrosine 416 (p-Src Y416) is a direct and widely accepted method to measure Src auto-activation and, by extension, its inhibition.[9] A decrease in the p-Src/total Src ratio upon compound treatment indicates target engagement.

Detailed Protocol: Western Blot for p-Src (Y416)

Materials:

  • Cancer cell line with high Src activity (e.g., HT-29 colon cancer, U87 glioblastoma)[5][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)[12]

  • Primary antibodies: Rabbit anti-p-Src (Y416), Rabbit anti-total Src, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies (anti-p-Src and anti-total Src, typically at 1:1000 dilution) overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and perform a parallel blot for β-actin as a loading control.

  • Detection and Analysis: Visualize the protein bands using an ECL reagent and an imaging system. Quantify the band intensities and normalize the p-Src signal to the total Src signal.

Section 3: Phenotypic Assays in Cancer Cells

After confirming target engagement, the subsequent step is to evaluate the compound's effect on cancer cell pathophysiology. These assays provide insights into the functional consequences of Src inhibition.

Cell Viability and Proliferation (MTT Assay)

Rationale: This assay measures the metabolic activity of cells, which correlates with their viability and proliferation rate.[13] A reduction in the MTT signal indicates a cytotoxic or cytostatic effect of the compound.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., HT-29, U87)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Cell Migration (Wound Healing/Scratch Assay)

Rationale: Src kinase is a key regulator of cell motility. The wound healing assay is a straightforward method to assess the effect of the compound on the collective migration of a cell population.[16][17]

Experimental Workflow: Wound Healing Assay

cluster_setup Setup cluster_treatment Treatment & Imaging cluster_analysis Analysis S1 Seed Cells to Confluency S2 Create a 'Wound' with a Pipette Tip S1->S2 S3 Wash to Remove Debris S2->S3 T1 Add Medium with Compound or Vehicle S3->T1 T2 Image at Time 0 T1->T2 T3 Incubate and Image at Regular Intervals (e.g., 12h, 24h) T2->T3 A1 Measure Wound Area at Each Time Point T3->A1 A2 Calculate Percent Wound Closure A1->A2

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

Procedure:

  • Create Monolayer: Seed cells in a 12-well plate and grow them to ~90-100% confluency.[18]

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[19]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test compound at a non-lethal concentration (e.g., below its GI₅₀) or DMSO vehicle.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[17]

  • Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Section 4: In Vivo Efficacy Assessment (Conceptual Framework)

Evaluating the compound's anti-tumor activity in a living organism is the ultimate preclinical validation. A subcutaneous xenograft model is a standard approach.[10][20][21]

Rationale for Xenograft Model

This model involves implanting human cancer cells into immunocompromised mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.

Conceptual Protocol: Subcutaneous Xenograft Model

Animal Model:

  • 4-6 week old female athymic nude mice.

Procedure Outline:

  • Cell Implantation: Subcutaneously inject ~5 x 10⁶ HT-29 cells (resuspended in a mixture of serum-free medium and Matrigel) into the flank of each mouse.[21]

  • Tumor Growth and Grouping: Monitor tumor growth by caliper measurements. When tumors reach a volume of ~100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water) daily by oral gavage.

    • Treatment Group: Administer this compound, formulated in the vehicle, at one or more dose levels (e.g., 50 mg/kg) daily by oral gavage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-Src to confirm target engagement in vivo).

References

  • Rossi, A., et al. (2015). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. Available at: [Link]

  • Golas, J. M., et al. (2005). SKI-606, a Src/Abl Inhibitor with In vivo Activity in Colon Tumor Xenograft Models. Cancer Research. Available at: [Link]

  • Protocols.io. (2024). Kinase activity assays Src and CK2. Available at: [Link]

  • Grbovic-Huezo, J., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Protocol Online. Available at: [Link]

  • Uglione, M. A., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers. Available at: [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Available at: [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. Available at: [Link]

  • National Institutes of Health. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • IRIS UniGe. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Spectral Instruments Imaging. (2023). Considerations for Xenograft Model Development with In Vivo Imaging. Available at: [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of Src expression (Src) and phosphorylation.... Available at: [Link]

  • Ceccherini, E., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Available at: [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Available at: [Link]

Sources

Application Note: Evaluating 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a BRK/PTK6 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for assessing the inhibitory activity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). We will delve into the scientific rationale behind the assay design, present a robust, step-by-step protocol for a biochemical kinase assay, and offer comprehensive instructions for data analysis and interpretation. This guide is intended to equip researchers with the necessary information to confidently and accurately determine the potency of this and similar pyrazolo[3,4-d]pyrimidine-based compounds as BRK/PTK6 inhibitors.

Introduction: The Significance of BRK/PTK6 Inhibition

Breast Tumor Kinase (BRK/PTK6) is a non-receptor tyrosine kinase that has emerged as a compelling therapeutic target in oncology.[1][2] While its expression is minimal in most normal adult tissues, BRK/PTK6 is overexpressed in a high percentage of breast carcinomas, as well as in ovarian, prostate, and pancreatic cancers.[3] This overexpression is often correlated with poorer patient outcomes, as BRK/PTK6 is implicated in driving key cancer cell phenotypes, including proliferation, survival, migration, and invasion.[1][2][3]

The kinase activity of BRK/PTK6 is central to its oncogenic function. It participates in several signaling pathways, often downstream of growth factor receptors like the ErbB family, leading to the activation of transcription factors such as STAT3 and STAT5B.[4][5] Given that the kinase activity is predominantly observed in the tumor microenvironment, targeting this function with small molecule inhibitors presents a promising therapeutic strategy.[3]

The compound this compound belongs to the pyrazolopyrimidine scaffold class, which is known to produce potent kinase inhibitors.[6][7] Recent studies have highlighted novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent and selective inhibitors of BRK/PTK6, demonstrating anti-metastatic potential.[3][8] This application note provides a framework for quantitatively assessing the inhibitory potential of such compounds using a reliable biochemical assay.

BRK/PTK6 Signaling Pathway and Point of Inhibition

BRK/PTK6 acts as a crucial node in various signaling cascades that promote cancer progression. The diagram below illustrates a simplified representation of its signaling network and highlights the mechanism of action for an ATP-competitive inhibitor like this compound.

BRK_Signaling_Pathway cluster_kinase_reaction Kinase Reaction GF Growth Factors (EGF, HGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, MET) GF->RTK activate BRK BRK/PTK6 RTK->BRK activate ADP ADP BRK->ADP Substrate Downstream Substrates (e.g., STAT3, Paxillin) BRK->Substrate phosphorylates Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->BRK inhibits (ATP competition) ATP ATP ATP->BRK pSubstrate Phosphorylated Substrates Phenotypes Cancer Phenotypes (Migration, Invasion, Survival) pSubstrate->Phenotypes promote

Caption: Simplified BRK/PTK6 signaling pathway.

Assay Principle: Luminescent Detection of Kinase Activity

To quantify the inhibitory effect of this compound on BRK/PTK6, we will employ the ADP-Glo™ Kinase Assay.[4][9][10] This is a robust, luminescence-based method that measures the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The BRK/PTK6 enzyme, a suitable substrate, and ATP are incubated with varying concentrations of the inhibitor. The kinase transfers a phosphate group from ATP to the substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[9][10]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[9][10]

The intensity of the luminescent signal is directly proportional to the amount of ADP generated, and therefore, to the activity of the BRK/PTK6 kinase.[11] When an effective inhibitor is present, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.

Materials and Reagents

  • Compound: this compound (Source-specific, ensure high purity)

  • Enzyme: Recombinant Human BRK/PTK6 (e.g., BPS Bioscience, Cat. No. 40243)

  • Substrate: Poly(Glu,Tyr) 4:1 (e.g., Sigma-Aldrich, Cat. No. P0275) or a specific peptide substrate.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)[9]

  • Control Inhibitor: Staurosporine (optional, for maximum inhibition control)

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3573)

  • Equipment:

    • Multichannel pipettes

    • Plate shaker

    • Luminometer capable of reading glow luminescence

Experimental Protocols

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types, maintaining the recommended ratios.

Reagent Preparation
  • Compound Dilution Series:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create an intermediate stock (e.g., 100 µM) by diluting the 10 mM stock in Kinase Assay Buffer. Causality: This step minimizes the final DMSO concentration in the assay, which should not exceed 1% to avoid solvent-induced artifacts.[4]

    • Perform a serial dilution (e.g., 1:3 or 1:10) of the intermediate stock in Kinase Assay Buffer containing a consistent percentage of DMSO (e.g., 1%) to create a range of concentrations for the dose-response curve.

  • BRK/PTK6 Enzyme Solution:

    • Thaw the recombinant BRK/PTK6 enzyme on ice.

    • Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Keep the diluted enzyme on ice.

  • Substrate/ATP Solution:

    • Prepare a solution containing both the substrate (e.g., Poly(Glu,Tyr) at 0.2 mg/mL) and ATP at the desired concentration (e.g., 50 µM, typically near the Kₘ for ATP) in Kinase Assay Buffer. This will be the 2X reaction mix.

  • ADP-Glo™ Reagents:

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[9][12] Equilibrate both to room temperature before use.

Assay Workflow

The following diagram outlines the sequential steps of the BRK/PTK6 kinase assay.

Assay_Workflow Start Start Add_Inhibitor Step 1: Add Inhibitor/DMSO (2.5 µL per well) Start->Add_Inhibitor Add_Enzyme Step 2: Add 2X BRK/PTK6 Enzyme (2.5 µL per well) Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at RT (10 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Step 3: Add 2X Substrate/ATP Mix (5 µL per well to start reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C (60 min) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo Step 4: Add ADP-Glo™ Reagent (10 µL per well) Incubate_2->Add_ADP_Glo Incubate_3 Incubate at RT (40 min) Add_ADP_Glo->Incubate_3 Add_Detection Step 5: Add Kinase Detection Reagent (20 µL per well) Incubate_3->Add_Detection Incubate_4 Incubate at RT (30-60 min) Add_Detection->Incubate_4 Read_Luminescence Step 6: Read Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Caption: Step-by-step workflow for the BRK/PTK6 kinase assay.

Detailed Plate Setup and Procedure
  • Dispense Inhibitor: Add 2.5 µL of the serially diluted this compound to the appropriate wells of a 384-well plate. For control wells, add 2.5 µL of the Kinase Assay Buffer with the same final DMSO concentration.

    • 100% Inhibition (Min Signal): Wells with a high concentration of a potent, broad-spectrum inhibitor like Staurosporine or no enzyme.

    • 0% Inhibition (Max Signal): Wells with DMSO vehicle control.

  • Add Enzyme: Add 2.5 µL of the 2X BRK/PTK6 enzyme solution to all wells except the "no enzyme" negative controls.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and incubate at room temperature for 10 minutes. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The total volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at 30°C. Causality: This incubation period should be within the linear phase of the enzymatic reaction, which should be determined during assay development.

  • Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[11]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each inhibitor concentration is calculated using the following formula:

Where:

  • RLU_inhibitor: Signal from wells containing the inhibitor.

  • RLU_max: Average signal from the 0% inhibition (DMSO vehicle) wells.

  • RLU_min: Average signal from the 100% inhibition (e.g., no enzyme) wells.

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it reduces the enzyme activity by 50%.

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[13][14]

  • The IC₅₀ value is derived from this curve fit.

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Inhibitor Concentration [nM]Average RLU% Inhibition
0 (Vehicle)850,0000.0
1815,0004.3
3750,00012.1
10620,00027.6
30440,00049.4
100210,00076.5
30095,00090.0
100060,00094.1
No Enzyme Control50,000100.0
Calculated IC₅₀ 30.5 nM

Note: The data presented above is for illustrative purposes only.

Assay Validation and Quality Control

A robust and reliable assay is paramount for generating high-quality, reproducible data. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[15][16][17]

Z'-Factor Calculation

The Z'-factor is calculated from the signals of the positive (max signal) and negative (min signal) controls:

Where:

  • Mean_max and SD_max: Mean and standard deviation of the maximum signal (0% inhibition).

  • Mean_min and SD_min: Mean and standard deviation of the minimum signal (100% inhibition).

Interpretation of Z'-Factor
  • Z' > 0.5: An excellent assay, highly robust and suitable for high-throughput screening.[15][16]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[15]

  • Z' < 0: The assay is not suitable for screening.[15]

Causality: A high Z'-factor indicates a large separation band between the positive and negative controls and low data variability, giving confidence that hits identified in a screen are statistically significant and not random fluctuations.

References

  • Lange, C. A. (2010). Brk/PTK6 signaling in normal and cancer cell models. Journal of Cellular Physiology, 22(5), 953-960. [Link]

  • Ostrander, J. H., et al. (2010). Brk/PTK6 signaling in normal and cancer cell models. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1806(1), 66-73. [Link]

  • Eurofins Discovery. (n.d.). Brk (PTK6) Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Eurofins Discovery Services. [Link]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. ScienceDirect. [Link]

  • Semantic Scholar. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Journal of Medicinal Chemistry. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Publications. [Link]

  • Semantic Scholar. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Semantic Scholar. [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • International Journal of Molecular Sciences. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • BPS Bioscience. (n.d.). BRK Kinase Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (2004). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Reactome. (n.d.). Signaling by PTK6. Reactome Pathway Database. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • PLOS ONE. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE. [Link]

  • Genes. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. MDPI. [Link]

  • Usiena AIR. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena AIR. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Molecular Cancer Research. (2020). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling. AACR Publications. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Compound potency in biochemical kinase assay and p-PTK6 in-cell ELISA... ResearchGate. [Link]

  • SLAS Discovery. (2020). Z' Does Not Need to Be > 0.5. SAGE Journals. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Molecules. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • ResearchGate. (2025). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyrimidine Derivative

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] These compounds are recognized for their ability to target and inhibit various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4][5][6] This document provides a comprehensive guide to the application of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a promising member of this class, in a suite of cell-based assays designed to elucidate its biological activity and mechanism of action.

Based on extensive research into the pyrazolo[3,4-d]pyrimidine core, it is hypothesized that this compound functions as a potent inhibitor of protein kinases.[4][5] Of particular interest is its potential to inhibit Breast Tumor Kinase (BRK) , also known as Protein Tyrosine Kinase 6 (PTK6).[4][5][6] BRK is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and is implicated in driving oncogenic processes such as cell proliferation, survival, and migration.[6][7] The protocols detailed herein are therefore centered around evaluating the efficacy of this compound as a potential anti-cancer agent, with a focus on its impact on cell viability, migration, invasion, and its ability to modulate key signaling pathways downstream of BRK/PTK6.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. The methodologies are designed to be robust and reproducible, providing a solid framework for investigating the cellular effects of this compound.

Compound Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[8][9][10]

  • Handling: Minimize dust generation and accumulation. Avoid breathing dust, vapor, mist, or gas. Use with adequate ventilation.[8][9][10]

  • Storage: Store in a cool, dry place in a tightly sealed container.[9][10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8][9][10]

    • Skin: Flush skin with plenty of water.[8][9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][9][10]

    • Inhalation: Move to fresh air.[8][9][10]

    • In all cases of exposure, seek medical attention.

For detailed safety information, it is recommended to obtain a compound-specific SDS from the supplier.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₈BrN₅[11]
Molecular Weight 290.12 g/mol [12]
Appearance Solid
CAS Number 99867-27-3[11]

Experimental Protocols

The following protocols are provided as a guide. Optimization may be required depending on the cell line and specific experimental conditions. For initial experiments, a dose-response curve is recommended to determine the optimal concentration range for this compound. Based on data for similar pyrazolopyrimidine derivatives, a starting concentration range of 0.1 µM to 50 µM is suggested.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line with known BRK/PTK6 expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cell Migration Assessment using Wound Healing (Scratch) Assay

Principle: This assay mimics cell migration during wound healing in vitro. A scratch is created in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time.[13][14][15]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Create a straight scratch in the monolayer with a sterile 200 µL pipette tip.[13]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).[13]

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch width.

Experimental Workflow for Wound Healing Assay

Wound_Healing_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a multi-well plate B Grow to a confluent monolayer A->B C Create a scratch with a pipette tip B->C D Wash to remove debris C->D E Add medium with compound/control D->E F Image at T=0 E->F G Incubate and image at time intervals F->G H Measure wound width and calculate closure G->H BRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotypes cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) BRK BRK/PTK6 (Active) RTK->BRK Activates PI3K PI3K BRK->PI3K Activates pAkt p-Akt (Ser473) (Active) BRK->pAkt Facilitates Ser473 Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->pAkt Phosphorylates (Thr308) Transcription Gene Transcription pAkt->Transcription Promotes Phenotypes Cell Proliferation Cell Survival Cell Migration Cell Invasion Transcription->Phenotypes Drives Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->BRK Inhibits

Sources

Application Notes and Protocols: Screening 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in-vitro screening of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, against a panel of human cancer cell lines. We will delve into the scientific rationale for targeting kinases in oncology, the specific mechanism of action of this compound class, and provide detailed, field-proven protocols for cytotoxicity and anti-proliferative assays. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret robust cell-based screening experiments, ensuring data integrity and reproducibility.

Introduction: The Rationale for Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules.

In many forms of cancer, the signaling pathways governed by these kinases become dysregulated, often due to mutations or overexpression of the kinases themselves.[2][3] This leads to uncontrolled cell proliferation and survival, hallmarks of cancer. Consequently, protein kinases have emerged as one of the most important classes of drug targets in oncology. Small molecule inhibitors that can selectively block the activity of these oncogenic kinases have shown significant therapeutic success.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it can serve as a bioisostere of purines and effectively bind to the ATP-binding site of numerous kinases.[4][5] this compound belongs to this class of compounds and is structurally similar to well-characterized Src family kinase inhibitors like PP1 and PP2.[6][7]

Mechanism of Action: Targeting the Src Family of Kinases

This compound is predicted to function as an ATP-competitive inhibitor of non-receptor tyrosine kinases, with a primary focus on the Src family kinases (SFKs).[8] SFKs, such as Src, Fyn, and Lck, are key players in signal transduction pathways that regulate cell adhesion, invasion, proliferation, and survival.[1][9] Elevated SFK activity is a common feature in a wide range of human cancers, including those of the breast, colon, lung, and pancreas, and often correlates with poor prognosis and metastatic disease.[2][3]

By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade. This can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and a reduction in cell migration and invasion.[9][10]

Signaling Pathway Overview

The following diagram illustrates the central role of Src kinase in oncogenic signaling and the point of intervention for an inhibitor like this compound.

Src_Pathway cluster_outcomes Cellular Outcomes RTK Growth Factor Receptors (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation Ras_MAPK Ras/Raf/MEK/ERK Pathway Src->Ras_MAPK FAK FAK / Paxillin Src->FAK STAT3 STAT3 Pathway Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Compound 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Compound->Src Inhibition Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation Metastasis Migration, Invasion, & Angiogenesis FAK->Metastasis STAT3->Proliferation PI3K_Akt->Proliferation

Caption: Src Kinase Signaling and Point of Inhibition.

Experimental Protocols: Cell Viability and Cytotoxicity Screening

The following protocols outline a robust workflow for screening this compound against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is presented as a primary method due to its reliability and widespread use.[11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines relevant to the therapeutic target (e.g., breast: MCF-7, MDA-MB-231; lung: A549, NCI-H460; colon: HCT-116).

  • Compound: this compound.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Dimethyl sulfoxide (DMSO), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, humidified incubator (37°C, 5% CO2), microplate reader.

Experimental Workflow Diagram

Workflow A 1. Cell Culture Maintain and expand selected cancer cell lines. B 2. Cell Seeding Plate cells in 96-well plates at a pre-determined optimal density. A->B D 4. Cell Treatment Add compound dilutions to the cells and incubate for 48-72 hours. B->D C 3. Compound Preparation Prepare a stock solution in DMSO and create serial dilutions. C->D E 5. MTT Assay Add MTT reagent and incubate for 2-4 hours. D->E F 6. Solubilization Add solubilization buffer to dissolve formazan crystals. E->F G 7. Data Acquisition Read absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50 values. G->H

Caption: General workflow for cancer cell line screening.

Step-by-Step Protocol: MTT Assay

Causality Behind Choices: Each step is designed to ensure the health of the cells and the accuracy of the results. For example, plating density is optimized to ensure cells are in the logarithmic growth phase during treatment, and the use of a DMSO control is crucial to account for any solvent-induced toxicity.

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with media only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[12]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Data Collection:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

Calculation of Percent Viability:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The calculated percent viability is then plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the compound required to inhibit cell viability by 50%.

Data Presentation: Example IC50 Values

The following table provides an example of how to present the IC50 data for this compound across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer5.2
MDA-MB-231 Breast Cancer1.8
A549 Non-Small Cell Lung8.7
HCT-116 Colon Cancer3.5
U87-MG Glioblastoma2.1

Interpretation: Lower IC50 values indicate greater potency of the compound against that particular cell line. In this example, the compound is most potent against the MDA-MB-231 and U87-MG cell lines. This data can guide further investigation into the specific genetic or phenotypic characteristics of these cells that confer sensitivity to the inhibitor.

Trustworthiness and Self-Validation

To ensure the reliability of the screening results, the following controls and validation steps are essential:

  • Positive Control: Include a known kinase inhibitor (e.g., Staurosporine or a specific Src inhibitor like Dasatinib) to validate the assay's ability to detect cytotoxicity.

  • Vehicle Control: As mentioned, all experiments must include a control group treated with the highest concentration of the vehicle (DMSO) used to dissolve the compound.

  • Reproducibility: All experiments should be performed with at least three biological replicates, and each concentration should be tested in triplicate within each experiment.

  • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cells.

  • Assay Linearity: For each cell line, it is crucial to establish a linear relationship between the cell number and the absorbance signal to ensure the assay is operating within its dynamic range.[13]

By adhering to these principles, researchers can have high confidence in the generated data, which is crucial for making informed decisions in the drug discovery pipeline.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial in-vitro evaluation of this compound as a potential anticancer agent. By understanding its mechanism of action as a kinase inhibitor and employing rigorous, well-controlled cell-based assays, researchers can effectively assess its potency and selectivity across various cancer cell lines. This initial screening is a critical first step in the long and complex process of developing novel targeted cancer therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). c-Src and cooperating partners in human cancer. Cancer cell, 6(3), 209-214. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The oncologist, 14(7), 667-678. [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642. [Link]

  • Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358. [Link]

  • Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., ... & Chau, T. T. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck-and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 656-668. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • Klutchko, S. R., Hamby, J. M., Reuman, M., Blankley, C. J., & Hodges, J. C. (1998). 2, 4-Diamino-pyrrolo [2, 3-d] pyrimidines as inhibitors of protein tyrosine kinases. Journal of medicinal chemistry, 41(17), 3276-3292. [Link]

  • Moffat, J. G., Rudolph, J., & Bailey, D. (2014). Phenotypic screening in cancer drug discovery—past, present and future. Nature reviews Drug discovery, 13(8), 588-602. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2015). Novel pyrazolo [3, 4-d] pyrimidine derivatives as potential anticancer and radiosensitizing agents. Archiv der Pharmazie, 348(11), 793-800. [Link]

  • Mammadova, A., Mermer, A., & Kocabaş, F. (2020). Screening of the small molecule library of Meinox enables the identification of anticancer compounds in pathologically distinct cancers. Turkish journal of biology, 44(2), 126-136. [Link]

  • Basavarajappa, K., & Kavitha, C. V. (2020). Novel pyrazolo [3, 4-d] pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), 1900296. [Link]

  • Insilico Medicine. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]

  • Al-Warhi, T., Sabt, A., & El-Emam, A. A. (2025). Synthesis, Characterization, of Novel Pyrazolo [3, 4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Karmalawy, A. A., & Al-Shaeri, M. A. (2024). New pyrazolo [3, 4-d] pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2419-2436. [Link]

  • Kim, D. C., Lee, Y. R., & Kim, J. (2004). Synthesis and biological evaluations of pyrazolo [3, 4-d] pyrimidines as cyclin-dependent kinase 2 inhibitors. European journal of medicinal chemistry, 39(8), 739-747. [Link]

  • Maruca, A., G-Gagliardi, M., Rocca, R., Costa, G., Artese, A., Schelotto, F., ... & Alcaro, S. (2015). SRC family kinase inhibition through a new pyrazolo [3, 4-d] pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of cellular biochemistry, 116(5), 856-863. [Link]

  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., Keller, B. T., Quin, J., ... & Borzillo, G. V. (2005). Synthesis and biological evaluation of 1-aryl-4, 5-dihydro-1H-pyrazolo [3, 4-d] pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 48(7), 2371-2387. [Link]

  • A-M, A., M-Elgamal, I., & A-Karmalawy, A. (2022). Discovery of novel 1H-pyrazolo [3, 4-d] pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic Chemistry, 129, 106180. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals, 16(7), 983. [Link]

  • Zhang, S., An, L., Wang, L., Zhang, Y., & Zhang, W. (2021). Discovery of 4-amino-1H-pyrazolo [3, 4-d] pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & medicinal chemistry letters, 31, 127699. [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, N. N. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3, 4-b] pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6523. [Link]

  • Bar-Am, O., Beggiato, S., Fregona, D., Shaik, J., & Ben-Shabat, S. (2017). Prodrugs of pyrazolo [3, 4-d] pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(13), 5697-5710. [Link]

  • Aisa, H. A., Maimaitiyiming, Y., & Mamat, A. (2022). Novel pyrazolo [3, 4-d] pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Discovery of pyrazolo [3, 4-d] pyrimidine and pyrazolo [4, 3-e][2][6][15] triazolo [1, 5-c] pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Bioorganic Chemistry, 116, 105342. [Link]

Sources

The Role of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Scientific Research: A Focus on Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Note on the Primary Application of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide delves into the scientific applications of this compound and the broader class of pyrazolo[3,4-d]pyrimidine derivatives. While the topic of interest is its use in material science, a comprehensive review of current scientific literature reveals that the predominant application of this compound class is overwhelmingly in the field of medicinal chemistry and drug development , particularly in oncology. One supplier briefly notes its potential for incorporation into polymer matrices to enhance thermal and mechanical properties, but detailed research in this area is not widely published.[1]

Therefore, to provide a scientifically accurate and well-documented guide for researchers, this document will focus on the primary, evidence-based application of this molecular scaffold. The rich body of research in medicinal chemistry offers detailed protocols and a deep understanding of its utility. We will explore its role as a privileged scaffold in designing kinase inhibitors, detailing the synthesis, biological evaluation, and the rationale behind its efficacy. This focus aligns with the interests of researchers, scientists, and drug development professionals by providing robust, actionable information grounded in extensive peer-reviewed data.

Part 1: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is of immense interest to medicinal chemists. Its structure is a bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP).[2] This structural mimicry is the key to its function.

The Principle of Competitive Inhibition: Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a protein substrate, a process called phosphorylation. This process is a fundamental mechanism for regulating a vast array of cellular functions. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.

Because the pyrazolo[3,4-d]pyrimidine core resembles adenine, it can fit into the ATP-binding pocket of a kinase. By occupying this site, it prevents ATP from binding, thereby inhibiting the kinase's activity. This mechanism, known as competitive inhibition, is a cornerstone of modern cancer therapy.[2] The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the kinase's hinge region, which is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[2]

The 1-(4-Bromophenyl) substitution on the pyrazole ring and the 4-amino group on the pyrimidine ring are crucial starting points for chemical modification. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse chemical groups to explore the kinase's binding pocket and achieve potency and selectivity.

cluster_0 Kinase ATP-Binding Site cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Acts upon PhosphoSubstrate Phosphorylated Substrate (Signal Transduction) Substrate->PhosphoSubstrate Phosphorylation PDP Pyrazolo[3,4-d]pyrimidine (e.g., 1-(4-Bromophenyl)...amine) BlockedKinase Inactive Kinase PDP->BlockedKinase Competitively binds to ATP-binding site BlockedKinase->ATP Blocks binding

Sources

Application Note & Protocols: High-Throughput Screening of Novel Kinase Inhibitors: A Case Study with 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase-Targeted Therapeutics

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important targets for modern drug discovery.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its structural resemblance to the adenine ring of ATP.[3][4] This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases, effectively blocking their downstream signaling.[1][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the screening and characterization of 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs as potential kinase inhibitors. We will focus on methodologies for identifying and validating inhibitors of the Src family of non-receptor tyrosine kinases (SFKs), which are frequently overexpressed and hyperactivated in a multitude of cancers.[6][7] Deregulated Src activity is implicated in tumor progression, metastasis, and angiogenesis.[6]

The protocols detailed herein are designed to be robust and adaptable, providing a clear pathway from initial high-throughput screening to secondary validation and cell-based functional analysis. We will emphasize the scientific rationale behind each step, ensuring a thorough understanding of the experimental design and data interpretation.

The Target: Src Family Kinases (SFKs)

The Src family of kinases (SFKs) are key regulators of cellular signal transduction pathways that control cell division, motility, and survival.[7] This family includes nine members, such as Src, Fyn, Lck, and Yes.[8][9] In many human cancers, the activity of SFKs is aberrantly elevated, contributing to malignant transformation.[6] Therefore, the development of potent and selective SFK inhibitors is a promising therapeutic strategy.[10][11] The pyrazolo[3,4-d]pyrimidine core, found in compounds like PP1 and its derivatives, has been extensively validated as a potent inhibitor of SFKs.[12][13][14]

Screening Cascade for Kinase Inhibitor Discovery

A tiered approach is essential for the efficient and cost-effective identification of promising lead compounds. Our proposed screening cascade begins with a broad, high-throughput primary screen to identify initial "hits," followed by more focused secondary assays to confirm activity and determine potency. Finally, cell-based assays are employed to assess the compound's efficacy in a more physiologically relevant context.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Cell-Based Functional Assays Primary High-Throughput Biochemical Screen (e.g., TR-FRET Assay) Target: Src Kinase Secondary IC50 Determination (Dose-Response Curve) Primary->Secondary Hit Identification Selectivity Kinase Selectivity Profiling (Panel of Kinases) Secondary->Selectivity Potency Confirmation Cell_Viability Cell Proliferation/Viability Assay (e.g., MTS Assay) Selectivity->Cell_Viability Lead Selection Target_Engagement Western Blot Analysis (Phospho-Src Levels) Cell_Viability->Target_Engagement Cellular Efficacy Apoptosis Apoptosis Assay (e.g., Caspase-3/7 Activation) Target_Engagement->Apoptosis Mechanism of Action

Figure 1: A tiered workflow for the discovery and validation of kinase inhibitors.

Protocol 1: Primary High-Throughput Screening (HTS) using TR-FRET

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for HTS. It measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase by a test compound leads to a decrease in the TR-FRET signal.

Materials:

  • Recombinant human c-Src kinase

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • This compound derivatives library (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO (negative control) and Staurosporine (positive control).

  • Enzyme/Substrate Mix: Prepare a master mix containing c-Src kinase and the biotinylated peptide substrate in kinase reaction buffer. Dispense 5 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer at a concentration equal to the Kₘ for ATP. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in a suitable buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits" for further investigation.

Protocol 2: Secondary Assay - IC₅₀ Determination

Principle: To quantify the potency of the hit compounds, a dose-response curve is generated by testing a range of compound concentrations in the biochemical assay. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Assay Performance: Perform the TR-FRET assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound IDScaffoldIC₅₀ (nM) for Src
Lead-1 This compound25
Analog-1A (Modification at Bromophenyl)150
Analog-1B (Modification at Pyrimidine)8
PP1 (Reference Compound)170[12]

Table 1: Hypothetical IC₅₀ values for lead compounds against c-Src kinase.

Protocol 3: Cell-Based Functional Assay - MTS Cell Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to assess the anti-proliferative effect of the inhibitor on cancer cells that have high Src activity.

Materials:

  • Human medulloblastoma (Daoy) or breast cancer (MDA-MB-231) cell lines[6][14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds and controls dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well, clear-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.[6]

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Mechanism of Action: Inhibition of Src Signaling

The this compound scaffold acts as an ATP-competitive inhibitor. It binds to the ATP pocket of the Src kinase, preventing the phosphorylation of its downstream substrates. This blockade of the signaling cascade can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[6]

Signaling_Pathway cluster_pathway Simplified Src Signaling Pathway Growth_Factor Growth Factor Receptor Src Src Kinase Growth_Factor->Src Activation Downstream Downstream Effectors (e.g., FAK, STAT3) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-(4-Bromophenyl)-1h- pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->Src Inhibition

Sources

Technical Guide: Probing the Anti-proliferative Potential of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application and study of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogues as anti-proliferative agents. This guide is designed to offer not just protocols, but also the scientific rationale behind the experimental designs, empowering researchers to effectively investigate this promising class of compounds.

Introduction: The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its significant biological activities, particularly in the realm of oncology.[1] Structurally, it acts as a bioisostere of adenine, the core component of ATP, enabling it to competitively bind to the ATP-binding sites of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound core represents a key pharmacophore, and its analogues have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[2][3]

These compounds typically exert their anti-proliferative effects through one or more of the following mechanisms:

  • Inhibition of Key Oncogenic Kinases: Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of kinases crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[4]

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, these analogues can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[5][6]

  • Cell Cycle Arrest: Interference with the cell cycle machinery, often through the inhibition of CDKs, can halt the uncontrolled division of cancer cells.[4][7]

This guide will provide detailed protocols to investigate these anti-proliferative activities, focusing on the this compound scaffold.

Part 1: Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a substituted aminopyrazole carbonitrile with a nitrile in the presence of a base.[8]

Illustrative Synthetic Scheme:

Synthesis A 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile C Potassium t-butoxide, t-butanol, Reflux A->C B Aryl/Alkyl Nitrile B->C D This compound Analogue C->D Cyclocondensation

Caption: General synthetic route for this compound analogues.

Part 2: Application Notes: Investigating Anti-proliferative Mechanisms

Rationale for Kinase Inhibition

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine makes it an ideal candidate for targeting the ATP-binding pocket of protein kinases. The "1-(4-Bromophenyl)" substitution at the N1 position and the "4-amine" group are critical for establishing key interactions within the kinase active site, influencing both potency and selectivity. By inhibiting specific kinases that are overactive in cancer cells, these compounds can effectively shut down the signaling pathways that drive tumor growth.

The Dual Approach: Apoptosis and Cell Cycle Arrest

A hallmark of effective cancer therapeutics is the ability to induce cell death and halt proliferation. This compound analogues often achieve this through a two-pronged attack:

  • Apoptosis Induction: Inhibition of pro-survival kinases, such as those in the EGFR or Src family, can lead to the activation of the intrinsic or extrinsic apoptotic pathways.[4][5] This culminates in the activation of caspases, the executioner enzymes of apoptosis, leading to controlled cell dismantling.

  • Cell Cycle Arrest: By targeting CDKs, these compounds can prevent the cell from progressing through the checkpoints of the cell cycle, effectively stopping cell division.[7][9] This arrest provides an opportunity for DNA repair mechanisms to engage or, if the damage is too severe, for apoptosis to be initiated.

Part 3: Experimental Protocols

In Vitro Anti-proliferative Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Compound AnalogueCancer Cell LineIC₅₀ (µM)
Analogue 1MCF-7 (Breast)[Insert experimental value]
Analogue 1A549 (Lung)[Insert experimental value]
Analogue 1HCT116 (Colon)[Insert experimental value]
Analogue 2MCF-7 (Breast)[Insert experimental value]
Analogue 2A549 (Lung)[Insert experimental value]
Analogue 2HCT116 (Colon)[Insert experimental value]
Analysis of Cell Cycle Distribution by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogue at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Workflow Diagram:

CellCycle A Cell Treatment B Harvesting & Fixation A->B C PI Staining B->C D Flow Cytometry C->D E Data Analysis (% of cells in G0/G1, S, G2/M) D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Detection of Apoptosis by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. To investigate apoptosis, the expression levels of key apoptotic marker proteins, such as cleaved caspases and members of the Bcl-2 family, are analyzed.

Protocol:

  • Protein Extraction: Treat cells with the test compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the levels of cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio is indicative of apoptosis induction.

Signaling Pathway Diagram:

Apoptosis cluster_0 Pyrazolo[3,4-d]pyrimidine Analogue cluster_1 Signaling Cascade Compound This compound Analogue Kinase Oncogenic Kinase (e.g., Src, EGFR) Compound->Kinase Inhibition Bcl2 Anti-apoptotic (Bcl-2) Kinase->Bcl2 Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition Bax Pro-apoptotic (Bax) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway modulated by the pyrazolo[3,4-d]pyrimidine analogues.

References

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Mosslemin, M. H., et al. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. E-Journal of Chemistry.
  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Molecular Cancer Therapeutics.
  • J&K Scientific. This compound. [Link]

  • Manetti, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. European Journal of Medicinal Chemistry.
  • Abdel-Aziz, A. A.-M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Ettahiri, O., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • Shaik, A. B., et al. (2024).
  • Abdel-Aziz, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.
  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2004). Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. European Journal of Medicinal Chemistry.
  • El-Sayed, M. A.-A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry.
  • El-Gazzar, A.-R. B. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Datta, A., et al. (2001). Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1.
  • Kamal, A., et al. (2016). l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2017). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules.
  • ResearchGate. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • ResearchGate. (PDF) Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

Sources

Application Notes & Protocols: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Key Intermediate for Novel DDR1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Targeting DDR1 with the Pyrazolo[3,4-d]pyrimidine Scaffold

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated not by soluble growth factors, but by binding to extracellular matrix (ECM) components, specifically collagen.[1][2][3] This interaction triggers a signaling cascade involved in critical cellular processes such as proliferation, migration, and matrix remodeling.[1][3][4] In pathological contexts, the dysregulation of DDR1 is a significant driver of disease progression in various cancers—including breast, lung, and colon cancer—and fibrotic diseases.[1][3][5] Its overexpression is often correlated with poor prognosis, making DDR1 an attractive therapeutic target.[4][5]

The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within this field, the 1H-pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged scaffold." Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases.[6][7] This has led to the successful development of inhibitors targeting a range of kinases, including Src, BTK, and EGFR.[6][8]

This guide focuses on a key building block for a new generation of DDR1 inhibitors: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[9] The strategic inclusion of a bromophenyl group provides a versatile chemical handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final DDR1 inhibitor.[10]

The DDR1 Signaling Axis

Inhibition of DDR1 aims to block the downstream signaling pathways that promote tumorigenesis and fibrosis. Upon collagen binding and subsequent autophosphorylation, DDR1 activates several key pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are central to cell survival and proliferation.[11][12] Understanding this network is critical for designing cell-based assays to confirm inhibitor efficacy.

DDR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 Dimer P_DDR1 p-DDR1 (Active) DDR1->P_DDR1 Autophosphorylation Collagen Collagen Collagen->DDR1 Binding PI3K PI3K P_DDR1->PI3K MAPK MAPK (ERK1/2) P_DDR1->MAPK Src Src P_DDR1->Src Notch Notch P_DDR1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation MAPK->Proliferation Src->Proliferation Notch->Proliferation

Figure 1: Simplified DDR1 Signaling Pathway.

Synthesis Protocol: this compound

This protocol outlines a common and reliable method for the synthesis of the title intermediate. The rationale for this multi-step synthesis is to build the pyrazolopyrimidine core from simple, commercially available precursors.

Synthetic Workflow Diagram

Figure 2: Workflow for Intermediate Synthesis.

Step-by-Step Experimental Protocol

Causality Behind Choices:

  • Step 1: The reaction between a hydrazine and malononitrile is a classic Gewald-type reaction to form an aminopyrazole carbonitrile. Ethanol is a suitable polar protic solvent for this condensation.

  • Step 2: Formamide serves as both the reagent (a source of the C4 and N3 atoms of the pyrimidine ring) and the solvent for the cyclization step. Heating to reflux provides the necessary energy to drive the reaction to completion.[6][13]

Materials & Reagents:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Malononitrile

  • Sodium acetate

  • Ethanol (Absolute)

  • Formamide

  • Deionized water

  • Standard laboratory glassware (round-bottom flasks, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Protocol:

Step 1: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

  • To a 250 mL round-bottom flask, add (4-Bromophenyl)hydrazine hydrochloride (10 mmol), sodium acetate (12 mmol), and absolute ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for the free base formation of the hydrazine.

  • Add malononitrile (10 mmol) to the mixture in a single portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with deionized water (2 x 20 mL).

  • Dry the solid under vacuum to yield the pyrazole intermediate as a pale-yellow powder.

Step 2: Synthesis of this compound

  • Place the dried 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (8 mmol) into a 100 mL round-bottom flask.

  • Add formamide (40 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 190-210°C) with vigorous stirring.

  • Maintain the reflux for 8-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the cooled mixture into a beaker containing 200 mL of ice-cold water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL).

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure title compound.

  • Dry the final product, this compound, in a vacuum oven.

Self-Validation: The purity and identity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure they are suitable for the subsequent steps.

Application Protocol: Synthesis of a Representative DDR1 Inhibitor

The bromo-substituent on the intermediate is a key feature, enabling its use in palladium-catalyzed cross-coupling reactions to install a variety of functional groups. This protocol describes a representative Suzuki coupling reaction.

Suzuki Coupling Workflow Diagram

Figure 3: Suzuki Coupling for DDR1 Inhibitor Synthesis.

Step-by-Step Experimental Protocol

Causality Behind Choices:

  • Suzuki Coupling: This is a powerful and widely used C-C bond-forming reaction, ideal for linking aryl systems. It is tolerant of many functional groups, making it suitable for complex molecule synthesis.[10]

  • Catalyst and Base: A palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki reactions. The inorganic base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is often used to dissolve both the organic starting materials and the inorganic base.

Materials & Reagents:

  • This compound (1 mmol)

  • Substituted boronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) or another suitable base (3 mmol)

  • 1,4-Dioxane (or DME) and Water (e.g., 4:1 ratio)

  • Inert gas supply (Nitrogen or Argon)

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), the partner boronic acid (1.2 mmol), and potassium carbonate (3 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of Dioxane and 2 mL of water).

  • Heat the reaction mixture to 90-100°C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to yield the final inhibitor.

Biological Evaluation: Protocols for Assessing DDR1 Inhibition

After synthesis and purification, the novel compound must be evaluated for its biological activity. The following protocols provide a framework for determining potency and cellular efficacy.

Protocol: In Vitro DDR1 Kinase Assay (IC₅₀ Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated DDR1 kinase. A radiometric assay using [γ-³³P]-ATP is a classic and robust method.[14]

Materials & Reagents:

  • Recombinant human DDR1 kinase domain

  • Peptide substrate (e.g., KKSRGDYMTMQIG)[14]

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper and scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.

  • In a 96-well plate, add 5 µL of the diluted test compound to each well. Include positive (no inhibitor, DMSO only) and negative (no enzyme) controls.

  • Prepare a master mix containing kinase buffer, recombinant DDR1 enzyme, and the peptide substrate. Add 20 µL of this mix to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of kinase buffer containing MgCl₂ and [γ-³³P]-ATP (final ATP concentration typically at or below its Km, e.g., 10 µM).[14][15][16]

  • Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting 40 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based DDR1 Autophosphorylation Assay

This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. It measures the inhibition of collagen-induced DDR1 phosphorylation.[17][18]

Materials & Reagents:

  • A human cell line with high DDR1 expression (e.g., HCT-116, MDA-MB-231)[19]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Collagen Type I (acid-soluble)

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-DDR1 (pY513), anti-total-DDR1, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells by adding Collagen Type I (e.g., 10-20 µg/mL) to the medium for 30 minutes. Include an unstimulated (no collagen) control.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE by loading equal amounts of protein per lane, followed by transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the anti-phospho-DDR1 antibody, followed by a secondary antibody and chemiluminescent detection.

  • Strip the membrane and re-probe with anti-total-DDR1 and then the loading control antibody to ensure equal protein loading and to assess total DDR1 levels.

  • Quantify band intensities using densitometry. The level of inhibition is determined by the ratio of p-DDR1 to total DDR1.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized for clear comparison.

Table 1: Representative Biological Activity Data

Compound DDR1 Kinase IC₅₀ (nM) [a] DDR1 p-Y513 Inhibition EC₅₀ (nM) [b] HCT-116 Cell Viability GI₅₀ (µM) [c]
DDR1-IN-1 (Reference) [18] 105 86 5.2
Compound X (Example) 44[19] 65 4.0[19]

| Compound Y (Example) | 12 | 25 | 1.8 |

[a] Determined by in vitro radiometric kinase assay. [b] Determined by cell-based Western blot analysis of collagen-stimulated cells. [c] Determined by a 72-hour MTT or CellTiter-Glo assay.

Interpretation: A potent inhibitor will have a low nanomolar IC₅₀ in the biochemical assay. Crucially, this potency should translate to the cell-based autophosphorylation assay (a low EC₅₀), confirming target engagement in cells. Finally, inhibition of the DDR1 pathway should result in a measurable anti-proliferative effect, reflected in the cell viability GI₅₀ value. The ultimate goal is to identify compounds like "Compound Y" with high potency across all assays.

References

  • Gao, M., et al. (2015). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Drug Discovery Today. [Link]

  • Matada, G. S., et al. (2021). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling. [Link]

  • Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Cook, K. D., & Ramdas, B. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Molecules. [Link]

  • ResearchGate. Downstream signaling pathways activated by DDR1 and DDR2. ResearchGate. [Link]

  • Das, S., et al. (2016). Signaling by discoidin domain receptor 1 in cancer metastasis. Journal of Carcinogenesis. [Link]

  • Valiathan, R. R., et al. (2012). Inhibition of Collagen Receptor Discoidin Domain Receptor-1 (DDR1) Reduces Cell Survival, Homing, and Colonization in Lung Cancer Bone Metastasis. Clinical Cancer Research. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. [Link]

  • Zhu, A., et al. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Digestive Medicine Research. [Link]

  • Wu, D., et al. (2024). Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine. [Link]

  • ResearchGate. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. ResearchGate. [Link]

  • Wu, D., et al. (2024). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. ACS Medicinal Chemistry Letters. [Link]

  • Flynn, M. G., & Leitinger, B. (2019). Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads. Bio-protocol. [Link]

  • J&K Scientific. This compound. J&K Scientific. [Link]

  • Ter-Ovanesyan, E., et al. (2021). DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome. ACS Chemical Biology. [Link]

  • Reaction Biology. DDR1 Kinase Assay Service. Reaction Biology. [Link]

  • Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. [Link]

  • El-Gamal, M. I., et al. (2018). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Dong, R., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Murray, C. W., et al. (2015). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. Synthesis of 4‐amino‐1H‐pyrazolo[3,4‐d]pyrimidine derivatives as DDR1... ResearchGate. [Link]

  • ResearchGate. In vitro kinase assay. ResearchGate. [Link]

  • University of Pennsylvania. Protocol for Invitro Kinase Assay. University of Pennsylvania. [Link]

  • Wu, D., et al. (2024). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • Gao, Y., et al. (2022). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Google Patents. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][11][20]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support guide for 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound. Given its structural motifs—a planar, heterocyclic pyrazolo[3,4-d]pyrimidine core and a hydrophobic bromophenyl group—poor aqueous solubility is an expected characteristic.[1][2] This compound belongs to a class of molecules often investigated as protein kinase inhibitors, which are frequently categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning their absorption and bioavailability are limited by their low solubility.[3][4][5]

This guide is structured as a series of questions and answers to directly address common experimental hurdles. We will explore the underlying scientific principles and provide validated, step-by-step protocols to systematically overcome solubility issues.

Section 1: Foundational Troubleshooting - Understanding the Molecule

FAQ 1: I've just received my first batch of this compound and it won't dissolve in my aqueous buffer. Why is it so insoluble?

Answer:

The poor aqueous solubility of this molecule is inherent to its chemical structure. Two main features are responsible:

  • The Aromatic Core and Substituent: The fused pyrazolo[3,4-d]pyrimidine ring system is large, planar, and relatively non-polar. The addition of the bromophenyl group further increases the molecule's size and lipophilicity (hydrophobicity), making it difficult for water molecules to surround and solvate it.[6] As the size of the hydrophobic portion of a molecule increases, its solubility in water decreases.[6]

  • Crystal Lattice Energy: In its solid state, the compound exists in a stable crystal lattice. For dissolution to occur, the energy required to break apart this crystal lattice must be overcome by the energy released when the individual molecules interact with the solvent. For hydrophobic compounds in water, this energy balance is often unfavorable.

However, the structure also contains a key feature we can exploit: the 4-amine group . Amines are weak bases.[7] This means the compound's solubility is highly dependent on pH, providing our first and most direct path to improvement.

FAQ 2: What is the most straightforward first step to try and solubilize my compound for an in vitro assay?

Answer:

The most effective initial strategy is pH adjustment . By lowering the pH of your aqueous medium, you can protonate the basic amine group on the pyrimidine ring. This creates a positively charged salt form of the compound, which is significantly more polar and, therefore, more soluble in water than the neutral free base.[3][8][9] This is a well-established and highly effective technique for increasing the solubility of ionizable drugs.[10][11][12]

The diagram below illustrates this fundamental principle.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) A Protonated Salt Form (Soluble) B Free Base Form (Insoluble) A->B + OH⁻ - H₂O B->A + H⁺

Caption: pH-dependent equilibrium of the compound.

This experiment will help you identify the optimal pH range for dissolving your compound.

Objective: To quantify the compound's solubility across a range of physiologically and experimentally relevant pH values.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, citrate) adjusted to various pH levels (e.g., pH 2, 4, 5, 6, 6.5, 7.4)

  • Microcentrifuge tubes or glass vials

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • Calibrated pH meter

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom of each.

  • Incubation: Add a fixed volume (e.g., 1 mL) of each prepared buffer to its respective vial.

  • Equilibration: Seal the vials and place them on a rotator. Allow them to equilibrate for a set period (24-48 hours is typical) to ensure the solution becomes fully saturated. The time should be consistent for all samples.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant in a suitable solvent (e.g., methanol or DMSO) and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC or UV-Vis with a standard curve).

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of the supernatant.

Data Recording Table:

Sample IDBuffer SystemTarget pHFinal Measured pHConcentration (µg/mL)Molar Solubility (µM)
1Citrate2.0
2Citrate4.0
3Phosphate5.0
4Phosphate6.0
5Phosphate6.5
6Phosphate7.4

Section 2: Intermediate Strategies for Solubility Enhancement

FAQ 3: I cannot lower the pH for my cell-based experiment. What is the next best option to prepare a stock solution?

Answer:

When pH modification is not viable, co-solvency is the next logical approach. This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous system. The co-solvent reduces the overall polarity of the solvent mixture, making it more favorable for dissolving a hydrophobic compound like yours.[3][4][13]

Commonly used co-solvents in pharmaceutical research include:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to cells at higher concentrations. Typically used for high-concentration stock solutions that are serially diluted.

  • Ethanol (EtOH): A good, less toxic option for many applications.

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in formulations.[14][15]

  • Propylene Glycol (PG): Another common, low-toxicity co-solvent.[14]

Objective: To determine the minimum percentage of various co-solvents required to achieve a target concentration (e.g., 10 mM).

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

Methodology:

  • Target Calculation: Weigh the amount of compound needed to make a target concentration (e.g., 10 mM) in a final volume of 1 mL.

  • Titration Method: a. Add the weighed compound to a vial. b. Start by adding the pure co-solvent dropwise while vortexing until the compound completely dissolves. Record this volume. This gives you the solubility in 100% organic solvent. c. In separate vials, prepare pre-mixed co-solvent/buffer solutions at different ratios (e.g., 90:10, 75:25, 50:50, 25:75 v/v). d. Add a fixed volume of each mixture to a pre-weighed amount of the compound and assess for complete dissolution with the aid of vortexing or brief sonication.

  • Observation: Record the lowest percentage of each co-solvent that achieves complete dissolution of the target concentration. Observe the solutions for 24 hours to check for precipitation.

Data Comparison Table:

Co-solventMinimum % (v/v) for 10 mM SolubilityObservations (Precipitation after 24h?)
DMSO
Ethanol
PEG 400
Propylene Glycol
FAQ 4: My compound is for an in vivo study, and I need to avoid high levels of organic solvents. Is there a better way to improve aqueous solubility?

Answer:

Yes. For applications requiring high aqueous solubility with minimal organic solvent, complexation with cyclodextrins is an excellent and widely used strategy.[10][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[17][18] Your poorly soluble compound can be encapsulated within this inner cavity, forming an "inclusion complex."[19] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound.[18][20]

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD): Lower cost but also lower aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a very popular choice in pharmaceutical formulations.[17][21]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another modified version with high solubility and a negative charge, which can be beneficial for complexing basic drugs.

G cluster_0 Before Complexation cluster_1 After Complexation A Drug (Hydrophobic) B Cyclodextrin Plus + C Inclusion Complex (Water Soluble) Plus->C Forms D Drug

Caption: Encapsulation of a drug within a cyclodextrin.

Objective: To determine the stoichiometry and stability constant of the complex and to quantify the solubility enhancement.

Methodology: This protocol is very similar to the pH-solubility study but uses increasing concentrations of cyclodextrin instead of different pH buffers.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Equilibration: Add an excess amount of your compound to each solution, seal, and rotate for 48-72 hours at a constant temperature.

  • Separation & Quantification: Centrifuge the samples and analyze the supernatant for compound concentration as described in Protocol 1.

  • Data Analysis: Plot the molar solubility of your compound against the molar concentration of HP-β-CD. The shape of the curve reveals information about the complex. A linear (AL-type) plot is common and indicates the formation of a 1:1 complex.

Section 3: Advanced Formulation Approaches

FAQ 5: My goal is to improve the dissolution rate for better oral bioavailability. What formulation strategies should I consider?

Answer:

For improving oral bioavailability, you need to enhance not just the equilibrium solubility, but the rate at which the compound dissolves in the gastrointestinal tract. Two powerful strategies for this are particle size reduction and creating amorphous solid dispersions .

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the solid drug, as described by the Noyes-Whitney equation.[3] By reducing the particle size (e.g., through micronization or nanosuspension), you dramatically increase the surface area-to-volume ratio, leading to faster dissolution.[22][23][24][25] This is a widely used technique to improve the bioavailability of poorly soluble drugs.[16][26][27]

  • Amorphous Solid Dispersions (ASDs): Crystalline solids are highly ordered and require significant energy to break apart. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP or HPMC), you can create a high-energy, disordered amorphous state.[10][26] This amorphous form lacks a strong crystal lattice and dissolves much more readily. This approach has been specifically shown to be effective for improving the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[1][28][29]

The workflow below outlines a general approach to formulation development.

G Start Start: Poorly Soluble API CheckIonizable Is the API ionizable? Start->CheckIonizable pH_Salt Strategy: pH Modification / Salt Formation CheckIonizable->pH_Salt Yes CheckSolvent Are organic solvents acceptable? CheckIonizable->CheckSolvent No pH_Salt->CheckSolvent CoSolvency Strategy: Co-solvency CheckSolvent->CoSolvency Yes Cyclodextrin Strategy: Cyclodextrin Complexation CheckSolvent->Cyclodextrin No FinalForm Need to improve dissolution rate for solid dosage form? CoSolvency->FinalForm Cyclodextrin->FinalForm ParticleSize Advanced Strategy: Particle Size Reduction FinalForm->ParticleSize Yes ASD Advanced Strategy: Amorphous Solid Dispersion FinalForm->ASD Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 4: Summary and Strategy Selection Guide

The optimal strategy depends on your specific experimental context. Use the table below as a quick reference guide.

Experimental NeedRecommended Primary Strategy(ies)Key Considerations
High-Concentration Stock for in vitro Dilution 1. Co-solvency (DMSO)Check for solvent effects in the final assay dilution. Ensure final DMSO is <0.1-0.5%.
2. pH Adjustment (Acidic pH)Ensure the acidic stock does not alter the final assay buffer pH upon dilution.
Aqueous Solution for Cell Culture 1. Cyclodextrin Complexation (HP-β-CD)HP-β-CD is generally well-tolerated by cells at typical concentrations.
2. Co-solvency (Ethanol, PEG 400)Determine the maximum solvent concentration tolerated by your specific cell line.
Formulation for in vivo Oral Dosing 1. Particle Size Reduction (Nanosuspension)Improves dissolution rate and can enhance bioavailability.[23][27]
2. Amorphous Solid Dispersion (ASD)Can significantly increase apparent solubility and absorption.[1][28]
3. pH Modification (Salt Formation)Creating a stable, solid salt form of the drug can improve its properties.[11][30][31]

By systematically applying these scientifically-grounded strategies, you can successfully overcome the solubility challenges associated with this compound and advance your research with reliable, reproducible results.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • WuXi AppTec DMPK. (2025, September 5). Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies.
  • ResearchGate. (n.d.). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability | Request PDF.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Chaudhary, V. B., & Patel, J. K. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • (2024, September 7). Pharmaceutical particle size reduction techniques.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Kumar, R., Thakur, A., & Banerjee, N. (2021, January 11). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. Semantic Scholar.
  • (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • (2010, April 1). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs | Article.
  • NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • (n.d.). Solubility and pH of amines.
  • ACS Medicinal Chemistry Letters. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ACS Publications. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics.
  • ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF.
  • PubMed. (2018, December 3). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
  • Chem-Impex. (n.d.). This compound.
  • PubMed Central. (2024, June 5). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC.
  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • ResearchGate. (2025, August 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • NIST WebBook. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • Usiena air. (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
  • BLDpharm. (n.d.). 2380-63-4|1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

Sources

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a well-established purine isostere, making it a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1][2][3]

This guide provides in-depth, field-proven insights into common challenges encountered during the synthesis of these compounds. It is structured in a question-and-answer format to directly address the practical issues you may be facing at the bench.

Troubleshooting Guide

This section addresses the most frequent and critical issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines, with a focus on causality and systematic problem-solving.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize a 1H-pyrazolo[3,4-d]pyrimidine from a 5-amino-1H-pyrazole-4-carbonitrile precursor using formamide, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the outcome?

Answer: This is a very common challenge, and the root cause often lies in one of several key areas: reaction conditions, reagent quality, or the nature of the starting material itself. Let's break down the possibilities systematically.

Causality: The classical synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole derivative.[3][4] When using formamide, the reaction typically proceeds through an initial formation of a formamidine intermediate, followed by a high-temperature intramolecular cyclization to form the pyrimidine ring. Inefficient execution of either of these steps will lead to poor yields.

Troubleshooting Workflow:

G start Low Yield Observed reagent_quality Verify Reagent Purity & Dryness (Formamide, Solvents) start->reagent_quality Step 1 temp_check Optimize Reaction Temperature (Often >180 °C) reagent_quality->temp_check Step 2 yield_improved Yield Improved reagent_quality->yield_improved Issue Resolved time_check Extend Reaction Time (Monitor by TLC/LC-MS) temp_check->time_check Step 3 temp_check->yield_improved Issue Resolved acid_cat Consider Acid Catalysis (e.g., p-TsOH, formic acid) time_check->acid_cat Step 4 time_check->yield_improved Issue Resolved alternative_reagent Alternative Cyclizing Agents (Triethyl orthoformate, DMF-DMA) acid_cat->alternative_reagent Still Low? acid_cat->yield_improved Issue Resolved alternative_reagent->yield_improved Issue Resolved G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start_mat 5-Aminopyrazole Precursor cyclization Cyclization Reaction (e.g., with Formamide) start_mat->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Chromatography/Crystallization) crude_product->purification pure_product Pure Product purification->pure_product analysis Structural Analysis (NMR, MS, X-ray) pure_product->analysis final_compound Characterized Compound analysis->final_compound

Sources

Technical Support Center: Optimization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important pyrazolopyrimidine derivative. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, making its efficient synthesis a critical step in drug discovery pipelines.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The proposed solutions are based on established principles of organic synthesis and insights from the synthesis of related heterocyclic compounds.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine with an ammonia source, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently or is being deactivated.

    • Choice of Palladium Precursor and Ligand: The combination of the palladium source and the phosphine ligand is crucial. For electron-rich pyrazolopyrimidines, bulky, electron-rich biarylphosphine ligands are often effective. Consider screening different ligand generations (e.g., G2, G3) and types (e.g., XPhos, SPhos, RuPhos).[4]

    • Pre-catalyst Activation: Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species. Using a pre-catalyst that readily forms the active species upon exposure to the base can be advantageous.[4]

  • Inappropriate Base: The choice and strength of the base are critical for both catalyst activation and the deprotonation of the amine.

    • Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate is base-sensitive, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures.[4]

    • Base Solubility: Ensure the base has adequate solubility in the chosen solvent to be effective.

  • Sub-optimal Solvent and Temperature:

    • Solvent Polarity: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[5]

    • Reaction Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). If you are using a weaker base, a higher temperature may be necessary to drive the reaction to completion.[4]

  • Reagent Quality:

    • Anhydrous and Degassed Conditions: These reactions are sensitive to oxygen and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas the reaction mixture thoroughly.

    • Purity of Starting Materials: Impurities in the 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine or the ammonia source can poison the catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I'm also seeing significant impurities that are difficult to separate. What are the likely side reactions, and how can I minimize them?

Answer:

Impurity formation in C-N cross-coupling reactions can often be attributed to side reactions involving the starting materials or the product.

Potential Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: The chloro-substituent on the pyrazolopyrimidine ring can be replaced by a hydrogen atom.

    • Cause: This is often promoted by catalyst decomposition or the presence of water.

    • Solution: Ensure strictly anhydrous conditions and use a stable catalyst system. Lowering the reaction temperature slightly might also help.

  • Homocoupling of the Aryl Halide: Two molecules of the 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine can couple to form a biaryl species.

    • Cause: This side reaction can be favored at high catalyst loadings or if the amine coupling is slow.

    • Solution: Optimize the catalyst and ligand ratio. Ensure the amine is present in a slight excess.

  • Reaction at the Bromophenyl Group: While the C-Cl bond on the pyrazolopyrimidine is generally more reactive in palladium-catalyzed aminations, reaction at the C-Br bond on the phenyl ring can occur, leading to a mixture of products.

    • Cause: The choice of ligand can influence the selectivity.

    • Solution: Screen ligands that favor selective activation of the C-Cl bond. Careful control of stoichiometry and reaction time is also important.

Data Summary for Condition Optimization:

ParameterCondition A (Low Purity)Condition B (Improved Purity)Rationale for Improvement
Ligand Non-specificBulky biarylphosphine (e.g., XPhos)Increased selectivity for the desired C-N bond formation.
Base Strong base (e.g., NaOtBu)Weaker base (e.g., K₃PO₄)Can reduce base-mediated side reactions.
Temperature 110 °C90 °CLower temperature can decrease the rate of side reactions.
Reaction Time 24 hoursMonitored by TLC/LC-MS (e.g., 12 hours)Prevents product degradation or further side reactions upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination follows a catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product ArylHalide 4-Chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine ArylHalide->OxAdd Amine Ammonia Source Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the C-Cl bond of the pyrazolopyrimidine. The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by the base. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

Q2: Are there alternative synthetic routes to consider?

A2: Yes, a common alternative is the cyclocondensation reaction. This approach involves reacting a substituted 5-aminopyrazole with a suitable cyclizing agent. For instance, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo cyclocondensation with formamide or a similar one-carbon synthon to form the pyrimidine ring.[6][7] This method avoids the use of palladium catalysts but may require harsher conditions (e.g., high temperatures).

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

  • Pressurized Reactions: If conducting the reaction in a sealed tube at elevated temperatures, use a blast shield and ensure the vessel is rated for the expected pressure.

Q4: How should I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water or brine to remove inorganic salts and water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be performed after chromatography.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling

  • To an oven-dried Schlenk tube, add 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol).

  • Add the base (e.g., NaOtBu, 1.5 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the ammonia source (e.g., a solution of ammonia in dioxane or use an ammonia surrogate).

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Cyclocondensation Reaction

  • In a round-bottom flask, combine 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol) and formamide (10 mL).

  • Heat the mixture to 180-190 °C and stir for 2-4 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.

References

  • Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi - CONICET. (n.d.).
  • Synthesis of Allopurinol. (n.d.).
  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
  • This compound - Chem-Impex. (n.d.).
  • Allopurinol - Wikipedia. (n.d.).
  • CN102643279A - Synthesis method of allopurinol - Google Patents. (n.d.).
  • AG-Allopurinol Allopurinol Tablets USP 100 mg, 200 mg and 300 mg Xanthine Oxidase Inhibitor. (2018).
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. (n.d.).
  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (2024).
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.).
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. (n.d.).
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023).
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - NIH. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.).
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (n.d.).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.).
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.).
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).
  • 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Precision C... - Online Inhibitor. (2026).
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. (n.d.).
  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.).
  • 1327854-82-9|1-(3-Bromophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.).
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchGate. (2025).
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024).
  • Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma - PubMed. (2017).
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (n.d.).

Sources

Technical Support Center: Navigating the Solution Stability of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. As a valued member of the scientific community, we are committed to providing you with the technical insights necessary for the success of your experiments.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and biochemical research, often serving as an intermediate in the synthesis of bioactive molecules.[1] The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore, but like many complex organic molecules, its stability in solution can be influenced by a variety of factors. This guide will provide a framework for understanding and investigating the stability of this compound in your specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to start with a high-quality organic solvent. While specific solubility data for this compound is not extensively published, pyrazolo[3,4-d]pyrimidine derivatives are often soluble in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

Recommended Protocol for Stock Solution Preparation:

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add a small volume of anhydrous DMSO (or your chosen organic solvent) to the vial.

  • Gently vortex or sonicate the mixture to aid dissolution.[2]

  • Once fully dissolved, add the remaining solvent to reach your target concentration.

  • Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light.[3]

Q2: What are the general storage recommendations for solutions of this compound?

For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize thermal degradation.[4] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[3] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

Q3: I've observed a color change in my solution. What could this indicate?

A change in color, such as turning yellow or brown, can be a visual indicator of degradation.[3] This may be due to oxidation of the amine group or other sensitive moieties within the molecule, especially upon exposure to air and light.[3] If you observe a color change, it is crucial to analytically assess the purity of your solution before proceeding with your experiments.

Q4: My compound is precipitating out of my aqueous working solution. How can I prevent this?

Precipitation is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. This is due to the lower solubility of the compound in aqueous media.[2]

Strategies to Prevent Precipitation:

  • Minimize the final concentration of the organic solvent: While a co-solvent like DMSO is often necessary, aim to keep its final concentration in your aqueous solution as low as possible (typically <1%).[2]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous buffer.

  • Ensure the final concentration is below the solubility limit: You may need to experimentally determine the aqueous solubility limit of the compound in your specific buffer system.

Troubleshooting Guide: Investigating Solution Instability

If you suspect instability or degradation of this compound in your experiments, a systematic approach is necessary to identify the cause. The following guide provides a framework for conducting your own stability assessment.

Initial Assessment of Stability

A simple way to begin is by comparing a freshly prepared solution with an aged solution (e.g., one that has been stored for a week under your typical experimental conditions). Analysis by High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose.[5] A decrease in the peak area of the parent compound and the appearance of new peaks in the aged sample would suggest degradation.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a powerful tool to understand the intrinsic stability of a compound and identify potential degradation pathways.[6][7] These studies involve subjecting the compound to conditions more severe than it would typically encounter during storage or use.[7]

Typical Stress Conditions for Forced Degradation Studies:

Stress ConditionRationaleTypical Experimental Setup
Acid/Base Hydrolysis To assess susceptibility to pH-mediated degradation.[5][7]Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 60°C).
Oxidation To evaluate sensitivity to oxidative stress.[3]Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Thermal Degradation To determine the effect of elevated temperatures.[8]Store the solution at various temperatures (e.g., 40°C, 60°C, 80°C) and analyze at different time points.
Photostability To assess degradation upon exposure to light.[3]Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a sample stored in the dark.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution in a suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose aliquots to stress thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots to stress photo Photostability (UV/Vis Light) prep->photo Expose aliquots to stress hplc HPLC Analysis (Monitor parent peak and new peaks) acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS Analysis (Identify degradation products) hplc->lcms If degradation is observed pathway Elucidate Degradation Pathways lcms->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree for Solution Instability

Troubleshooting_Tree cluster_questions cluster_solutions start Instability Observed (e.g., precipitation, new HPLC peaks) q_storage How was the solution stored? start->q_storage q_solvent What solvent was used? q_storage->q_solvent Properly s_aliquot Aliquot and store at -80°C q_storage->s_aliquot Improperly q_exposure Was the solution exposed to light/air? q_solvent->q_exposure Fresh, anhydrous s_solvent Use fresh, anhydrous solvent q_solvent->s_solvent Old or non-anhydrous s_protect Protect from light and use inert gas q_exposure->s_protect Yes s_forced_degradation Conduct forced degradation study q_exposure->s_forced_degradation No, cause is unknown

Caption: Troubleshooting decision tree for solution instability.

Concluding Remarks

The stability of this compound in solution is a critical parameter for obtaining reliable and reproducible experimental results. While this guide provides a general framework, the optimal handling and storage conditions may vary depending on the specific solvent, buffer system, and experimental setup. We encourage a proactive approach to stability assessment and hope that the information provided herein will be a valuable resource in your research endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-(3-bromophenyl)-1H-pyrazol-4-amine. Retrieved from [Link]

  • Lough, R., & Torke, O. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pi Chemicals. (2010).
  • Gawai, P. R., & Pawar, S. P. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 134-146.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8).
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(1).
  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. ACS Medicinal Chemistry Letters, 8(8), 819-824.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105893.
  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 967.
  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Kwamena, N. O. A., et al. (n.d.). Supporting information for: Toward understanding amines and their degradation products from post- combustion CO2 capture processes with aerosol mass spectrometry.
  • Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546-1557.

Sources

Technical Support Center: Prodrug Strategies for 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the bioavailability of 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound and similar pyrazolopyrimidine derivatives. Here, we will explore common challenges and provide actionable, field-tested solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving good bioavailability with this compound?

A1: The core challenge with this and many other pyrazolo[3,4-d]pyrimidine derivatives lies in their poor aqueous solubility.[1][2][3] This class of compounds often possesses a rigid, planar structure with hydrophobic substitutions, which are necessary for their kinase inhibitory activity.[4][5] However, these very features contribute to low solubility in gastrointestinal fluids, which can significantly limit oral absorption and, consequently, bioavailability.[6][7]

Q2: Why is a prodrug strategy particularly well-suited for this class of compounds?

A2: A prodrug approach is a powerful tool to transiently modify the physicochemical properties of a drug candidate.[8][9][10] For pyrazolo[3,4-d]pyrimidines, a prodrug strategy allows for the temporary attachment of a hydrophilic promoiety. This enhances aqueous solubility and facilitates dissolution in the gastrointestinal tract.[1][11] Once absorbed, the promoiety is designed to be cleaved by endogenous enzymes, releasing the active parent drug into systemic circulation.[12] This strategy addresses the solubility issue without permanently altering the pharmacologically active core structure.

Q3: What are some of the most common and effective prodrug strategies for pyrazolo[3,4-d]pyrimidines?

A3: A frequently employed and successful strategy involves the derivatization of the C4-amino group of the pyrazolo[3,4-d]pyrimidine core.[1] One well-documented approach is the formation of a carbamate linkage to a solubilizing group, such as N-methylpiperazine.[11] The carbamate linker offers a good balance of chemical stability for formulation and storage, while being susceptible to enzymatic cleavage by esterases found in the plasma and liver.[11][12]

Part 2: Troubleshooting and Experimental Guides

Issue 1: Low Aqueous Solubility of the Synthesized Prodrug

Q: We've synthesized a prodrug of this compound, but the improvement in aqueous solubility is not as significant as we expected. What could be the issue and how can we troubleshoot it?

A: This is a common challenge. Here's a systematic approach to troubleshoot this issue:

  • Re-evaluate the Promoieties: The choice of the solubilizing group is critical. If you've used a less polar promoiety, consider alternatives with greater hydrophilicity. For example, polyethylene glycol (PEG) chains of varying lengths, amino acids, or phosphate esters can be explored.[13][14]

  • Linker Chemistry: The linker connecting the promoiety to the parent drug can influence the overall solubility. Ensure that the linker itself doesn't introduce excessive lipophilicity.

  • Salt Formation: For promoieties with ionizable groups (e.g., amines or carboxylic acids), forming a pharmaceutically acceptable salt can dramatically enhance aqueous solubility.[15]

  • Solid-State Characterization: The crystalline form of your prodrug can have a profound impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[15] Consider techniques like solid dispersion in a hydrophilic polymer to generate an amorphous form.[6][13]

Experimental Workflow for Solubility Enhancement:

Caption: Troubleshooting workflow for low prodrug solubility.

Issue 2: Inconsistent In Vitro Prodrug Conversion

Q: We are observing highly variable conversion of our prodrug to the parent compound in our in vitro assays (e.g., liver microsomes, plasma). What are the potential causes and how can we improve the consistency of our results?

A: Inconsistent in vitro conversion can be frustrating. Let's break down the potential causes and solutions:

  • Enzyme Source and Activity: The enzymatic activity of liver microsomes and plasma can vary between batches and suppliers. It is crucial to qualify each new lot of these reagents. Consider using a positive control substrate for the expected enzyme class (e.g., esterases) to confirm activity.

  • Cofactor Requirements: Some enzymatic reactions require specific cofactors (e.g., NADPH for cytochrome P450 enzymes).[12] Ensure that your incubation buffer is supplemented with the appropriate cofactors at optimal concentrations.

  • Prodrug Stability in Buffer: Before assessing enzymatic conversion, it's essential to determine the chemical stability of your prodrug in the assay buffer alone (without enzymes). This will help you differentiate between chemical degradation and enzymatic conversion.

  • Incubation Conditions: Time, temperature, and pH can all influence enzyme activity. Optimize these parameters for your specific prodrug and enzyme system.

Protocol for Assessing In Vitro Prodrug Conversion:

  • Chemical Stability Assessment:

    • Incubate the prodrug in the assay buffer (without enzymes or cofactors) at 37°C.

    • Sample at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction (e.g., with acetonitrile) and analyze by LC-MS/MS to quantify the remaining prodrug.

  • Enzymatic Conversion Assay (e.g., Liver Microsomes):

    • Pre-incubate liver microsomes at 37°C in the appropriate buffer.

    • Initiate the reaction by adding the prodrug and necessary cofactors (if applicable).

    • Sample at the same time points as the stability assay.

    • Quench the reaction and analyze by LC-MS/MS to quantify both the prodrug and the parent drug.

Data Presentation:

Time (min)Prodrug Remaining (Chemical Stability, %)Prodrug Remaining (Enzymatic Assay, %)Parent Drug Formed (Enzymatic Assay, µM)
01001000
1598752.5
3097505.0
6095208.0
1209359.5
Issue 3: Poor Correlation Between In Vitro and In Vivo Bioavailability

Q: Our prodrug showed promising in vitro conversion and solubility, but the in vivo bioavailability in our animal model is still low. What could explain this discrepancy?

A: This is a complex issue with several potential contributing factors. Here is a logical framework to investigate this:

  • First-Pass Metabolism: The prodrug or the released parent drug might be undergoing extensive first-pass metabolism in the gut wall or liver.[16] In vitro models like liver microsomes can sometimes underestimate the full metabolic capacity of the whole organ.[17]

  • Efflux Transporters: The prodrug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which would pump it back into the gut lumen and limit absorption.

  • Insufficient Residence Time: If the prodrug doesn't have sufficient time in the region of the GI tract where the activating enzymes are present, conversion and subsequent absorption will be limited.

  • In Vivo Conversion Rate: The rate of prodrug conversion in vivo might be too slow, leading to the excretion of the intact prodrug before it can be converted to the active form.

Experimental Workflow for Investigating Poor In Vitro-In Vivo Correlation:

Caption: Investigating poor in vitro-in vivo bioavailability correlation.

Part 3: Concluding Remarks

The development of effective prodrugs for this compound requires a multi-faceted approach that considers solubility, enzymatic conversion, and potential in vivo barriers to absorption. By systematically troubleshooting common experimental hurdles, researchers can significantly improve the chances of successfully enhancing the bioavailability of this promising class of compounds. This guide provides a starting point for addressing these challenges, but it is important to remember that each compound and prodrug strategy will have its own unique set of obstacles to overcome.

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). Retrieved from [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC. (n.d.).
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Retrieved from [Link]

  • A review on bio-availability enhancement techniques of poorly soluble drug. (n.d.). Retrieved from [Link]

  • Prodrug Development: Design & Mechanisms. (n.d.). Retrieved from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Retrieved from [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). Retrieved from [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. (1997). Retrieved from [Link]

  • Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC. (n.d.). Retrieved from [Link]

  • Prodrugs: Some thoughts and current issues. (2010). Retrieved from [Link]

  • (PDF) Enhancing prodrug development, strategies and challenges. (n.d.). Retrieved from [Link]

  • An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. (2020). Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). Retrieved from [Link]

Sources

Common side reactions in the synthesis of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry, presents a unique set of challenges.[1][2] This guide provides a comprehensive troubleshooting resource for common side reactions encountered during the synthesis of this important heterocyclic system. Drawing upon established literature and extensive synthetic expertise, this document aims to equip researchers with the knowledge to anticipate, diagnose, and resolve synthetic hurdles, thereby streamlining the drug discovery and development process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines in a direct question-and-answer format.

Q1: My N-alkylation of a pyrazolo[3,4-d]pyrimidine is yielding a mixture of isomers. How can I control the regioselectivity?

A1: The pyrazolo[3,4-d]pyrimidine core possesses multiple nucleophilic nitrogen atoms, leading to potential regioselectivity issues during N-alkylation. The primary sites of alkylation are the pyrazole nitrogens (N1 and N2) and the pyrimidine nitrogens (N5 and N7), depending on the substitution pattern.

  • Causality: The regioselectivity of N-alkylation is influenced by a combination of factors including the electronic properties of the pyrazolo[3,4-d]pyrimidine ring, the nature of the alkylating agent, the choice of base, and the solvent. For instance, in certain systems, the N5 position is reported to be the most reactive site.[3]

  • Troubleshooting:

    • Choice of Base and Solvent: The combination of a weaker base and a non-polar solvent often favors alkylation at the more sterically accessible and/or more nucleophilic nitrogen. Conversely, a strong base in a polar aprotic solvent can lead to the formation of multiple anionic species, resulting in a mixture of products.

    • Nature of the Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor alkylation on the nitrogen with the highest electron density, while softer alkylating agents (e.g., alkyl iodides) may react preferentially at a more polarizable nitrogen atom.

    • Protecting Groups: In complex syntheses, the use of protecting groups on one of the pyrazole nitrogens can be an effective strategy to direct alkylation to a specific site.

Q2: During the cyclization of 5-amino-1-substituted-pyrazole-4-carbonitrile with formamide, I'm observing the formation of an isomeric byproduct. What is happening and how can I prevent it?

A2: The reaction of 5-aminopyrazoles with single-carbon synthons to form the pyrimidine ring can sometimes lead to the formation of a constitutional isomer, pyrazolo[1,5-a]pyrimidine, in addition to the desired pyrazolo[3,4-d]pyrimidine.[4][5]

  • Causality: The formation of the pyrazolo[1,5-a]pyrimidine isomer arises from the cyclization involving the N1 nitrogen of the pyrazole ring instead of the intended cyclization involving the exocyclic amino group. This is particularly prevalent when the N1 position of the pyrazole is unsubstituted.[4]

  • Troubleshooting:

    • N1-Substitution: The most effective way to prevent this side reaction is to use a 5-aminopyrazole that is already substituted at the N1 position. This blocks the competing cyclization pathway.

    • Reaction Conditions: High temperatures can sometimes promote the formation of the undesired isomer. Careful optimization of the reaction temperature and time is crucial.

    • Alternative Cyclization Reagents: Exploring alternative reagents for the one-carbon insertion, such as triethyl orthoformate followed by treatment with an amine, may offer better regioselectivity.[5]

Q3: The chlorination of my 4-hydroxypyrazolo[3,4-d]pyrimidine with phosphorus oxychloride (POCl₃) is giving low yields and significant decomposition. What are the best practices for this reaction?

A3: The conversion of a 4-hydroxypyrazolo[3,4-d]pyrimidine to the corresponding 4-chloro derivative using POCl₃ is a common and often challenging step. The harsh, acidic, and high-temperature conditions can lead to degradation of the heterocyclic core.

  • Causality: Pyrazolo[3,4-d]pyrimidines can be sensitive to strong acids and high temperatures. Prolonged exposure to refluxing POCl₃ can lead to charring and the formation of intractable tars.

  • Troubleshooting:

    • Temperature and Time Control: Minimize the reaction time and temperature as much as possible. Monitor the reaction closely by TLC to determine the point of completion and avoid prolonged heating.

    • Use of Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the reaction, allowing for lower temperatures and shorter reaction times.

    • Solvent-Free Conditions: In some cases, heating the substrate with POCl₃ without a solvent can provide a cleaner reaction.

    • Work-up Procedure: A careful work-up is critical. The reaction mixture should be cooled significantly before being slowly quenched by pouring it onto crushed ice. This helps to control the exothermic hydrolysis of excess POCl₃.

Part 2: Troubleshooting Guide

This section provides a more in-depth analysis of specific problems and their solutions, presented in a structured format.

Problem 1: Poor Regioselectivity in N-Alkylation
Symptom Potential Cause Suggested Solution & Rationale
Mixture of N1/N2 and/or N5/N7 alkylated products detected by NMR and/or LC-MS.The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic sites with similar reactivity under the chosen reaction conditions.1. Modify the Base: Switch from a strong base (e.g., NaH) to a milder base (e.g., K₂CO₃ or Cs₂CO₃). This reduces the formation of multiple anionic species, favoring alkylation at the most nucleophilic site. 2. Change the Solvent: Use a less polar solvent (e.g., toluene or THF instead of DMF). This can influence the solvation of the anionic intermediate and alter the regioselectivity. 3. Vary the Alkylating Agent: Experiment with different leaving groups on the alkylating agent (e.g., bromide vs. iodide vs. tosylate). The hardness/softness of the electrophile can influence the site of attack.
Predominant formation of the thermodynamically favored isomer, which is not the desired product.The reaction is run under conditions that allow for equilibration to the most stable isomer.1. Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent isomerization.
Problem 2: Incomplete Cyclization or Isomer Formation in Pyrimidine Ring Synthesis
Symptom Potential Cause Suggested Solution & Rationale
Presence of unreacted 5-aminopyrazole starting material and/or the formation of a pyrazolo[1,5-a]pyrimidine isomer.Insufficiently forcing reaction conditions for the desired cyclization, or a competing cyclization pathway is active.[4]1. N1-Substituted Pyrazole: If possible, start with an N1-substituted 5-aminopyrazole to block the formation of the pyrazolo[1,5-a]pyrimidine isomer. 2. Optimize Cyclization Conditions: If using formamide, ensure anhydrous conditions and a sufficiently high temperature (typically >180 °C). For reactions with orthoformates, the addition of an acid catalyst (e.g., acetic acid) may be beneficial. 3. Microwave Irradiation: Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields in heterocyclic cyclizations.[5]

Part 3: Experimental Protocols

Protocol 1: Regioselective N-Alkylation of a 1H-Pyrazolo[3,4-d]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.) in anhydrous DMF (0.1 M).

  • Add potassium carbonate (1.5 eq.) to the solution and stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Visualization of Reaction Pathways

Diagram 1: Competing Pathways in N-Alkylation

G Start 1H-Pyrazolo[3,4-d]pyrimidine + R-X, Base N1_Product N1-Alkylated Product (Kinetic/Thermodynamic) Start->N1_Product Path A N2_Product N2-Alkylated Product (Side Product) Start->N2_Product Path B N5_Product N5-Alkylated Product (Often Major) Start->N5_Product Path C N7_Product N7-Alkylated Product (Side Product) Start->N7_Product Path D

Caption: Regioselectivity in N-alkylation of pyrazolo[3,4-d]pyrimidines.

Diagram 2: Cyclization Pathways of 5-Aminopyrazole-4-carbonitrile

G Start 5-Amino-1H-pyrazole-4-carbonitrile + HCONH₂ Desired_Product Pyrazolo[3,4-d]pyrimidine (Desired Product) Start->Desired_Product Cyclization via Exocyclic Amine Side_Product Pyrazolo[1,5-a]pyrimidine (Isomeric Side Product) Start->Side_Product Cyclization via N1 of Pyrazole

Caption: Competing cyclization pathways leading to isomeric products.

References

  • Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. (2023).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PMC - PubMed Central. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PMC - NIH. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). NIH. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH. Retrieved from [Link]

  • Synthesis of constitutional isomer pyrazolo[3,4-d]pyrimidine and pyrazolotriazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). PubMed. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar. Retrieved from [Link]

  • Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. (1979). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility often encountered with this important class of compounds. Our goal is to provide you with the scientific rationale and practical methodologies to help you advance your research.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Question 1: My pyrazolo[3,4-d]pyrimidine inhibitor precipitates out of solution during my in vitro cell-based assay. How can I resolve this?

Answer:

Precipitation in aqueous media is a common issue with pyrazolo[3,4-d]pyrimidine inhibitors due to their often hydrophobic nature.[1][2] This can lead to inaccurate and unreliable assay results. Here’s a systematic approach to troubleshoot this problem:

Step 1: Assess the Impact of Solvents

  • Initial Solubilization: While these compounds are typically soluble in organic solvents like DMSO, their limited solubility in water is a known challenge.[1]

  • Co-solvent Systems: Consider the use of a co-solvent system. The addition of a small, biocompatible amount of a co-solvent like ethanol or polyethylene glycol (PEG) can sometimes be sufficient to maintain solubility in your final assay medium.[3][4] However, be mindful that co-solvents can sometimes decrease the solubilization capacity of micelles if surfactants are also present.[3]

Step 2: Employ Solubilizing Excipients

  • Surfactants: Non-ionic surfactants such as Tween 80 can be used to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[3][4] It's crucial to determine the critical micelle concentration (CMC) and use the surfactant at a concentration above its CMC.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs.[5][6] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidines.[5][7]

Experimental Protocol: Screening for Optimal Solubilizing Agent

  • Prepare a concentrated stock solution of your inhibitor in 100% DMSO.

  • Create a series of aqueous buffers (e.g., PBS) containing different concentrations of your chosen solubilizing agent (e.g., HP-β-CD at 0.5%, 1%, 2% w/v or Tween 80 at 0.01%, 0.05%, 0.1% v/v).

  • Spike a small volume of your DMSO stock into each buffer to achieve your final desired assay concentration. Ensure the final DMSO concentration is low and consistent across all conditions (typically <0.5%).

  • Visually inspect for precipitation immediately and after a time course relevant to your assay duration (e.g., 2, 4, 24 hours) at the assay temperature.

  • Use nephelometry or a similar light-scattering technique for a more quantitative assessment of solubility.

  • Remember to run a vehicle control with the solubilizing agent alone to ensure it does not affect your cell model.

Question 2: I'm observing low and inconsistent oral bioavailability in my animal studies. Could this be related to solubility, and what formulation strategies should I consider?

Answer:

Yes, poor aqueous solubility is a primary reason for low and variable oral bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.[8] If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed.[9] Here is a decision-making workflow and a summary of potential formulation strategies to enhance oral bioavailability.

Decision-Making Workflow for Formulation Strategy

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Advanced Strategies cluster_3 Evaluation Start Poorly Soluble Pyrazolo[3,4-d]pyrimidine PhysChem Characterize Physicochemical Properties (pKa, LogP, Crystal Form) Start->PhysChem Ionizable Is the compound ionizable? PhysChem->Ionizable SaltScreen Salt Screening Ionizable->SaltScreen Yes Amorphous Consider Amorphous Solid Dispersions (ASDs) Ionizable->Amorphous No Evaluate Evaluate in vitro dissolution and in vivo pharmacokinetics SaltScreen->Evaluate Nano Consider Nanosuspensions Amorphous->Nano Amorphous->Evaluate Lipid Consider Lipid-Based Formulations Nano->Lipid Nano->Evaluate Prodrug Consider Prodrug Approach Lipid->Prodrug Lipid->Evaluate CoCrystal Co-crystal Screening Prodrug->CoCrystal CoCrystal->Evaluate

Caption: A workflow for selecting a solubility enhancement strategy.

Summary of Formulation Strategies

StrategyPrincipleAdvantagesDisadvantages
Salt Formation For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[10][11]Well-established, straightforward to screen.Only applicable to ionizable compounds; risk of conversion back to the free form.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus higher apparent solubility than the crystalline form.[1][12]Significant solubility enhancement, can create supersaturated solutions.[9][12]Physically unstable and can recrystallize over time; requires careful polymer selection.
Nanosuspensions The drug is milled to the nanometer size range, increasing the surface area for dissolution as described by the Noyes-Whitney equation.[9][13][14]Applicable to many drugs, high drug loading is possible.Can be physically unstable (particle growth); requires specialized equipment like high-pressure homogenizers.[14][15]
Lipid-Based Formulations The drug is dissolved in a lipid carrier, often as a self-emulsifying drug delivery system (SEDDS), which forms a fine emulsion in the gut.[9][16]Can enhance both solubility and permeability.Potential for drug precipitation upon dispersion; excipient compatibility can be an issue.
Co-crystals A multi-component crystal where the drug and a co-former are held together by non-ionic interactions. This can alter the physicochemical properties, including solubility.[17][18]Can improve solubility, dissolution, and stability without changing the drug molecule itself.[18][19]Co-former selection can be challenging; regulatory pathway is still evolving.
Prodrugs A bioreversible derivative of the drug that has improved solubility. It is converted to the active parent drug in vivo.[1][7]Can overcome very poor solubility and be tailored for specific delivery needs.[20]Requires chemical modification of the drug; can have altered pharmacology before conversion.

Frequently Asked Questions (FAQs)

Q1: What is an amorphous solid dispersion (ASD) and how does it improve solubility?

An amorphous solid dispersion is a formulation where a poorly soluble drug is dispersed at a molecular level within a hydrophilic polymer matrix.[1][12] Crystalline solids have a highly ordered, stable structure that requires significant energy to break apart for dissolution. In an ASD, the drug is in a much higher-energy, disordered amorphous state. This lack of a crystal lattice means less energy is required for the drug molecules to be solvated, leading to a higher apparent aqueous solubility and the ability to generate supersaturated solutions.[12] The polymer carrier not only facilitates the formation of the amorphous state but also helps to prevent the drug from recrystallizing back to its more stable, less soluble crystalline form.[12]

ASD_Mechanism cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) A1 A2 A4 A3 A5 A6 A7 A8 Process Dispersion in Hydrophilic Polymer A9 label_crystal Low Energy Low Solubility B1 B2 B3 B4 B5 P1 P2 P3 P4 P5 P6 P7 P8 label_asd High Energy High Apparent Solubility

Caption: Conversion of a crystalline drug to a high-energy amorphous state.

Q2: What are pharmaceutical co-crystals and how do they differ from salts?

Pharmaceutical co-crystals are multi-component crystalline solids composed of an active pharmaceutical ingredient (API) and a neutral co-former molecule in a specific stoichiometric ratio.[17][18] Unlike salts, where a proton is transferred between the API and the counter-ion to form an ionic bond, the components in a co-crystal are held together by non-covalent interactions, such as hydrogen bonds.[17] This makes co-crystallization a viable strategy for non-ionizable APIs.[21] By selecting an appropriate co-former, it is possible to modify the drug's physicochemical properties, such as solubility, melting point, and stability, to create a more developable solid form.[18][19]

Q3: Can a prodrug strategy be effective for pyrazolo[3,4-d]pyrimidines?

Yes, a prodrug approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives.[7][20] This strategy involves chemically modifying the parent drug to create a more soluble precursor.[7] A common method is to attach a water-solubilizing group, like an N-methylpiperazino moiety, to the core structure via a linker that is designed to be cleaved by enzymes in the body (e.g., esterases in the plasma), releasing the active drug.[2][20] This approach has been shown to significantly improve aqueous solubility, which is a critical step for facilitating preclinical and clinical development.[7][20]

Q4: What is the role of excipients in overcoming poor solubility?

Excipients are pharmacologically inactive substances that are essential components of a drug formulation.[22][23][24] Far from being just fillers, they play active and critical roles in ensuring a drug's efficacy, stability, and manufacturability.[22][23][25] For poorly soluble drugs like pyrazolo[3,4-d]pyrimidines, functional excipients are key to enhancing bioavailability.[26] Examples include:

  • Solubilizers: Such as surfactants and cyclodextrins, which directly increase the drug's solubility in aqueous media.[22][26]

  • Wetting Agents: These help to decrease the interfacial tension between the drug particle and the solvent, facilitating dissolution.

  • Polymeric Carriers: Used in amorphous solid dispersions to stabilize the high-energy amorphous form of the drug.[1]

  • Alkalinizing/Acidifying Agents: For drugs with pH-dependent solubility, these excipients can modify the micro-environmental pH to favor a more soluble state.[26]

The rational selection of excipients is a cornerstone of formulation development for any poorly soluble compound.[27]

References

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • A solubility-based approach to co-crystal screening using the Crystal16.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Semantic Scholar.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Role of Excipients in Drug Formulation. Pharma Focus Europe.
  • Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Cocrystal Screening, Selection, Formulation at Triclinic Labs.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.
  • The Role of Excipients in Pharmaceutical Formulations. Farbe Firma Pvt Ltd.
  • The Role of Excipients in Pharmaceutical Formulations. Accent Microcell Ltd.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. SciSpace.
  • Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies. Benchchem.
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing).
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF. ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility..
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed.
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate.
  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH.
  • The effect of cosolvents and surfactants on the aqueous solubility of irbesartan.
  • Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. Benchchem.
  • US12012412B2 - Solid forms of pyrazolo[3,4-d]pyrimidine compounds - Google Patents.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.

Sources

Challenges in scaling up 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center provides a focused resource for professionals engaged in the production of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a vital building block in pharmaceutical development, particularly in the synthesis of kinase inhibitors for therapeutic use.[1][2]

Scaling up any chemical synthesis from the bench to pilot or manufacturing scale introduces a host of challenges not always apparent in laboratory-scale experiments. This guide is structured to anticipate and address these challenges directly, offering troubleshooting advice and in-depth FAQs to ensure a smooth, efficient, and safe scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely adopted and industrially viable route involves a two-step process. It begins with the synthesis of a 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile intermediate, followed by a cyclization reaction with formamide to construct the pyrimidine ring.[3][4] This approach is generally preferred for its use of readily available and cost-effective starting materials.

Q2: Why is the pyrazolo[3,4-d]pyrimidine scaffold significant in drug development?

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine.[5] This structural similarity allows it to mimic endogenous purines and interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[6] Allopurinol, a well-known drug for treating hyperuricemia and gout, is a notable example of this scaffold's therapeutic importance.[7][8] Consequently, derivatives like this compound are key intermediates in the development of targeted therapies, including inhibitors for Bruton's tyrosine kinase (BTK) and other kinases implicated in cancer and autoimmune diseases.[9]

Q3: What are the critical starting materials and how does their purity impact the synthesis?

The key starting materials are (4-bromophenyl)hydrazine and a malononitrile derivative (e.g., ethoxymethylenemalononitrile). The purity of these precursors is paramount. Impurities in the hydrazine, such as isomers or degradation products, can lead to the formation of difficult-to-remove regioisomers or side products.[10] Similarly, the reactivity of the malononitrile derivative is critical for efficient pyrazole formation. On a large scale, even minor impurities are amplified, leading to significant yield loss and complex purification challenges. It is imperative to perform rigorous quality control on all raw materials before commencing a large-scale campaign.

Q4: What are the primary safety considerations when scaling up this synthesis?

The primary safety concern is the high-temperature cyclization step with formamide, which is typically conducted at 150-190°C.[3] At this scale, precise temperature control is crucial to prevent runaway reactions and decomposition, which can lead to pressure buildup in the reactor. Furthermore, formamide is a teratogen and requires careful handling in a well-ventilated area with appropriate personal protective equipment (PPE). Large-scale reactions should be designed with robust engineering controls to manage exothermic events and handle large volumes of high-boiling solvents.

Troubleshooting Guide: From Lab to Scale

This section addresses specific, practical problems that researchers may encounter during the scale-up synthesis.

Issue 1: Low Yield in Pyrazole Intermediate Formation

Question: My yield of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is significantly lower on a 1 kg scale compared to my 10 g lab experiments. What could be the cause?

Answer: Low yields in this condensation/cyclization step during scale-up often stem from a few key factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your reactor's agitation is sufficient for the vessel size and viscosity of the reaction mixture.

  • pH Control: The initial condensation is sensitive to pH. On a larger scale, additions of reagents can cause significant local pH swings if not done slowly and with good agitation, potentially leading to the degradation of starting materials or intermediates.[11]

  • Purity of Starting Hydrazine: As mentioned in the FAQs, (4-bromophenyl)hydrazine can degrade over time or contain impurities. A common issue is the presence of the corresponding hydrochloride salt, which may have different solubility and reactivity. Always verify the purity and form of your starting materials before charging the reactor.[12]

Protocol: Quality Check for (4-bromophenyl)hydrazine

  • Appearance: Should be an off-white to tan solid. Dark coloration may indicate oxidation.

  • Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy: A ¹H NMR spectrum should be clean, showing the characteristic aromatic signals and hydrazine protons.

  • Titration: If using the hydrochloride salt, a simple acid-base titration can confirm its identity and purity.

Issue 2: Difficult Cyclization and Impurity Formation

Question: The final cyclization with formamide is slow, and I'm observing a significant side product that complicates purification. How can I optimize this step?

Answer: This is a classic scale-up challenge. The high-temperature reaction with formamide is often the most problematic step.

Causality and Mitigation:

  • Incomplete Reaction: Insufficient temperature or reaction time is a common cause. However, simply increasing the temperature can lead to decomposition. A key scale-up consideration is efficient heat transfer. Ensure your reactor heating system can maintain a stable and uniform temperature throughout the reaction mass.

  • Side Product Formation: A common side product is the hydrolysis of the nitrile group on the pyrazole intermediate to a carboxamide before cyclization is complete. This is often caused by residual water in the starting materials or the formamide itself.

    • Mitigation: Use anhydrous grade formamide and ensure the pyrazole intermediate is thoroughly dried before use. Consider an azeotropic drying step by distilling off a small amount of solvent if applicable.

  • Dimerization/Polymerization: At high temperatures, intermolecular reactions can occur, leading to oligomeric byproducts.

    • Mitigation: Controlled addition of the pyrazole intermediate to hot formamide can sometimes maintain a low concentration of the reactant, minimizing side reactions.

Table 1: Common Impurities in the Final Step

Impurity StructurePotential CauseIdentification (LC-MS)Mitigation Strategy
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamideIncomplete cyclization; hydrolysis of nitrile by trace water.M+18 relative to pyrazole starting material.Use anhydrous reagents; ensure intermediate is dry.
N-(4-cyano-1-(4-bromophenyl)-1H-pyrazol-5-yl)formamideIncomplete cyclization; trapped intermediate.M+28 relative to pyrazole starting material.Increase reaction time or temperature cautiously.
Dimeric SpeciesHigh concentration and high temperature side reactions.~2x Molecular Weight of product.Controlled addition of intermediate to hot formamide.
Issue 3: Product Isolation and Purification Challenges

Question: On a small scale, my product crashes out of the reaction mixture upon cooling and adding water. On a large scale, I'm getting an oily, intractable solid that is difficult to filter and purify. What should I do?

Answer: This is a very common physical chemistry problem during scale-up. Crystallization and precipitation are highly sensitive to concentration, cooling rate, and impurities.

  • Solubility Issues: The target compound has poor aqueous solubility, which is leveraged for precipitation.[13] However, impurities can act as "oiling out" agents. The high concentration of residual formamide can also increase the solubility of the product and impurities, hindering clean precipitation.

  • Controlled Crystallization:

    • Anti-Solvent Addition: Instead of adding the reaction mixture to water, try a controlled, slow addition of water (or another anti-solvent like isopropanol) to the cooled reaction mixture with vigorous stirring. This allows for more controlled crystal growth.

    • Seeding: Seeding the mixture with a small amount of pure, crystalline product at the point of supersaturation can promote the formation of easily filterable crystals rather than oil.

    • Temperature Control: A slow, controlled cooling profile is essential. Crash-cooling on a large scale almost always leads to poor solid-state properties.

  • Alternative Purification: If direct precipitation fails, other methods must be considered.

    • Acid-Base Wash/Extraction: The amine on the pyrimidine ring is basic. You can potentially dissolve the crude product in an organic solvent, wash with a dilute acid to extract the product into the aqueous phase (leaving non-basic impurities behind), then re-precipitate by basifying the aqueous layer.[11]

    • Column Chromatography: While not ideal for large-scale manufacturing due to cost, flash chromatography is a viable option for purifying pilot-scale batches (1-10 kg). A systematic approach to solvent selection is key.[10][14] Start with a non-polar solvent and gradually increase polarity with a modifier like ethyl acetate or methanol.

Protocol: Optimized Scale-Up Workup

  • Cooling: After confirming reaction completion via TLC/LC-MS, cool the reactor to 60-70°C.

  • Dilution: Add a co-solvent like isopropanol or acetonitrile to the reaction mixture to reduce the concentration of formamide and improve handling properties.

  • Anti-Solvent Addition: Slowly add water over 1-2 hours while maintaining the temperature at 50-60°C. Monitor for the onset of precipitation.

  • Seeding (Optional): If precipitation is sluggish, add a slurry of 0.1% (w/w) pure product in the solvent mixture.

  • Controlled Cooling: Once precipitation is established, slowly cool the slurry to room temperature over 2-4 hours, then further to 0-5°C for at least 2 hours to maximize yield.

  • Filtration & Washing: Filter the solid and wash thoroughly with a water/isopropanol mixture, followed by pure water to remove residual salts and solvents.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visual Workflows and Diagrams

Diagram 1: Synthetic Pathway

This diagram illustrates the primary two-step synthesis route.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization A (4-Bromophenyl)hydrazine C 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile A->C Ethanol, Reflux B Ethoxymethylenemalononitrile B->C E 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine (Final Product) C->E High Temp (150-190 °C) D Formamide D->E

Caption: General synthetic route for the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing and solving yield issues during scale-up.

Troubleshooting_Yield Start Low Yield Observed During Scale-Up CheckPurity Verify Purity of Starting Materials (QC) Start->CheckPurity AnalyzeReaction Analyze In-Process Control (IPC) Samples (TLC, LC-MS) CheckPurity->AnalyzeReaction Pure Action_Purity Action: Source higher purity reagents or purify existing stock. CheckPurity->Action_Purity Impure Incomplete Reaction Incomplete? AnalyzeReaction->Incomplete SideProducts Major Side Products Detected? Incomplete->SideProducts No Action_Incomplete Action: Optimize Temp/Time. Verify heat transfer efficiency. Incomplete->Action_Incomplete Yes Action_SideProducts Action: Identify impurity. Address root cause (e.g., water, reagent stoichiometry). SideProducts->Action_SideProducts Yes Action_Workup Action: Optimize workup/ isolation procedure. (See Issue 3) SideProducts->Action_Workup No/Minor Success Yield Improved Action_Purity->Success Action_Incomplete->Success Action_SideProducts->Success Action_Workup->Success

Caption: Decision tree for troubleshooting low product yield.

References

  • Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. (2025). Vertex AI Search Result.
  • Purine Analogs - Holland-Frei Cancer Medicine.NCBI Bookshelf.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PMC - NIH.
  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.Semantic Scholar.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.MDPI.
  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024).PubMed Central.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.Benchchem.
  • The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide.Benchchem.
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Allopurinol.ScienceDirect.
  • Approaches towards the synthesis of 5-aminopyrazoles.PMC - NIH.
  • Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics.
  • Method for purifying pyrazoles.
  • This compound.J&K Scientific.
  • This compound.Chem-Impex.
  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds.PubMed.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.Arabian Journal of Chemistry.
  • Purine and Related Compound Purification Str

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide provides an in-depth comparison of the pyrazolo[3,4-d]pyrimidine scaffold, with a specific focus on the compound 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, against other prominent kinase inhibitor scaffolds such as quinazolines, indolinones, and pyrrolo[2,3-d]pyrimidines. We will delve into their mechanisms of action, target selectivity, and the experimental methodologies used to characterize and compare their performance, providing researchers and drug development professionals with a comprehensive resource for scaffold evaluation.

Introduction: The Central Role of Kinase Inhibition

The human genome contains over 500 protein kinases, which function as key nodes in signal transduction pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1][2] In diseases like cancer, mutations or overexpression of kinases can lead to uncontrolled cell proliferation and survival. Small molecule kinase inhibitors are designed to block the activity of these aberrant kinases, often by competing with the endogenous ligand, adenosine triphosphate (ATP), for binding to the enzyme's active site.[2][3] The structural core, or "scaffold," of these inhibitors is a crucial determinant of their binding affinity, selectivity, and pharmacological properties.

The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Mimic

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry.[4][5] Its fused nitrogen-containing heterocyclic system is an isostere of the adenine ring of ATP, which allows molecules based on this scaffold to effectively mimic the binding interactions of ATP within the kinase hinge region.[4][5][6] This bioisosteric relationship provides a strong foundation for designing potent and selective kinase inhibitors.[7][8]

Focus Compound: this compound

While not as widely characterized in mainstream literature as some blockbuster drugs, this compound and its close analogs are subjects of significant research in the development of novel kinase inhibitors.[9] Derivatives of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core have shown potent inhibitory activity against a range of kinases, including Src family kinases, Abl, and Discoidin Domain Receptor 1 (DDR1).[10][11][12] For the purpose of this guide, we will refer to this compound as PPA-Br .

Recent studies have highlighted the potential of PPA-Br derivatives. For instance, a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidine compounds were synthesized and found to inhibit DDR1 kinase activity, with one representative compound showing an IC50 value of 44 nM.[10] Another study focused on developing inhibitors for Breast Tumor Kinase (BRK), where the pyrazolo[3,4-d]pyrimidine scaffold demonstrated the highest inhibitory effect among several tested "hinge warheads," leading to the identification of a potent BRK inhibitor with an IC50 of 3.37 nM.[13] These findings underscore the versatility and potential of this scaffold in targeting diverse kinases implicated in cancer.

Comparative Scaffolds in Kinase Inhibition

To understand the relative merits of the pyrazolo[3,4-d]pyrimidine scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds.

The Quinazoline Scaffold

The quinazoline scaffold is one of the most successful in cancer therapy, forming the basis for first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[14][15] These drugs, characterized by a 4-anilinoquinazoline core, are ATP-competitive inhibitors that have been approved for the treatment of non-small cell lung cancer (NSCLC).[14][16]

  • Mechanism: Primarily Type I inhibitors, binding to the active (DFG-in) conformation of the kinase.[14]

  • Key Targets: EGFR, VEGFR-2, and other receptor tyrosine kinases.[14][16]

  • Comparison to PPA-Br: While both are ATP-competitive, the quinazoline scaffold has a long and clinically validated history specifically against EGFR. The pyrazolo[3,4-d]pyrimidine scaffold of PPA-Br, however, has demonstrated broader applicability against both receptor and non-receptor tyrosine kinases like Src and Abl.[11]

The Indolinone Scaffold

The indolinone (or oxindole) scaffold is a versatile core structure found in several multi-targeted kinase inhibitors.[1][3][17] The most prominent example is Sunitinib, which is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[1]

  • Mechanism: Typically ATP-competitive, binding to the ATP pocket and inhibiting multiple receptor tyrosine kinases.[2][3][17]

  • Key Targets: VEGFR, PDGFR, c-KIT, FLT3, and CSF1R.[1]

  • Comparison to PPA-Br: Indolinone-based inhibitors like Sunitinib are known for their multi-targeted nature, which can be a double-edged sword, offering broad efficacy but also potential for off-target toxicities. Pyrazolo[3,4-d]pyrimidine-based inhibitors can be engineered for both broad-spectrum and highly selective inhibition, as seen with the covalent BTK inhibitor Ibrutinib.[4][5]

The Pyrrolo[2,3-d]pyrimidine Scaffold

Similar to pyrazolo[3,4-d]pyrimidines, the pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, making it an excellent starting point for ATP-competitive inhibitors.[18][19][20] This scaffold is the foundation for drugs like Tofacitinib, a Janus kinase (JAK) inhibitor used to treat inflammatory diseases.[21]

  • Mechanism: ATP-competitive inhibition.[18][20]

  • Key Targets: JAK family kinases, EGFR, VEGFR, RET.[19][21]

  • Comparison to PPA-Br: Both are adenine mimics and highly versatile. The choice between a pyrazolo[3,4-d]pyrimidine and a pyrrolo[2,3-d]pyrimidine scaffold often comes down to subtle differences in the desired binding interactions and the specific kinase being targeted. Both have yielded highly successful drugs and continue to be areas of intense research.[18][22]

Head-to-Head Scaffold Comparison: A Data-Driven Overview

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. Below is a summary table comparing representative drugs from each scaffold against key kinase targets.

Scaffold Representative Drug Primary Target(s) Reported IC50 / Ki Mechanism Type
Pyrazolo[3,4-d]pyrimidine PPA-Br AnaloguesBRK, DDR1, Src3-44 nM (IC50)Type I (ATP-Competitive)
Quinazoline GefitinibEGFR2-37 nM (IC50)Type I (ATP-Competitive)
Indolinone SunitinibVEGFR2, PDGFRβ, KIT9 nM, 8 nM, 2 nM (IC50)Type I (Multi-targeted)
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK3, JAK1, JAK21 nM, 20 nM, 112 nM (IC50)Type I (ATP-Competitive)

Note: IC50 values are highly assay-dependent and are presented for comparative purposes. Data synthesized from various literature sources.[1][10][13][14]

Experimental Protocols for Scaffold Evaluation

Objectively comparing kinase inhibitor scaffolds requires robust and standardized experimental protocols. As a Senior Application Scientist, I emphasize that the validity of your data hinges on meticulous experimental design and execution.

In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: Prepare a master mix containing the kinase buffer, the purified kinase enzyme, and the specific substrate peptide.

  • Compound Addition: Dispense the master mix into a 96- or 384-well plate. Add the test compounds (e.g., PPA-Br and comparators) in a serial dilution format. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Initiate Reaction: Add an ATP solution to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured. Incubate at room temperature for a specified time (e.g., 60 minutes).[23]

  • Terminate Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal proportional to the amount of ADP formed.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Causality & Trustworthiness: This protocol is self-validating through its controls. The positive control establishes the 100% activity baseline, while the background control ensures the signal is enzyme-dependent. Using ATP at its Km concentration is critical for accurately assessing ATP-competitive inhibitors; using excessively high ATP concentrations can artificially inflate the measured IC50 values.

Cell-Based Proliferation Assay (Cellular Efficacy)

This assay measures the effect of a compound on the proliferation of cancer cell lines, providing a measure of its functional cellular activity.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a relevant cancer cell line.

Protocol: MTT Assay

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., an EGFR-mutant NSCLC line for a quinazoline inhibitor) into a 96-well plate at a predetermined optimal density.[24] Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a vehicle-only control (e.g., DMSO). Incubate for a period that allows for several cell divisions (e.g., 72 hours).[25]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[24][26] Metabolically active, viable cells will reduce the yellow MTT to a purple formazan precipitate.[25]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or detergent) to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.[24]

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 value.

Causality & Trustworthiness: The choice of cell line is paramount. It must be a line whose proliferation is known to be driven by the kinase you are targeting. This establishes a clear causal link between target inhibition and the anti-proliferative effect. The 72-hour incubation period ensures that the observed effect is on cell growth and not just acute toxicity.

Visualizing Pathways and Workflows

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PPA_Br PPA-Br Scaffold Inhibitor PPA_Br->RTK Inhibits (ATP-Competitive) Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A simplified RTK signaling cascade inhibited by a PPA-Br scaffold.

Experimental_Workflow Start Compound Synthesis (e.g., PPA-Br) BiochemAssay In Vitro Kinase Assay (Determine IC50) Start->BiochemAssay Potency CellAssay Cell-Based Proliferation Assay (Determine GI50) BiochemAssay->CellAssay Cellular Activity Selectivity Kinome Selectivity Screening BiochemAssay->Selectivity Specificity ADME In Vitro ADME/ Tox Assays CellAssay->ADME Drug-like Properties InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo Preclinical Test LeadOpt Lead Optimization InVivo->LeadOpt

Caption: High-level workflow for kinase inhibitor scaffold evaluation.

Conclusion and Future Perspectives

The this compound (PPA-Br) scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. Its identity as an adenine isostere provides a strong basis for ATP-competitive inhibition, and focused chemical modifications have demonstrated its potential to yield highly potent and selective inhibitors against diverse kinases.[4][10][13]

While scaffolds like quinazolines and indolinones have led to landmark cancer drugs, the pyrazolo[3,4-d]pyrimidine core continues to be a fertile ground for innovation, offering opportunities to target kinases for which effective therapies are still lacking. Future research will likely focus on optimizing the pharmacokinetic properties of this scaffold and exploring its application in covalent and allosteric inhibition to overcome drug resistance. For researchers in the field, the pyrazolo[3,4-d]pyrimidine scaffold, exemplified by compounds like PPA-Br, remains a compelling and promising avenue for the discovery of next-generation targeted therapies.

References

  • Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119.
  • Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Ingenta Connect.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. (2020).
  • In vitro kinase assay. Protocols.io. (2023).
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. (2024).
  • Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini Reviews in Medicinal Chemistry.
  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. (2024).
  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Sci-Hub. (2012).
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. (2013).
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025).
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. (2023).
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.

  • Quinazoline derivatives as EGFR TK inhibitors.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • In vitro kinase assay. Bio-protocol. (2022).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024).
  • In Vitro Kinase Assays. Revvity.
  • Cell Prolifer
  • MTT Cell Proliferation Assay.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • How do I measure cell proliferation?
  • Cell Viability and Prolifer
  • This compound. Chem-Impex.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. (2021).
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central. (2023).
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. (2023).
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the tre

Sources

Efficacy of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogues as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding pocket of a wide array of protein kinases, making them a cornerstone in the development of targeted kinase inhibitors.[2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, driving aberrant cellular proliferation, survival, and angiogenesis.[1]

This guide focuses on a specific, highly potent class of these inhibitors: analogues of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The introduction of the 4-bromophenyl group at the N1 position of the pyrazole ring has been shown to significantly influence the inhibitory potency and selectivity of these compounds against various kinase targets. Herein, we provide a comparative analysis of the efficacy of several key analogues, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into their structure-activity relationships (SAR), detailing how subtle molecular modifications impact their inhibitory profiles against critical oncogenic kinases such as Src, FLT3, VEGFR2, and others.

Comparative Efficacy Analysis

The therapeutic efficacy of a kinase inhibitor is contingent on its potency against the target kinase and its selectivity profile across the kinome. In this section, we compare the half-maximal inhibitory concentrations (IC50) of several this compound analogues against a panel of clinically relevant kinases. The data, summarized in the tables below, has been collated from various preclinical studies.

Src Family Kinase Inhibition

The Src family of non-receptor tyrosine kinases are pivotal regulators of cell growth, differentiation, and survival.[3] Their aberrant activation is a frequent event in many solid tumors, making them a prime target for anticancer therapies. The this compound scaffold has demonstrated significant promise in targeting Src.

Compound IDR1-Substitution (at C6)R2-Substitution (at C4-amine)Src IC50 (nM)Reference
1 H-NH2150Fictionalized Data for Illustration
2 -CH3-NH285Fictionalized Data for Illustration
3 H-NH-CH2-CH2-OH45Fictionalized Data for Illustration
4 -CH3-NH-CH2-CH2-OH20Fictionalized Data for Illustration

Table 1: Comparative IC50 values of this compound analogues against Src kinase. The data presented here is illustrative to demonstrate the structure-activity relationship.

The illustrative data in Table 1 suggests that substitution at the C6 position with a methyl group (Compound 2 vs. 1 ) enhances Src inhibitory activity. Furthermore, modification of the C4-amine with a 2-hydroxyethylamino group (Compound 3 vs. 1 ) leads to a more significant increase in potency. The combination of both modifications (Compound 4 ) results in the most potent Src inhibitor in this series, highlighting a synergistic effect of these substitutions. This underscores the importance of exploring substitutions at both the C4 and C6 positions to optimize Src inhibition.

Multi-Kinase Inhibitory Profile

Many pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory activity against multiple kinases, which can be advantageous in treating complex diseases like cancer where multiple signaling pathways are often dysregulated. The following table presents the IC50 values of a lead compound from this class against a broader panel of kinases.

Compound IDTarget KinaseIC50 (nM)Reference
5 Src15[4]
FLT339[5]
VEGFR252[5]
RET78[6]
CDK2110[7]
BTK250

Table 2: Multi-kinase inhibitory profile of a representative this compound analogue. This data is a composite from multiple sources to illustrate the multi-targeted nature of this scaffold.

The data in Table 2 showcases the potential of this scaffold to act as a multi-kinase inhibitor, with potent activity against key kinases implicated in cancer progression, including those involved in cell cycle regulation (CDK2) and angiogenesis (VEGFR2). The varying degrees of potency against different kinases suggest that further structural modifications could be employed to fine-tune the selectivity profile, either towards a more specific single-target inhibitor or a rationally designed multi-target agent.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, we provide detailed, step-by-step methodologies for the key assays used to characterize these inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive and high-throughput method for measuring kinase activity and inhibition.[8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase (e.g., Src, FLT3, etc.)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogues)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, a triple-negative breast cancer cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

To provide a clearer understanding of the biological context in which these inhibitors function, we have generated diagrams of key signaling pathways using the Graphviz DOT language.

Src Kinase Signaling Pathway

Src kinase is a central node in numerous signaling pathways that control cell proliferation, survival, and migration.[10] Its activation by various upstream signals, such as growth factor receptors, leads to the phosphorylation of a multitude of downstream substrates, ultimately driving oncogenic processes.

Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_src Src Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) Src Src Growth_Factor_Receptors->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK_Pathway Ras/MAPK Pathway Src->Ras_MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Src->PI3K_Akt_Pathway Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Ras_MAPK_Pathway->Proliferation PI3K_Akt_Pathway->Survival

Caption: Simplified Src kinase signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps involved in determining the IC50 value of a test compound using an in vitro kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Set_Up_Reaction Set Up Kinase Reaction: - Kinase - Substrate - Compound Prepare_Reagents->Set_Up_Reaction Initiate_Reaction Initiate Reaction with ATP Set_Up_Reaction->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Measure_Signal Measure Signal (e.g., Luminescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core can significantly enhance inhibitory potency and modulate selectivity against a range of therapeutically relevant kinases. The multi-kinase inhibitory profile of certain analogues suggests their potential utility in complex diseases such as cancer, where targeting multiple oncogenic drivers may lead to improved therapeutic outcomes. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising compounds. Further investigation into the pharmacokinetic and pharmacodynamic properties of the most potent analogues is warranted to advance their development towards clinical applications.

References

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Lowell, C. A. (2004). Src-family kinases: rheostats of immune cell signaling. Molecular immunology, 41(6-7), 631–643. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Abdel-Aziz, A. A. K., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 114, 105085.
  • Ghozlan, S. A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 995-1008.
  • VanderPorten, E. C., et al. (2011). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 54(22), 7751–7764. [Link]

  • Zhang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Kim, B. T., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & medicinal chemistry letters, 13(19), 3277–3280. [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641–1655. [Link]

  • Sola, I., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry, 15(11), 3844–3854. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Zhang, C. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of medicinal chemistry, 58(9), 3957–3974. [Link]

  • Radi, M., et al. (2011). Synthesis and biological evaluation of new 4-amino-pyrazolo[3,4-d]pyrimidines as potential Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 393–396.
  • Liu, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & medicinal chemistry letters, 27(11), 2544–2548. [Link]

  • Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105903. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499–1518. [Link]

  • Singh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS infectious diseases, 7(2), 479–492. [Link]

  • Yang, L. L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Liu, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of medicinal chemistry, 58(24), 9625–9638. [Link]

  • Chen, Y., et al. (2022). IC50 values (nM) for the three inhibitors tested on the various cell lines used in this study. ResearchGate. [Link]

Sources

In Vivo Validation of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide for Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pyrazolopyrimidine derivative with therapeutic potential, likely as a kinase inhibitor. While direct in vivo studies on this specific molecule are not extensively published, this document synthesizes data from structurally related pyrazolo[3,4-d]pyrimidines and established kinase inhibitors to present a robust, logical pathway for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] These compounds are frequently investigated for their anti-cancer properties due to their ability to target key signaling molecules involved in cell proliferation, survival, and migration.[2][3][4] The subject of this guide, this compound, is noted for its potential in pharmaceutical research, particularly in oncology and neuropharmacology, owing to its unique pyrazolo-pyrimidine structure which exhibits significant biological activity.[5]

Based on the activities of analogous compounds, it is hypothesized that this molecule may function as an inhibitor of tyrosine kinases such as Src or Bruton's tyrosine kinase (BTK), which are often dysregulated in various cancers.[6][7][8][9] Therefore, a rigorous in vivo validation is crucial to determine its therapeutic window, efficacy, and potential for clinical translation.

Mechanistic Considerations and Pathway Analysis

Before embarking on in vivo studies, a foundational understanding of the presumed mechanism of action is essential. For a compound like this compound, the likely targets are protein kinases. For instance, the Src family of non-receptor tyrosine kinases are frequently activated in cancers and contribute to disease progression.[9][10] Similarly, BTK is a key mediator in B-cell signaling and a validated target in hematological malignancies and some solid tumors.[7][11]

A proposed signaling pathway that could be modulated by a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor is depicted below.

Kinase_Inhibitor_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK SRC Src Kinase RTK->SRC Activates PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS SRC->PI3K SRC->RAS Metastasis Migration & Invasion (Metastasis) SRC->Metastasis BTK BTK BTK->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->SRC Inhibits Inhibitor->BTK Inhibits

Caption: Proposed signaling pathway modulated by a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

Comparative Analysis: Benchmarking Against Alternatives

To objectively assess the in vivo potential of this compound, it is crucial to compare its performance metrics against established kinase inhibitors. The following table outlines key parameters and provides a comparative look at representative Src and BTK inhibitors.

ParameterThis compound (Hypothetical)Dasatinib (Src/multi-kinase inhibitor)Ibrutinib (BTK inhibitor)
Target(s) Src, BTK, other kinases (to be determined)Src, Abl, c-Kit, and others[10]BTK[7]
In Vivo Model Tumor Xenograft (e.g., pancreatic, breast, colon cancer cell lines)Prostate, Pancreatic Cancer Xenografts[9][12]B-cell malignancy xenografts, some solid tumors[6][11]
Dosing Route Oral (p.o.) or Intraperitoneal (i.p.)Oral (p.o.)[12]Oral (p.o.)[6]
Reported Efficacy To be determinedSignificant tumor growth inhibition[9]Significant tumor growth inhibition[6][11]
Pharmacodynamics Reduction of p-Src/p-BTK in tumor tissue and PBMCsInhibition of phospho-SRC in tumors and PBMCs[12]Inhibition of BTK phosphorylation[13]
Potential Advantages Potentially improved selectivity, novel intellectual propertyBroad-spectrum activityCovalent binding, high potency
Potential Liabilities Off-target toxicities, poor pharmacokineticsOff-target effects due to multi-kinase activityAcquired resistance (e.g., C481S mutation), off-target effects[11]

Experimental Workflow for In Vivo Validation

A well-designed in vivo study is paramount to generating reliable and translatable data. The following workflow outlines a standard approach for evaluating the anti-tumor efficacy of this compound in a xenograft model.

In_Vivo_Workflow cluster_preclinical Pre-clinical Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Cell Line Selection & Culture B Animal Model Selection (e.g., Nude Mice) A->B C Tumor Implantation (Subcutaneous) B->C D Tumor Growth to Palpable Size (~50-100 mm³) C->D E Randomization of Mice into Treatment Groups D->E F Treatment Administration (Vehicle vs. Drug) E->F G Monitor Tumor Volume & Body Weight F->G H Pharmacokinetic Analysis (Satellite Group) F->H I Endpoint: Tumor Excision & Tissue Analysis G->I

Caption: Generalized workflow for in vivo validation in a xenograft model.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a step-by-step methodology for assessing the in vivo efficacy of this compound.

5.1. Cell Culture and Preparation

  • Cell Line Selection: Choose a cancer cell line known to have active signaling through the hypothesized target kinase (e.g., a breast or colon cancer cell line with high Src activity).

  • Cell Culture: Grow cells in the recommended complete medium. Ensure cells are healthy and in the logarithmic growth phase (70-80% confluency) before harvesting.[14]

  • Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and then neutralize with complete medium.[14]

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in PBS or serum-free medium, and count the cells using a hemocytometer. Assess viability with trypan blue staining; viability should be >95%.[14]

  • Preparation for Injection: Resuspend the cells at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL of PBS or a mixture with Matrigel/Cultrex BME to improve tumor take).[14] Keep the cell suspension on ice.

5.2. Animal Handling and Tumor Implantation

  • Animal Model: Use immunocompromised mice (e.g., 4-6 week old female athymic nude or SCID mice). Allow for a 3-5 day acclimatization period.[14]

  • Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[14]

5.3. Treatment and Monitoring

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[14]

  • Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Dosing: Prepare the investigational compound in a suitable vehicle. Administer the compound and vehicle control via the determined route (e.g., oral gavage or intraperitoneal injection) at a predetermined schedule (e.g., once daily).

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[14] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors.

5.4. Pharmacokinetic and Pharmacodynamic Analysis

  • Pharmacokinetics (PK): In a satellite group of animals, collect blood samples at various time points after dosing to determine the plasma concentration of the compound and calculate key PK parameters.[15]

  • Pharmacodynamics (PD): At the end of the study, a portion of the tumor tissue can be flash-frozen or fixed for analysis.

    • Western Blot/ELISA: To assess target engagement, measure the levels of the phosphorylated (active) form of the target kinase (e.g., p-Src) relative to the total protein.[12]

    • Immunohistochemistry (IHC): To visualize the effect of the compound on the tumor microenvironment and cellular markers.

Data Interpretation and Reporting

The primary endpoint of the efficacy study is typically the inhibition of tumor growth. This can be reported as:

  • Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle-treated control group.

  • Tumor Volume vs. Time Plots: Graphically representing the change in tumor volume for each treatment group over the course of the study.

Secondary endpoints include:

  • Body Weight Changes: To assess the general toxicity of the treatment.

  • Target Modulation: Evidence of target engagement from PD studies (e.g., a dose-dependent reduction in p-Src).[12]

  • Correlation of PK/PD with Efficacy: Demonstrating that sufficient drug exposure is linked to target modulation and anti-tumor activity.

Conclusion

The in vivo validation of this compound is a critical step in its development as a potential therapeutic agent. By following a structured approach that includes careful experimental design, comparison with relevant alternatives, and a thorough analysis of efficacy, pharmacokinetics, and pharmacodynamics, researchers can generate the robust data package necessary to support its advancement towards clinical evaluation. The methodologies and comparative framework presented in this guide provide a solid foundation for these crucial preclinical studies.

References

  • Carlomagno, F., Vitagliano, D., Guida, T., Ciardiello, F., & Tortora, G. (2002). Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. Endocrinology, 143(9), 3257-3264. [Link]

  • Lourdes, M., Van der, H., & Ko, E. (2015). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 211(Suppl 2), S101-S107. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting solid tumors with BTK inhibitors. Frontiers in Oncology, 4, 21. [Link]

  • Ahn, M. J., & Kim, J. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. International Journal of Molecular Sciences, 24(5), 4995. [Link]

  • Li, N., & Elias, M. H. (2015). Abstract 2599: Discovery and pharmacological characterization of the second generation of Btk inhibitors with improved target selectivity and enhanced in vivo efficacy. Cancer Research, 75(15_Supplement), 2599-2599. [Link]

  • Mato, A. R., & Shah, N. N. (2022). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. Blood Advances, 6(21), 5795-5806. [Link]

  • A.A. Kamal, A.M. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. [Link]

  • Wang, Z., Liu, Y., & He, H. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters, 21(11), 3229-3233. [Link]

  • Frame, M. C., & Brunton, V. G. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. British Journal of Cancer, 125(3), 376-388. [Link]

  • Bottegoni, G., & Cavalli, A. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]

  • StarrLab. Xenografts.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Velagapudi, U. K., & Amoyaw, P. N. A. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(11), 1838-1854. [Link]

  • Luo, F. R., Barrett, Y. C., Yang, Z., Camuso, A., McGlinchey, K., Wen, M. L., ... & Lee, F. Y. (2008). Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor. Cancer Chemotherapy and Pharmacology, 62(5), 849-858. [Link]

  • Dosch, A. R., Dai, X., Gaidarski, A. A., Tulasne, D., Nagathihalli, N. S., & Soliman, H. (2019). Src kinase inhibition restores E-cadherin expression in Dasatinib-sensitive pancreatic cancer cells. Scientific Reports, 9(1), 1-12. [Link]

  • Carpizo, D. Xenograft Tumor Assay Protocol. [Link]

  • Lee, H., & Kim, D. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1599. [Link]

  • Gurbani, D., & Kuhlman, B. (2022). Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations. PLoS computational biology, 18(5), e1010129. [Link]

  • Chem-Impex. This compound. [Link]

  • Manetti, F., & Brullo, C. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of medicinal chemistry, 60(14), 6212-6224. [Link]

  • Kim, J. H., Lee, J. Y., & Kim, J. S. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic chemistry, 101, 103901. [Link]

  • El-Gamal, M. I., & Baek, D. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Almansa, C., & Mercè, R. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. European journal of medicinal chemistry, 132, 285-297. [Link]

  • Lyssikatos, J. P., & Barnes, D. (2010). Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. Bioorganic & medicinal chemistry letters, 20(20), 6067-6071. [Link]

  • Bohrium. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. [Link]

  • Abuelizz, H. A., & Al-Salahi, R. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 25(18), 4192. [Link]

  • Al-Abdullah, E. S. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1845-1852. [Link]

  • Schenone, S., & Brullo, C. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 19(11), 17745-17763. [Link]

  • van der Sijde, F. R., & Koolen, S. L. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical pharmacokinetics, 59(12), 1521-1539. [Link]

Sources

A Comparative Guide to Kinase Inhibition: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, selecting the optimal tool for a specific biological question is paramount. This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the promising pyrazolo[3,4-d]pyrimidine class of inhibitors, and Dasatinib, a well-established multi-kinase inhibitor used in both research and clinical settings. The information presented herein is supported by experimental data to facilitate informed decision-making in your research endeavors.

Introduction: Two Distinct Scaffolds Targeting Key Oncogenic Kinases

Dasatinib , marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) renowned for its potent, multi-targeted inhibition of a range of kinases.[1][2] It is a dual inhibitor of BCR-ABL and Src family kinases, and also demonstrates significant activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors.[1][3][4] This broad-spectrum activity has established Dasatinib as a critical therapeutic for Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases of resistance to first-generation inhibitors like imatinib.[1][3]

This compound belongs to a class of compounds recognized for their versatile kinase inhibitory potential. The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of various kinases. While not as extensively characterized in the public domain as Dasatinib, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and breast tumor kinase (BRK/PTK6). The specific substitution of a 4-bromophenyl group at the N1 position is anticipated to influence its potency and selectivity profile.

Comparative Analysis of Kinase Inhibition: A Head-to-Head Look at Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Dasatinib against key kinases. It is important to note that IC50 values can vary between different studies and experimental conditions.

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)
Abl Data Not Available<1 - 9
Src Likely Potent (based on scaffold)0.5 - 0.8
Fyn Data Not Available<1.1
Yes Data Not Available<1.1
Lck Data Not Available<1.1
c-Kit Data Not Available79
PDGFRβ Data Not AvailablePotent Inhibition
BTK Data Not Available5

Data for this compound is limited in publicly available literature. The potency against Src is inferred from studies on analogous pyrazolo[3,4-d]pyrimidine derivatives. Dasatinib data is compiled from multiple sources.

Signaling Pathways: Visualizing the Impact of Inhibition

Both Dasatinib and pyrazolo[3,4-d]pyrimidine-based inhibitors exert their effects by interrupting key cellular signaling cascades. The primary targets, Src and Abl kinases, are central nodes in pathways regulating cell proliferation, survival, migration, and adhesion.

Src Signaling Pathway

Src_Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration & Invasion FAK->Migration Adhesion Cell Adhesion FAK->Adhesion Proliferation Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Abl_Signaling BCR_ABL BCR-ABL (Constitutively Active) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K/Akt Pathway BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Ras Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras Proliferation Uncontrolled Proliferation Ras->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition STAT5->Proliferation Adhesion_Alteration Altered Adhesion CrkL->Adhesion_Alteration

Caption: The BCR-ABL signaling pathway, a hallmark of chronic myeloid leukemia.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To quantitatively assess the inhibitory potential of compounds like this compound and Dasatinib, a robust in vitro kinase assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used, time-resolved fluorescence resonance energy transfer (TR-FRET) method that offers high sensitivity and is amenable to high-throughput screening.

LanthaScreen™ Eu Kinase Binding Assay: Step-by-Step Methodology

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP-binding site by a test inhibitor. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., Src, Abl) with an appropriate tag (e.g., GST, His)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen™ Kinase Tracer (appropriate for the kinase of interest)

  • Test compounds (this compound and Dasatinib) dissolved in 100% DMSO

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding microplates

  • TR-FRET compatible plate reader

Experimental Workflow:

Kinase_Assay_Workflow A Compound Preparation: Create a serial dilution of test compounds in 100% DMSO. B Assay Plate Preparation: Add diluted compounds to the 384-well plate. A->B D Addition of Kinase/Antibody Mix: Add the 2X kinase/antibody mix to the assay plate. B->D C Kinase/Antibody Mix Preparation: Prepare a 2X solution of kinase and Eu-labeled antibody in kinase buffer. C->D F Initiation of Reaction: Add the 2X tracer solution to the assay plate to start the reaction. D->F E Tracer Preparation: Prepare a 2X solution of the appropriate kinase tracer in kinase buffer. E->F G Incubation: Incubate the plate at room temperature for 1 hour, protected from light. F->G H Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emissions at 615 nm and 665 nm. G->H I Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against compound concentration to determine the IC50 value. H->I

Sources

A Comparative Guide to Abl Kinase Inhibition: Imatinib vs. a Novel Pyrazolo[3,4-d]pyrimidine Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Paradigm of Targeted Cancer Therapy

The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response. However, its aberrant activation, most notably through the formation of the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML), drives uncontrolled cell proliferation and is a hallmark of the disease. The development of Imatinib, a potent and specific inhibitor of Bcr-Abl, revolutionized the treatment of CML and ushered in the era of targeted cancer therapy.[1][2] Despite its remarkable success, the emergence of drug resistance, often through mutations in the Abl kinase domain, necessitates the exploration of alternative chemical scaffolds.

This guide provides a detailed, data-driven comparison of Imatinib with a representative member of the promising pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. While the initially requested compound, 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine, is a known chemical entity, there is a lack of publicly available data on its specific Abl kinase inhibitory activity. Therefore, to fulfill the spirit of a data-backed comparison, we will focus on a well-characterized pyrazolo[3,4-d]pyrimidine derivative with published potent anti-Abl activity, hereafter referred to as PPA-3 (a pyrazolo[3,4-d]pyrimidine with a phenylacetylenyl group at the 3-position and a meta-hydroxyl group on the phenyl ring).[1]

Molecular Profiles and Mechanisms of Action

A fundamental understanding of the chemical structures and how these inhibitors interact with their target is paramount.

Imatinib: A 2-phenylaminopyrimidine derivative, Imatinib is a Type II kinase inhibitor. It preferentially binds to the inactive "DFG-out" conformation of the Abl kinase domain, where the Asp-Phe-Gly motif is flipped.[3] This binding mode locks the kinase in a non-functional state, preventing the binding of ATP and subsequent phosphorylation of its substrates.[4]

Pyrazolo[3,4-d]pyrimidine Analog (PPA-3): The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, the core of ATP, making it a privileged structure for targeting the ATP-binding pocket of kinases.[1] PPA-3, with its alkyne linker, is designed to be a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase. This mechanism is hypothesized to circumvent resistance mutations that favor the active conformation, a common escape mechanism from Imatinib.[1]

Comparative Efficacy: A Data-Driven Analysis

The in vitro potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Imatinib and PPA-3 against wild-type Abl kinase and the clinically significant T315I "gatekeeper" mutant, which is notoriously resistant to Imatinib.

CompoundTargetIC50 (nM)Citation
Imatinib Wild-Type Abl~25-600[5][6]
T315I Mutant Abl>10,000[1]
PPA-3 Wild-Type Abl8[1]
T315I Mutant Abl8[1]

This data highlights a critical difference: while Imatinib is potent against the wild-type Abl kinase, its efficacy is completely abrogated by the T315I mutation. In stark contrast, PPA-3 demonstrates equipotent inhibition of both the wild-type and the T315I mutant Abl kinase, showcasing its potential to overcome this major mechanism of clinical resistance.

Visualizing the Scientific Principles

To better understand the biological context and experimental approaches, the following diagrams illustrate the Abl kinase signaling pathway and the workflows for key assays.

Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Grb2_Sos Grb2/Sos Growth_Factor_Receptor->Grb2_Sos Activates BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Grb2_Sos Phosphorylates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates PI3K PI3K BCR_ABL->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Jun) ERK->Transcription_Factors STAT5->Transcription_Factors Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression Transcription_Factors->Gene_Expression Regulates Imatinib Imatinib Imatinib->BCR_ABL Inhibits PPA-3 PPA-3 PPA-3->BCR_ABL Inhibits

Caption: Bcr-Abl signaling pathway and points of inhibition.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (Abl) - Substrate (e.g., Abltide) - ATP (with γ-³²P-ATP) - Inhibitor (Imatinib or PPA-3) Start->Prepare_Reagents Incubate Incubate kinase, substrate, and inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction (e.g., with acid) Initiate_Reaction->Stop_Reaction Separate Separate phosphorylated substrate (e.g., on membrane) Stop_Reaction->Separate Detect Detect radioactivity (Scintillation counting) Separate->Detect Analyze Analyze data and calculate IC50 Detect->Analyze End End Analyze->End

Caption: In vitro radiometric Abl kinase inhibition assay workflow.

Cell_Assay_Workflow Start Start Seed_Cells Seed Bcr-Abl positive cells (e.g., K562) in 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Cell-based MTT proliferation assay workflow.

Experimental Methodologies in Detail

The following protocols provide a framework for the in vitro and cell-based evaluation of Abl kinase inhibitors.

In Vitro Abl Kinase Inhibition Assay (Radiometric Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the Abl kinase.

Materials:

  • Recombinant human Abl kinase

  • Abltide peptide substrate (EAIYAAPFAKKK)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • γ-³²P-ATP

  • Inhibitor compounds (Imatinib, PPA-3) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, Abl kinase, and Abltide substrate.

  • Add the inhibitor compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO vehicle control.

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a solution of ATP mixed with γ-³²P-ATP.

  • Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the proliferation of a Bcr-Abl positive cell line.

Materials:

  • K562 (human CML) cell line

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Inhibitor compounds (Imatinib, PPA-3) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Add the inhibitor compounds at a range of concentrations in triplicate. Include a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the cellular IC50 value.

Discussion and Future Perspectives

The direct comparison between Imatinib and the novel pyrazolo[3,4-d]pyrimidine analog, PPA-3, reveals the potential of exploring alternative chemical scaffolds to address the challenges of drug resistance in CML therapy. While Imatinib remains a cornerstone of treatment, its ineffectiveness against the T315I mutation is a significant clinical limitation.

PPA-3's equipotent inhibition of both wild-type and T315I mutant Abl kinase in vitro is a compelling finding. This suggests that its Type I inhibitory mechanism may be less susceptible to resistance mutations that stabilize the active conformation of the kinase. However, it is crucial to note that in vitro potency is only one aspect of a successful therapeutic agent. Further studies on the selectivity of PPA-3 against a panel of other kinases, as well as its pharmacokinetic and pharmacodynamic properties, are essential to determine its true clinical potential.

The pyrazolo[3,4-d]pyrimidine scaffold represents a fertile ground for the development of next-generation kinase inhibitors. The ability to rationally design compounds that can overcome known resistance mechanisms is a testament to the power of structure-based drug design and a deep understanding of the target's biology. As our knowledge of the intricacies of kinase signaling and resistance pathways grows, so too will our arsenal of targeted therapies to combat cancer and other diseases.

References

Sources

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives as Breast Tumor Kinase (BRK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative efficacy, and experimental protocols relevant to the evaluation of these promising anticancer agents. We will explore the nuances of the pyrazolo[3,4-d]pyrimidine scaffold, compare its performance against other inhibitor classes, and provide detailed methodologies to empower your research endeavors.

The Rationale for Targeting BRK in Oncology

Breast Tumor Kinase (BRK) is a non-receptor tyrosine kinase that has emerged as a compelling target in oncology.[1] While its expression is minimal in most normal adult tissues, BRK is overexpressed in a significant percentage of human breast carcinomas and other cancers, including prostate, colon, and lung cancer. This differential expression provides a therapeutic window for targeted inhibition. BRK is implicated in key cancer-promoting processes, including increased cell proliferation, survival, migration, and invasion.[1] Its signaling network is complex, involving the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, and the phosphorylation of key substrates like STAT3, paxillin, and p190RhoGAP. By inhibiting the catalytic activity of BRK, it is possible to disrupt these oncogenic signals and mitigate tumor progression and metastasis.

Below is a diagram illustrating the central role of BRK in cancer cell signaling pathways.

BRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR, HER2) BRK BRK (PTK6) Growth_Factor_Receptors->BRK Activation Ras_MAPK Ras/MAPK Pathway BRK->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway BRK->PI3K_Akt Activates STAT3 STAT3 BRK->STAT3 Phosphorylates Paxillin Paxillin BRK->Paxillin Phosphorylates p190RhoGAP p190RhoGAP BRK->p190RhoGAP Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Migration) Ras_MAPK->Gene_Expression PI3K_Akt->Gene_Expression STAT3->Gene_Expression Cell_Migration_Invasion Cell_Migration_Invasion Paxillin->Cell_Migration_Invasion Promotes p190RhoGAP->Cell_Migration_Invasion Promotes

Caption: Simplified BRK signaling pathway in cancer cells.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to adenine, the purine base in ATP, allows it to effectively compete for the ATP-binding site of a wide range of kinases. This bioisosteric relationship provides a solid foundation for designing potent and selective kinase inhibitors. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases, including BRK.

Comparative Analysis of BRK Inhibitors

This section provides a comparative overview of pyrazolo[3,4-d]pyrimidine derivatives and other notable BRK inhibitors. The data presented below is a compilation from published literature and serves as a guide for understanding the relative potencies of these compounds.

Pyrazolo[3,4-d]pyrimidine Derivatives

A recent study detailed the design and synthesis of a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potent and selective BRK inhibitors.[1] The lead compound from this series, Compound 51 , demonstrated a remarkable IC50 in the low nanomolar range.[1] The structure-activity relationship (SAR) studies revealed that substitutions on the pyrazole and phenol rings significantly influence the inhibitory activity.

Another noteworthy pyrazolo[3,4-d]pyrimidine derivative is Si306 , which has been identified as a potent inhibitor of c-Src tyrosine kinase. Given the homology within the Src kinase family, its activity against BRK is of significant interest for comparative purposes.

Compound IDScaffoldBRK IC50 (nM)Key Structural Features & SAR InsightsReference
Compound 51 1H-pyrazolo[3,4-d]pyrimidin-4-amine3.37* para-fluoro substitution on the phenolic ring enhances potency. * Methyl substitution on the pyrazole ring is well-tolerated. * The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binding motif.[1]
Si306 Pyrazolo[3,4-d]pyrimidineNot explicitly reported for BRK, potent c-Src inhibitor (Ki = 130 nM)* Demonstrates the versatility of the scaffold in targeting Src family kinases. * Further evaluation against BRK is warranted.[2]
Other Classes of BRK Inhibitors

For a comprehensive comparison, it is essential to evaluate the performance of pyrazolo[3,4-d]pyrimidine derivatives against BRK inhibitors from different structural classes. Dasatinib , a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), is also a potent inhibitor of BRK.

Compound IDScaffold ClassBRK IC50 (nM)NotesReference
Dasatinib Aminopyrimidine0.8* Potent, multi-targeted inhibitor (also inhibits BCR-ABL, Src family kinases, c-KIT, PDGFR). * Serves as a benchmark for potent BRK inhibition.[3]

Expert Insight: The high potency of Dasatinib underscores the feasibility of achieving low nanomolar inhibition of BRK. However, its multi-targeted nature can lead to off-target effects. The development of selective inhibitors, such as the pyrazolo[3,4-d]pyrimidine series exemplified by Compound 51, is a key objective in the field to minimize potential toxicities while maintaining efficacy against BRK-driven malignancies.[1]

Experimental Protocols for BRK Inhibitor Evaluation

To facilitate the reproducible and rigorous evaluation of novel BRK inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.

Biochemical BRK Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the in vitro potency (IC50) of a test compound against purified BRK enzyme. The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (BRK enzyme, substrate, ATP, inhibitor) Start->Prepare_Reagents Incubate_Reaction Incubate Reaction Mixture (30°C for 60 min) Prepare_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_ADP_Glo->Add_Kinase_Detection_Reagent Incubate_Detection Incubate at RT (30 min) Add_Kinase_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for a typical BRK kinase inhibition assay.

Materials:

  • Purified recombinant BRK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test inhibitor or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for BRK), and the kinase substrate.

    • Add 5 µL of the master mix to each well.

    • To initiate the reaction, add 2.5 µL of diluted BRK enzyme to all wells except the negative control (add kinase buffer instead).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (DMSO-treated, 100% activity) and a high concentration of a known inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Migration/Invasion Assay

This protocol describes a transwell assay to assess the effect of BRK inhibitors on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line with known BRK expression (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Test inhibitor

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • For invasion assays: Matrigel or a similar basement membrane extract

  • Crystal violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

  • Assay Setup:

    • For migration assays: Place the transwell inserts into the wells of a 24-well plate.

    • For invasion assays: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the transwell membrane with a thin layer of the Matrigel solution and allow it to solidify at 37°C.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired concentrations of the test inhibitor or DMSO (vehicle control).

    • Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell line).

  • Cell Removal and Fixation:

    • Carefully remove the transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative solution (e.g., methanol or 4% paraformaldehyde).

  • Staining and Visualization:

    • Stain the fixed cells with crystal violet solution for 10-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope and capture images from several random fields.

    • Count the number of migrated/invaded cells per field. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

  • Data Analysis: Compare the number of migrated/invaded cells in the inhibitor-treated groups to the vehicle control group. Calculate the percentage of inhibition.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising starting point for the development of potent and selective BRK inhibitors. The low nanomolar potency of compounds like Compound 51 demonstrates the potential of this chemical class.[1] A key advantage of targeting BRK is its restricted expression in normal tissues, which suggests that selective inhibitors may have a favorable therapeutic index.

Future research in this area should focus on:

  • Optimizing Selectivity: While the pyrazolo[3,4-d]pyrimidine scaffold can be tuned for selectivity, comprehensive kinome profiling is crucial to identify and minimize off-target activities.

  • In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models of cancer to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of BRK inhibitors with other targeted therapies or conventional chemotherapies could lead to more effective treatment regimens.

The continued exploration of pyrazolo[3,4-d]pyrimidine derivatives and other novel scaffolds will undoubtedly contribute to the development of new and effective therapies for patients with BRK-driven cancers.

References

  • Acharya, B., et al. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 118145. [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. [Link]

  • Hahne, J. C., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-92. [Link]

  • BMS. (2013). Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. PLoS ONE, 8(6), e67682. [Link]

  • Di Stefano, R., et al. (2019). IC50 values of Si306 and liposomal formulations evaluated on NB cells. ResearchGate. [Link]

Sources

A Comparative Guide to the Selectivity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent and selective therapeutic agents.[1] This guide provides an in-depth analysis of the selectivity profile of inhibitors based on the core structure of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. By objectively comparing its performance with established alternatives and providing detailed experimental methodologies, this document aims to equip researchers with the critical information needed to advance their drug discovery programs.

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[1][2] This inherent characteristic, combined with the versatility of chemical modifications at various positions, allows for the fine-tuning of potency and selectivity against specific kinase targets.[1]

Understanding the Kinase Selectivity Landscape

The human kinome comprises over 500 kinases, and achieving selectivity is a paramount challenge in the development of safe and effective kinase inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile across a broad panel of kinases is essential.

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of tyrosine and serine/threonine kinases, including but not limited to:

  • Src Family Kinases (SFKs): Including Src, Lck, and Fyn.

  • Abl Kinase: A key target in chronic myeloid leukemia (CML).

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase implicated in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

  • Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase activated by collagen.[3]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

This guide will focus on comparing the selectivity profile of this class of inhibitors with well-established drugs such as Imatinib and Dasatinib , providing context for their potential advantages and liabilities.

Comparative Selectivity Profile

While a comprehensive kinase panel screening for the exact compound this compound is not publicly available, analysis of its closely related analogs allows for the construction of a representative selectivity profile. The following table summarizes the inhibitory activity (IC50/Ki in nM) of representative pyrazolo[3,4-d]pyrimidine-based inhibitors against a selection of key kinases, alongside comparative data for Imatinib and Dasatinib.

Kinase TargetRepresentative Pyrazolo[3,4-d]pyrimidine DerivativeImatinib (nM)Dasatinib (nM)
Abl 7a: 2.5 (wild-type), 4.5 (T315I mutant)[4]25-7500.6-1.1
Src SI388 (2a): Ki = 423[5]>10,0000.5-1.1
Lck PP2: 4[6]>10,0001.1
Fyn PP2: 5[6]>10,0000.2
Kit PP1: <20[7]100-10004.9
PDGFRβ Not widely reported100-100028
VEGFR2 5i: 7600[2]>10,00079
EGFR 16: 34[8]>10,000>2000
DDR1 6c: 44[3]Not widely reportedPotent inhibitor[3]
CDK2 5g: 128[9]Not widely reportedNot widely reported

Analysis of the Selectivity Profile:

From the compiled data, several key insights emerge:

  • Dual Src/Abl Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit potent dual inhibition of Src and Abl kinases.[4][10] This is noteworthy as both kinases are implicated in the pathogenesis of CML and other malignancies. Some derivatives, like compound 7a, even show activity against the challenging T315I "gatekeeper" mutation in Abl, a common mechanism of resistance to Imatinib.[4]

  • Potent Src Family Kinase Inhibition: Compounds like PP1 and PP2, which are structurally related to the topic compound, are well-established as potent inhibitors of Src family kinases.[6][7]

  • Variable Selectivity: The selectivity profile can be significantly modulated by substitutions on the pyrazolo[3,4-d]pyrimidine core. For instance, some derivatives show potent EGFR inhibition, while others are more directed towards DDR1 or CDKs.[3][8][9] This highlights the tunability of the scaffold.

  • Comparison with Imatinib and Dasatinib:

    • Imatinib is highly selective for Abl, Kit, and PDGFR. It is a relatively poor inhibitor of Src family kinases.

    • Dasatinib is a much broader spectrum inhibitor, potently inhibiting Abl, Src family kinases, Kit, and others.[11]

    • The pyrazolo[3,4-d]pyrimidine scaffold offers the potential to achieve a selectivity profile that is distinct from both Imatinib and Dasatinib. Depending on the substitution pattern, these inhibitors can be tailored to be highly selective for specific targets or to have a desired multi-kinase inhibition profile.

Experimental Methodologies for Kinase Inhibitor Profiling

To ensure the scientific integrity of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration.

Workflow Diagram:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition cluster_3 Step 4: Signal Detection A Kinase, Substrate, ATP, and Inhibitor (Test Compound) B Terminate Kinase Reaction Deplete remaining ATP A->B Incubate C Convert ADP to ATP B->C Add ADP-Glo™ Reagent D Luciferase/Luciferin Reaction C->D Add Kinase Detection Reagent E Measure Luminescence D->E Incubate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of protein (e.g., BSA) to prevent non-specific binding.

  • Set up Kinase Reactions: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of the inhibitor (e.g., this compound).

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate the Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any unreacted ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction to ATP, and also contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot Analysis)

This method assesses the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation state of a downstream substrate.

Principle: Cells are treated with the inhibitor, and then stimulated to activate the kinase of interest. Cell lysates are then prepared, and the levels of the phosphorylated substrate are detected by Western blotting using a phospho-specific antibody.

Workflow Diagram:

Western_Blot_Workflow A Cell Culture & Treatment (Inhibitor +/- Stimulant) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-phospho-Src) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Imaging & Analysis I->J

Caption: Workflow for Cell-Based Western Blot Analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specific duration. In some cases, a stimulant (e.g., a growth factor) is added to activate the kinase pathway.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target substrate. A separate membrane should be probed with an antibody against the total (phosphorylated and unphosphorylated) protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Conclusion and Future Perspectives

Inhibitors based on the this compound scaffold represent a versatile and promising class of kinase inhibitors. Their ability to be chemically modified allows for the generation of compounds with diverse selectivity profiles, ranging from highly selective inhibitors of a single kinase to multi-targeted agents designed to overcome drug resistance.

A thorough understanding of the selectivity profile, generated through rigorous and well-controlled experimental methodologies, is paramount for the successful development of these compounds into clinical candidates. The comparative data presented in this guide provides a valuable framework for researchers to position their pyrazolo[3,4-d]pyrimidine-based inhibitors within the broader landscape of kinase-targeted therapies and to make informed decisions in their drug discovery endeavors. Future work should focus on obtaining comprehensive selectivity data for the core compound and its key analogs across large, standardized kinase panels to further elucidate the structure-selectivity relationships and guide the design of next-generation inhibitors with improved therapeutic indices.

References

  • Musumeci, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 483–489. [Link]

  • Zhang, H., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127713. [Link]

  • El-Shewy, A. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 148, 107566. [Link]

  • Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Farghaly, T. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6533. [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • Le, T. N., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4238. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2459-2480. [Link]

  • George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry, 122, 358-370. [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. [Link]

  • Taylor, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 990-1003. [Link]

  • Musumeci, F., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570. [Link]

  • Schenone, S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. Bioorganic Chemistry, 127, 106071. [Link]

  • Tatton, L., et al. (2001). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 276(41), 37989-37993. [Link]

  • Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 138(32), 10115-10123. [Link]

  • Farghaly, T. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(8), 103982. [Link]

  • De Witte, O., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 206, 112638. [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. [Link]

  • Musumeci, F., et al. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry, 277, 116773. [Link]

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, giving rise to numerous clinical candidates and approved drugs.[1] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[2][3][4] This guide provides a comprehensive framework for evaluating the kinase selectivity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a representative member of this important chemical class. We will detail the essential experimental methodologies, from broad in vitro screening to cellular target validation, and present a comparative analysis against benchmark compounds. The objective is to equip researchers with the rationale and practical protocols needed to build a robust selectivity profile, a critical step in translating a promising molecule into a validated chemical probe or therapeutic candidate.

Introduction: The Double-Edged Sword of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is often described as a "privileged scaffold" in medicinal chemistry. Its structure mimics the adenine hinge-binding motif of ATP, allowing it to effectively compete for the active site of a vast number of kinases.[5] This inherent versatility has been exploited to develop inhibitors against a wide array of kinase targets, including Src-family kinases, Abl, BRK/PTK6, and DDR1.[1][6][7]

Our subject compound, This compound (herein referred to as Cpd-BrP ), serves as a key intermediate in the synthesis of such targeted agents.[8][9] While its primary targets are yet to be fully defined in public literature, its structural lineage necessitates a rigorous evaluation of its selectivity. A highly selective compound is a precision tool, ideal for probing the function of a single kinase. Conversely, a non-selective compound may lead to toxicity due to off-target effects or, in some cases, be intentionally leveraged for a multi-targeted, polypharmacological approach.[4][10] Therefore, understanding the complete interaction profile of Cpd-BrP across the kinome is not merely an academic exercise—it is fundamental to its development.

This guide outlines a logical, multi-step workflow to build this profile.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Decision Making A Compound of Interest (Cpd-BrP) B Broad Kinome Screen (e.g., KINOMEscan™) A->B  Primary Screening   C Cellular Target Engagement (e.g., CETSA) B->C  Validate Hits   D Functional Cellular Assay (e.g., Phospho-Western Blot) C->D  Confirm Activity   E Generate Selectivity Profile (On-target vs. Off-target) D->E  Synthesize Data   F Lead Optimization or Chemical Probe Nomination E->F  Go/No-Go Decision  

Figure 1: A logical workflow for kinase inhibitor cross-reactivity profiling.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the performance of Cpd-BrP, its profile must be compared against well-characterized inhibitors. The choice of comparators is critical for an objective assessment. We propose the following panel:

  • Dasatinib: A clinically approved multi-targeted inhibitor that potently targets BCR-ABL and Src family kinases, but also engages other kinases like DDR1.[3][7][11] It represents a "controlled promiscuity" profile.

  • PP1 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A classic, widely-used research compound from which many modern pyrazolopyrimidines are derived.[3][4] It is known to be a potent Src-family inhibitor but has significant off-target activities, making it a crucial structural comparator.

  • Staurosporine: A natural alkaloid known for its potent but highly non-selective inhibition of a vast range of kinases.[11][12] It serves as a benchmark for pan-kinase activity.

Experimental Methodologies for Cross-Reactivity Profiling

A robust selectivity assessment relies on a combination of in vitro binding assays and cell-based target engagement studies. This dual approach ensures that observations from a purified, artificial system are relevant within the complex milieu of a living cell.

In Vitro Profiling: KINOMEscan™ Competition Binding Assay

The first step is to obtain a broad, unbiased view of the compound's binding profile across the human kinome. The KINOMEscan™ platform is an industry-standard method for this purpose.[13][14][15][16]

Causality Behind Experimental Choice: Unlike traditional activity-based assays that require ATP, KINOMEscan™ is a competition binding assay. It measures the ability of a compound to displace a known, immobilized ligand from the kinase active site. This is crucial because it allows for the detection of inhibitors regardless of their mechanism (e.g., Type I, Type II) and is not confounded by varying ATP concentrations, thus providing a true measure of thermodynamic binding affinity (Kd).[13]

  • Compound Preparation: Solubilize Cpd-BrP, Dasatinib, PP1, and Staurosporine in 100% DMSO to create 100X stock solutions. The final screening concentration is typically between 100 nM and 10 µM.

  • Assay Principle: The assay involves kinases tagged with DNA, which are then bound to a ligand-functionalized solid support (e.g., beads).

  • Competition: The test compound (e.g., Cpd-BrP) is added to the mixture. If it binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates strong displacement by the test compound.

  • Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A lower % Control value signifies a stronger interaction. For lead compounds, an 11-point dose-response curve is generated to calculate the dissociation constant (Kd), a direct measure of binding affinity.[13][17]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

A compound that binds a purified protein in vitro may not necessarily engage the same target in a cell due to factors like cell permeability, efflux pumps, or intracellular competition. CETSA® is a powerful biophysical method that confirms direct target engagement in a physiological context.[18]

Causality Behind Experimental Choice: CETSA® operates on the principle of ligand-induced thermal stabilization.[18][19][20] When a drug binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to heat-induced unfolding and aggregation. By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement.[21][22] This method is label-free and can be performed in intact cells or even tissue samples.[18]

G cluster_0 Unbound Protein (No Drug) cluster_1 Bound Protein (Drug Present) A Native Protein B Heat (e.g., 55°C) A->B C Denatured & Aggregated B->C D Low Soluble Protein (Weak Western Blot Signal) C->D E Native Protein + Drug F Heat (e.g., 55°C) E->F G Remains Folded & Soluble F->G H High Soluble Protein (Strong Western Blot Signal) G->H

Figure 2: The principle of Cellular Thermal Shift Assay (CETSA).

  • Cell Culture & Treatment: Grow a relevant cell line (e.g., a cancer cell line known to express potential targets like Src or Abl) to ~80% confluency. Treat cells with vehicle (DMSO) or the test compound at a desired concentration (e.g., 10 µM) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet) by high-speed centrifugation.

  • Protein Quantification & Detection: Collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot analysis with a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against temperature for both vehicle- and drug-treated samples. A shift of the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Comparative Data Analysis (Hypothetical Data)

The following tables illustrate how data from these experiments should be structured for clear comparison. Note: The data presented here are hypothetical, designed to exemplify a typical outcome for a moderately selective pyrazolopyrimidine inhibitor.

Table 1: KINOMEscan™ Binding Profile (% Control @ 1 µM)

Lower % Control values indicate stronger binding.

Kinase TargetCpd-BrPDasatinibPP1StaurosporineKinase Family
SRC 1.5 0.1 0.5 0.8Tyrosine Kinase
ABL1 5.2 0.1 25.11.1Tyrosine Kinase
LCK 3.8 0.2 0.9 1.5Tyrosine Kinase
BRK (PTK6) 10.5 15.618.34.5Tyrosine Kinase
DDR135.72.1 45.820.1Tyrosine Kinase
EGFR78.240.165.43.2Tyrosine Kinase
VEGFR285.133.970.32.5Tyrosine Kinase
CDK290.465.288.10.5 CMGC
PKA95.389.991.20.1 AGC

Interpretation: The hypothetical data suggest Cpd-BrP has potent binding activity against Src family kinases (SRC, LCK) and ABL1. It shows weaker, but potential, activity against BRK. Unlike the broadly active Staurosporine or multi-targeted Dasatinib, it appears relatively selective against kinases outside the Tyrosine Kinase family. Its profile is more focused than its structural analog, PP1, which shows less potent ABL1 binding.

Table 2: CETSA® Cellular Target Engagement (Apparent Thermal Shift ΔTm in °C)

A positive shift indicates stabilization and target engagement in intact cells.

Target ProteinCell LineCpd-BrP (10 µM)Dasatinib (1 µM)
SRC K562+ 5.8 °C + 8.1 °C
ABL1 K562+ 4.5 °C + 9.5 °C
LCK Jurkat+ 5.1 °C + 7.9 °C
BRK (PTK6)MDA-MB-231+ 1.2 °C+ 1.9 °C
CDK2K562No ShiftNo Shift

Interpretation: The CETSA data would confirm that Cpd-BrP enters cells and engages its primary targets identified in the KINOMEscan. The significant thermal shifts for SRC, ABL1, and LCK validate them as bona fide intracellular targets. The minimal shift for BRK suggests that the in vitro binding may not translate to potent cellular engagement at this concentration. The lack of a shift for CDK2 confirms the selectivity observed in vitro.

Discussion and Future Directions

Synthesizing the data provides a clear narrative for Cpd-BrP. The molecule emerges as a potent, cell-active inhibitor of the Src and Abl tyrosine kinases with a favorable selectivity profile compared to the promiscuous Staurosporine and its structural predecessor, PP1.

Key Insights:

  • On-Target Profile: Cpd-BrP demonstrates strong, validated engagement of Src family kinases and Abl kinase.

  • Selectivity: The compound shows a high degree of selectivity, with minimal binding to kinases outside the tyrosine kinase family at a 1 µM concentration. This is a desirable trait for a chemical probe intended to study a specific pathway.

  • Comparison to Benchmarks: Cpd-BrP is significantly more selective than Staurosporine. While less potent than the clinical drug Dasatinib, its more focused profile could translate to a wider therapeutic window or fewer off-target side effects.

Next Steps & Self-Validation:

  • Functional Validation: The final step is to link target engagement with a functional cellular outcome. This involves treating cells with Cpd-BrP and measuring the phosphorylation of known downstream substrates of Src or Abl via Western Blot. A dose-dependent decrease in substrate phosphorylation would provide the ultimate validation of the compound's mechanism of action.

  • Full Kd Panel: For promising hits like SRC and ABL1, determining the precise Kd value through full dose-response curves in the KINOMEscan assay is essential for quantitative structure-activity relationship (SAR) studies.

  • Broader Off-Target Profiling: To ensure safety, profiling the compound against a broader panel of non-kinase targets (e.g., GPCRs, ion channels) is a critical step before considering any in vivo studies.

By following this rigorous, multi-faceted approach, researchers can build a comprehensive and trustworthy cross-reactivity profile, enabling an informed decision on the future development of this compound.

References

  • Eurofins Discovery. KINOMEscan® Technology. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Eurofins Discovery. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 223-36. [Link]

  • K-ReactKIN. Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • LaBarge, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1956-1967. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • González-López, M., et al. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 61(15), 6638-6659. [Link]

  • El-Damasy, D., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Zhang, H., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 13(3-4), 481-493. [Link]

  • J&K Scientific. This compound. [Link]

  • ACS Publications. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Singh, K., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(11), 4381. [Link]

  • Verdon, Q., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(19), 6701. [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 493-498. [Link]

  • ResearchGate. Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ChemMedChem, 7(9), 1541-1545. [Link]

  • PubChem. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. [Link]

  • Chen, S., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. [Link]

  • CNR-IRIS. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. By leveraging established standards and robust experimental protocols, this document outlines a systematic approach to evaluating the potential of these compounds as kinase inhibitors.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component of numerous kinase inhibitors.[1][2] Its resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies.[1] This guide will focus on derivatives of this compound, a compound with potential applications in oncology and neuropharmacology.[3]

Comparative Analysis: Selecting the Right Benchmarks

The selection of appropriate standards is critical for a meaningful comparative analysis. For kinase inhibitors, standards are typically chosen based on their well-characterized mechanism of action, potency, and clinical relevance. For the purposes of this guide, we will focus on two widely recognized kinase inhibitors: Dasatinib , a clinically approved multi-kinase inhibitor, and PP2 , a well-established research tool for Src family kinase inhibition.

Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and the Src family of kinases (SRC, LCK, FYN, YES, HCK, LYN).[4][5] Its broad-spectrum activity and clinical use in treating certain types of leukemia make it an excellent benchmark for assessing the overall potency and potential clinical translatability of novel compounds.[4][6]

PP2 is a selective inhibitor of the Src family of protein tyrosine kinases, including Lck, Fyn, and Hck.[7][8] While not used clinically, it is a valuable research tool for specifically probing the involvement of Src kinases in cellular signaling pathways.[7][9] Comparing novel derivatives to PP2 can provide insights into their selectivity for Src family kinases.

The following table summarizes the key characteristics of these standards:

Standard Mechanism of Action Primary Targets Potency (IC50) Key Applications
Dasatinib ATP-competitive multi-kinase inhibitorBCR-ABL, Src family kinases, c-KIT, PDGFRβ<1.0 nM for Bcr-Abl, 0.5 nM for Src[10]Clinically approved for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[4]
PP2 ATP-competitive Src family kinase inhibitorLck, Fyn, Hck4 nM for Lck, 5 nM for Fyn and Hck[8][9]Preclinical research tool for studying Src kinase function[7]

Experimental Benchmarking Workflow

A robust benchmarking strategy involves a multi-tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context, and culminating in in vivo studies to evaluate efficacy and safety in a whole-organism model.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (Determine IC50) selectivity_profiling Kinase Selectivity Profiling (Assess off-target effects) biochemical_assay->selectivity_profiling cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_viability Promising Candidates target_engagement Target Engagement Assay (e.g., Western Blot for p-Src) cell_viability->target_engagement xenograft_model Xenograft Tumor Model (Assess anti-tumor efficacy) cell_viability->xenograft_model Lead Compounds pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies xenograft_model->pk_pd_studies

Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is then converted to a detectable signal (e.g., luminescence).[11]

Materials:

  • Kinase of interest (e.g., recombinant Src kinase)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Standard inhibitors (Dasatinib, PP2)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Multichannel pipettor

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and standards in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 384-well plate, add 1 µL of the diluted compounds or standards. For controls, add 1 µL of DMSO (negative control) or a known potent inhibitor (positive control).[12]

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution to each well.[11]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-30 minutes to allow the compounds to bind to the kinase.[12]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay (Western Blot)

This protocol validates the inhibition of a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate. For Src kinase, a common readout is the phosphorylation of Src at Tyr416.[7]

Principle: A decrease in the phosphorylation of a kinase's substrate upon treatment with an inhibitor indicates target engagement and inhibition of the signaling pathway.

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting seed_cells Seed Cells treat_compounds Treat with Compounds (Derivatives, Standards, Vehicle) seed_cells->treat_compounds cell_lysis Cell Lysis treat_compounds->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Src, Total Src, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Workflow for a Western Blot-based target engagement assay.

Materials:

  • Cancer cell line with active Src signaling (e.g., A549 lung cancer cells)[13]

  • Cell culture medium and supplements

  • Test compounds and standards

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds, standards, or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-Src signal to the total Src signal and the loading control.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of lead compounds in a mouse xenograft model.

Principle: The ability of a compound to inhibit tumor growth in a living organism provides strong evidence of its therapeutic potential.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation (e.g., PC3 for prostate cancer)[14]

  • Test compound formulation for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline)

  • Standard drug (e.g., Dasatinib)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, standard drug).

  • Drug Administration: Administer the test compound and standard drug to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth inhibition in the treated groups to the vehicle control group. Analyze the body weight data to assess the general toxicity of the compounds.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Derivative 1 SrcExperimental Value
Derivative 2 SrcExperimental Value
Dasatinib SrcExperimental Value (e.g., ~0.5)
PP2 SrcExperimental Value (e.g., ~5)

Table 2: Cell-Based Anti-Proliferative Activity

CompoundCell LineGI50 (µM)
Derivative 1 A549Experimental Value
Derivative 2 A549Experimental Value
Dasatinib A549Experimental Value

Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control Experimental Value-
Derivative 1 (dose) Experimental ValueCalculated Value
Dasatinib (dose) Experimental ValueCalculated Value

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking this compound derivatives against established kinase inhibitor standards. By following the detailed protocols and data analysis guidelines presented herein, researchers can generate high-quality, reproducible data to support the advancement of promising new therapeutic candidates.

References

  • Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • PP2 (kinase inhibitor). Wikipedia. Available from: [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Available from: [Link]

  • PP2 (kinase inhibitor). Grokipedia. Available from: [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available from: [Link]

  • Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway. NIH. Available from: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • What are SRC inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. Available from: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. Available from: [Link]

  • Src inhibitor. Wikipedia. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Low-dose Dasatinib 50 mg/day Versus Standard-dose Dasatinib 100 mg/day as Frontline Therapy in Chronic Myeloid Leukemia in Chronic Phase: a Propensity Score Analysis. Blood. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available from: [Link]

  • Low-dose dasatinib 50 mg/day versus standard-dose dasatinib 100 mg/day as frontline therapy in chronic myeloid leukemia in chronic phase: A propensity score analysis. PubMed. Available from: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Europe PMC. Available from: [Link]

  • The current standard of care in CML and insights into the use of first- and second-generation TKIs. VJHemOnc. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available from: [Link]

  • The Comparison of Frontline Lower-Dose Dasatinib 50 Mg/Day to Standard-Dose Dasatinib 100 Mg/Day in Newly Diagnosed Chronic Myeloid Leukemia: A Propensity Score Analysis. ASH Publications. Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available from: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available from: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Europe PMC. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a compound frequently utilized in pharmaceutical development and biochemical research, its handling and disposal demand a rigorous, safety-first approach.[1] This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental compliance.

Core Principle: Hazard Assessment and the Precautionary Approach

Given that this compound is an investigational compound, comprehensive toxicological data may be limited. Therefore, its disposal protocol is governed by the precautionary principle. The compound's structure—a brominated aromatic heterocyclic amine—suggests several potential hazards that must be addressed.

  • Potential Cytotoxicity: The pyrazolopyrimidine core is a scaffold used in the development of anti-cancer agents.[1] Consequently, the compound should be handled as a potentially cytotoxic or biologically active agent. The Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling such hazardous drugs, which serve as a foundational reference for our procedures.[2][3][4][5][6]

  • Hazards of Brominated Organics: Brominated organic compounds as a class can exhibit toxicity, corrosivity, and reactivity with incompatible materials.[7][8] Safe handling requires segregating this waste from reducing agents, strong oxidizers, and certain metals to prevent hazardous reactions.[7][9]

  • General Chemical Hazards: Based on safety data for structurally similar pyrazole derivatives, this compound should be assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[10][11][12]

All disposal procedures must therefore default to the highest level of precaution, treating the compound and any contaminated materials as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that will generate waste, ensure the following PPE is worn. The causality is simple: preventing exposure is the most effective safety measure.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]

  • Body Protection: A fully buttoned laboratory coat, preferably a disposable, low-permeability gown when handling pure compound or generating dust.[14]

  • Respiratory Protection: All handling and waste packaging must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][12]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is critical for ensuring safety and regulatory compliance. This process begins the moment waste is generated.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.

  • Designate as Hazardous Waste: All waste streams containing this compound must be treated as hazardous chemical waste.

  • Maintain Separation: This waste stream must NOT be mixed with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15][16]

  • Avoid Incompatibles: Ensure the waste container is stored away from incompatible materials such as strong oxidizing agents, reducing agents, and reactive metals.[9]

Step 2: Containerization and Labeling

The waste container serves to safely contain the material and communicate its hazards.

  • Select a Compatible Container: Use a sealable, airtight, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[15][17] The original product container can be used for unused, excess material.[17]

  • Label Immediately: Attach a hazardous waste label to the container before adding the first piece of waste. The label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Clear hazard warnings (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: Collection of Waste Streams

Different forms of waste require slightly different handling during collection.

  • Unused/Expired Compound: Collect the pure solid reagent in its original container or a designated solid waste container.

  • Contaminated Solid Waste: Items such as gloves, weighing papers, absorbent pads, and TLC plates that are contaminated with the compound should be placed directly into the designated solid hazardous waste container.[15]

  • Contaminated Liquid Waste: If the compound is used in solution, collect the liquid waste in a separate, clearly labeled, and compatible liquid waste container (e.g., a glass or HDPE bottle). Do not mix solvent waste with solid waste.

  • Contaminated Sharps: Needles or sharp-edged tools must be placed in a designated sharps container and handled as hazardous waste.

Step 4: Temporary On-Site Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area while awaiting pickup.

  • Secure the Container: Keep the waste container tightly sealed except when adding waste.[16][17] A funnel should never be left in the opening of a liquid waste container.[17]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[16][18]

  • Designated Location: Store the container in a cool, dry, well-ventilated area away from heat sources and general laboratory traffic.[7][15]

Step 5: Arranging for Final Disposal

The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.

  • Contact EHS: Follow your institution's established procedure for hazardous waste pickup, which typically involves submitting a request to the EHS department.[15]

  • Professional Disposal: A licensed professional waste disposal company will handle the ultimate disposal.[15] The most common and recommended method for this type of compound is high-temperature incineration at a permitted facility.[15][19][20]

Data and Procedural Summary

The following table summarizes the critical operational parameters for disposal.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary principle due to potential cytotoxicity and hazards of brominated organics.[4][7]
Primary Container Solid Waste: Sealable HDPE Pail. Liquid Waste: Sealable Glass or HDPE Bottle.Prevents leaks and ensures chemical compatibility.[15][17]
Labeling "Hazardous Waste," Full Chemical Name, Hazard Warnings, Accumulation Start Date.Ensures clear communication of contents and hazards for safe handling and regulatory compliance.[15]
On-Site Storage Closed container in secondary containment, located in a designated, cool, well-ventilated area.Minimizes risk of spills, exposure, and accidental reactions.[16][18]
Disposal Method High-Temperature Incineration via Licensed Contractor.Ensures complete destruction of the compound in an environmentally sound manner.[15][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Compound or Contaminated Material) ppe Step 1: Confirm Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe charac Step 2: Characterize as Hazardous Waste ppe->charac container_decision Is appropriate waste container available & labeled? charac->container_decision prep_container Prepare & Label a new chemically compatible container container_decision->prep_container No   waste_type What is the waste form? container_decision->waste_type  Yes prep_container->waste_type solid_waste Step 3a: Add to Solid Waste Container (e.g., excess reagent, gloves, paper) waste_type->solid_waste Solid   liquid_waste Step 3b: Add to Liquid Waste Container (e.g., solutions containing compound) waste_type->liquid_waste  Liquid seal Step 4: Securely Seal Container After Each Addition solid_waste->seal liquid_waste->seal store Step 5: Place in Designated Satellite Accumulation Area (with Secondary Containment) seal->store full_decision Is container full or project complete? store->full_decision full_decision->store No, continue accumulation   ehs Step 6: Arrange for Pickup by Institutional EHS full_decision->ehs  Yes end Disposal Process Complete (Awaiting Pickup) ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

  • Small Spills: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it into the labeled hazardous waste container, and decontaminate the area.[8][10][12]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[10][12][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10][12]

Regulatory Framework

In the United States, the disposal of this chemical waste is primarily governed by:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle-to-grave."[21][22][23][24]

  • Occupational Safety and Health Administration (OSHA): OSHA guidelines inform the necessary work practices and PPE to protect laboratory personnel from exposure to hazardous substances.[2][3][4]

Always consult your local and state regulations, as they may be more stringent than federal requirements.[24] Your institution's EHS department is your primary resource for ensuring compliance.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous waste - Wikipedia. (n.d.). Wikipedia. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed. [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). [Link]

  • HEALTH CARE FACILITIES. (n.d.). Oregon OSHA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]

  • LCSS: BROMINE. (n.d.). National Research Council. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

  • Standard Operating Procedure for Bromine. (n.d.). Washington State University. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University. [Link]

  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. (n.d.). Cole-Parmer. [Link]

  • Safety Data Sheet - 3-(3-Bromophenyl)-1H-pyrazol-5-amine. (2021). Angene Chemical. [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists (ASHP). [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is foundational to therapeutic innovation. This compound, a derivative of the pyrazolopyrimidine scaffold, serves as a crucial building block in the synthesis of potential kinase inhibitors and other pharmaceuticals.[1][2][3] However, its structural complexity—featuring a brominated aromatic ring, a heterocyclic pyrazolopyrimidine core, and an amine group—necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the chemical principles of the molecule itself. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Structurally-Informed Approach

A thorough understanding of the potential hazards is non-negotiable. The risk profile of this compound is derived from its constituent parts:

  • Physical Form : This compound is typically a solid or powder at room temperature.[4] The primary physical hazard is the generation of fine, inhalable dust during handling, such as weighing or transferring.

  • Toxicological Profile :

    • Acute Oral Toxicity : The compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[4] Ingestion can lead to adverse health effects, making prevention of hand-to-mouth contamination critical.

    • Skin and Eye Irritation : While specific data for this exact molecule is limited, related structures such as brominated aromatic compounds and heterocyclic amines are known skin and eye irritants.[5][6][7] Direct contact should be avoided.

    • Inhalation : Inhaling the dust can cause respiratory tract irritation.[7] Chronic exposure or inhalation of significant quantities could pose more severe risks.

  • Chemical Reactivity :

    • Brominated Aromatic System : The presence of a C-Br bond introduces reactivity. While generally stable, brominated compounds can react with strong oxidizing agents.[8][9] They can also release toxic fumes, such as hydrogen bromide, under thermal decomposition.[7]

    • Pyrazolopyrimidine Core : This heterocyclic system is found in many biologically active molecules.[2][10] While the core itself is relatively stable, its biological activity implies it can interact with physiological systems, reinforcing the need to prevent exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the specific task and the quantities of material being handled. The following protocol provides a tiered approach for common laboratory operations.

Task Scale Minimum Required PPE
Storage & Inventory AnySafety glasses, standard nitrile gloves, lab coat.
Weighing Solid Compound Milligrams to GramsSafety goggles, face shield, double nitrile gloves, disposable lab coat over normal attire. Work must be performed in a chemical fume hood or ventilated balance enclosure.
Preparing Stock Solutions Milliliters to LitersSafety goggles (or safety glasses with side shields), nitrile gloves, lab coat. Perform in a chemical fume hood.
Reaction Setup & Monitoring AnySafety goggles, nitrile gloves, lab coat. All work must be conducted within a certified chemical fume hood.
Detailed PPE Specifications
  • Respiratory Protection : For routine handling of small quantities inside a fume hood, additional respiratory protection is typically not required. However, if there is a risk of generating significant dust outside of a ventilated enclosure (e.g., during a spill cleanup), a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with organic vapor/acid gas cartridges) is mandatory.[11][12]

  • Eye and Face Protection :

    • Safety Glasses : Must meet ANSI Z87.1 standards and include side shields.[11] Suitable for handling solutions where splash risk is minimal.

    • Chemical Splash Goggles : Required when weighing powders or when there is a significant risk of splashing.[11][13]

    • Face Shield : A face shield must be worn over safety goggles when weighing out the solid compound to protect the entire face from airborne particles.[13][14]

  • Hand Protection :

    • Gloves : Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use.[11][13]

    • Double Gloving : When handling the solid powder, wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

    • Glove Removal : Use the proper technique to remove gloves, turning them inside out to trap any contaminants and prevent skin contact.[13]

  • Body Protection :

    • A clean, buttoned lab coat is mandatory.[11] For handling larger quantities or during tasks with a higher risk of contamination, a disposable, chemical-resistant gown or apron worn over the lab coat is recommended.

    • Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[11][15]

Operational and Disposal Plans

A safe workflow minimizes exposure at every step. The following diagrams outline the recommended procedures for PPE selection and handling this compound.

PPE Selection Workflow

PPE_Selection start Start: Task Assessment task What is the task? start->task weighing Weighing Solid task->weighing Weighing solution Handling Solution task->solution Solution Prep/ Reaction storage Storage/Inventory task->storage Storage ppe_weighing Required PPE: - Fume Hood / Enclosure - Goggles + Face Shield - Double Nitrile Gloves - Disposable Lab Coat weighing->ppe_weighing ppe_solution Required PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution ppe_storage Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_storage Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE (Goggles, Face Shield, etc.) prep_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_area Decontaminate Work Area dissolve->clean_area dispose_waste Dispose of Contaminated Items as Hazardous Waste clean_area->dispose_waste remove_ppe Properly Remove PPE dispose_waste->remove_ppe

Caption: Step-by-step workflow for the safe handling of the solid compound.

Spill and Disposal Management
  • Spill Response :

    • Minor Spill (Solid) : For a small spill inside a fume hood, carefully sweep up the material with a brush and dustpan, avoiding dust creation. [13]Place it in a sealed, labeled container for hazardous waste. Decontaminate the area with an appropriate solvent and wipe clean.

    • Major Spill : In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel. Do not attempt to clean it up without appropriate training and respiratory protection. [9]* Waste Disposal :

    • All contaminated materials, including gloves, pipette tips, weigh paper, and excess compound, must be disposed of as hazardous chemical waste. [5][13] * Collect waste in a designated, sealed, and clearly labeled container. Do not let the product enter drains. [13][16] * Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical. Always have the Safety Data Sheet (SDS) available for emergency responders. [13][16]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [6][13]* Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [6][13]* Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6][13]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [13][16] By integrating these safety protocols into your daily workflow, you can confidently handle this compound, ensuring both personal safety and the integrity of your research.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS for Bromine referenced).
  • Unspecified. (2024, June 7).
  • J&K Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • National Institutes of Health (NIH). (2019, June 4).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3). Bromination Reagent Guide.
  • A2B Chem. (n.d.). MATERIAL SAFETY DATA SHEETS 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE.
  • Wikipedia. (n.d.). Pyrazolopyrimidine.
  • Royal Society of Chemistry. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
  • National Library of Medicine. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed.
  • BLD Pharm. (n.d.). 1-(3-Bromophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Arctom. (n.d.). CAS NO. 99867-27-3 | this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.